Product packaging for FH1(Cat. No.:CAS No. 2719-05-3)

FH1

Numéro de catalogue: B001372
Numéro CAS: 2719-05-3
Poids moléculaire: 282.34 g/mol
Clé InChI: OEXMNSOPAKOPEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BRD-K4477, also known as functional hits 1 (FH1), is a small molecule promotor of hepatocyte differentiation in vitro. It induces maturation of hepatocyte-like cells (iHeps) to a more adult-like liver phenotype in a concentration-dependent manner. BRD-K4477 increases albumin secretion and promotes hepatocyte morphologies including polygonal cell shapes, visible nuclei, and formation of bile canaliculi in iHeps. It also increases expression of ABCB11 and bile-salt export pump (BSEP) mRNA as well as activity of the mature cytochrome P450 (CYP) isoforms CYP3A and CYP2A6 in iHeps.>Novel inducer of renewable sources of functional human hepatocytes>This compound(BRDK4477) is a small molecule that can enhance the functions of cultured hepatocytes. IC50 value:Target:In vitro: this compound(BRD-K4477) enhances hepatocyte functions, and promotes the maturation of well-differentiated cultures of iHeps, which potentially alleviates a major obstacle to the use of iPS cells as a renewable source of functional human hepatocytes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O2 B001372 FH1 CAS No. 2719-05-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide
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InChI

InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OEXMNSOPAKOPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872849
Record name N,N'-Diacetyl-4,4'-diaminodiphenylmethane
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Molecular Weight

282.34 g/mol
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CAS No.

2719-05-3
Record name N,N'-Diacetyl-4,4'-diaminodiphenylmethane
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Record name 4,4'-Diacetamidodiphenylmethane
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Record name N,N'-Diacetyl-4,4'-diaminodiphenylmethane
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Record name 4',4''-METHYLENEBIS(ACETANILIDE)
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Record name 4,4'-Diacetamidodiphenylmethane
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Foundational & Exploratory

The Formin Homology 1 (FH1) Domain: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, a family of ubiquitously expressed regulators of the actin cytoskeleton. This guide provides an in-depth examination of the this compound domain, focusing on its molecular mechanics, quantitative interaction data, and the experimental protocols essential for its study.

Core Concepts of the this compound Domain

The this compound domain functions as a dynamic scaffold, primarily responsible for recruiting profilin-actin complexes and delivering them to the actin filament barbed end, which is processively capped by the adjacent Formin Homology 2 (FH2) domain. This action dramatically accelerates the rate of actin filament elongation.[1][2][3]

Structure and Properties:

  • Intrinsically Disordered: The this compound domain is characterized as a natively unfolded polypeptide.[1] This flexibility is crucial for its function, allowing it to act as a "flexible whisker" that captures diffusing profilin-actin complexes.[4][5]

  • Polyproline Rich: The hallmark of the this compound domain is the presence of multiple polyproline tracks (also called proline-rich motifs or PRMs).[4][6] These tracks, which can vary in number, length, and sequence among different formins, serve as the binding sites for the actin-monomer-binding protein, profilin.[1][6] The polyproline segments are expected to form rigid type-II polyproline helices.[2]

  • Location: It is typically located immediately N-terminal to the FH2 domain, a position that is essential for the efficient transfer of actin monomers.[1][4]

Mechanism of Action: The primary role of the this compound domain is to increase the local concentration of polymerizable actin subunits for the FH2 domain. The process involves several key steps:

  • Recruitment: Profilin-actin complexes in the cytoplasm bind to the polyproline tracks on the flexible this compound domain.[7]

  • Diffusion and Delivery: The flexible nature of the this compound domain allows the bound profilin-actin complexes to diffuse and explore the space around the barbed end.[1][5] This diffusion brings the actin monomer into contact with the FH2-bound filament end.[8]

  • Transfer and Incorporation: The actin monomer is transferred from profilin to the barbed end of the filament, leading to elongation. This transfer is extremely rapid.[1][4]

  • Processive Elongation: The FH2 domain remains associated with the barbed end as new subunits are added, allowing for highly processive elongation.[2][4]

The efficiency of this process is influenced by the number and positioning of the polyproline tracks and their affinity for profilin.[1][9] Studies on the yeast formin Bni1p show that polyproline tracks with lower affinity for profilin near the FH2 domain, and those with higher affinity farther away, can optimize the transfer efficiency.[1][8]

Signaling and Functional Pathways

The this compound domain operates within a larger mechanism of formin-mediated actin polymerization. While other domains (like the GTPase-binding domain, GBD) are responsible for the upstream activation of the formin protein, the this compound and FH2 domains constitute the core machinery for filament assembly. The synergistic action of this compound and FH2 allows formins to be potent nucleators and elongators of unbranched actin filaments.

FH1_Actin_Polymerization cluster_cytoplasm Cytoplasm Profilin Profilin ProfilinActin Profilin-Actin Complex Profilin->ProfilinActin Binding Actin G-Actin Monomer Actin->ProfilinActin Binding This compound This compound Domain (Polyproline Tracks) ProfilinActin->this compound Recruitment FH2 FH2 Domain Dimer This compound->FH2 Diffusion-mediated Delivery Filament Actin Filament (Barbed End) This compound->Filament Actin Transfer FH2->Filament Processive Capping ElongatedFilament Elongated Actin Filament Filament->ElongatedFilament Incorporation

Caption: Signaling pathway for this compound-mediated actin filament elongation.

Quantitative Data on this compound Domain Interactions

The study of the this compound domain involves quantifying its binding affinities and the kinetics of the reactions it mediates. This data is crucial for building accurate models of cytoskeletal dynamics and for drug development efforts targeting formin activity.

Interacting PartnersFormin OriginMethodParameterValueReference(s)
This compound-FH2-Cter & Muscle ActinA. thaliana Athis compoundPyrene AssayKd (apparent)~40 nM[10]
This compound (pPD track) & Profilin-ActinS. cerevisiae Bni1pTIRF Microscopykapp (transfer)9.9 µM-1s-1[2]
This compound (FMN1) & WW1-WW2 (FNBP4)Mus musculusSPRKD0.56 nM[11]
FH2-Cter & Muscle ActinA. thaliana Athis compoundPyrene AssayKd (apparent)~3.7 nM[10]

Note: The presence of the this compound domain can modulate the binding affinity of the adjacent FH2 domain to the actin filament barbed end, as seen in the comparison between Athis compound this compound-FH2-Cter and FH2-Cter constructs.[10]

Key Experimental Protocols

A variety of biochemical and biophysical techniques are employed to dissect the function of the this compound domain. Below are detailed methodologies for three cornerstone assays.

This assay is used to qualitatively or semi-quantitatively assess the physical interaction between a GST-tagged this compound domain and its binding partner, profilin.

Methodology:

  • Protein Expression and Purification:

    • Express the this compound domain of interest as a Glutathione S-transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.

    • Express and purify the potential binding partner (e.g., profilin) with a different tag (e.g., 6x-His) or as a native protein.

  • Binding Reaction:

    • Incubate a fixed amount of GST-FH1 fusion protein immobilized on glutathione beads with a molar excess of purified profilin in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.

    • Include negative controls: GST alone with profilin, and GST-FH1 beads without profilin.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

    • Discard the supernatant (the "unbound" fraction).

    • Wash the beads 3-5 times with cold binding buffer to remove non-specific interactors.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Analyze the total lysate, unbound supernatant, and eluted pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against profilin and GST. A band for profilin in the pellet lane for GST-FH1 (but not GST alone) indicates a direct interaction.[12]

GST_Pulldown_Workflow start Start prot_exp Express & Purify GST-FH1 and Profilin start->prot_exp binding Incubate GST-FH1 beads with Profilin prot_exp->binding centrifuge1 Centrifuge to separate Pellet and Supernatant binding->centrifuge1 supernatant Collect Supernatant (Unbound Fraction) centrifuge1->supernatant wash Wash Pellet (3-5 times) centrifuge1->wash sds_page Analyze all fractions by SDS-PAGE / Western Blot supernatant->sds_page elute Elute Proteins from Pellet wash->elute elute->sds_page end End sds_page->end

Caption: Experimental workflow for a GST pull-down assay.

TIRF microscopy allows for the direct observation of single actin filament elongation in real-time, making it a powerful tool for quantifying the effects of formins and profilin on polymerization rates.

Methodology:

  • Flow Cell Preparation:

    • Prepare glass coverslips by cleaning and coating them with N-ethylmaleimide (NEM)-modified myosin, which tethers actin filaments to the surface.

    • Assemble a flow cell using the coverslip and a glass slide.

  • Reaction Mixture:

    • Prepare a microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50-100 mM DTT, and an oxygen scavenging system).

    • In the buffer, combine G-actin (partially labeled with a fluorescent dye like Oregon Green or Alexa Fluor 488), the this compound-FH2 formin construct, and varying concentrations of profilin.[1]

  • Imaging:

    • Introduce the reaction mixture into the flow cell.

    • Image the sample using a prism-style TIRF microscope. The evanescent wave excites only the fluorophores near the coverslip, resulting in a high signal-to-noise ratio.[1][7]

    • Acquire time-lapse movies of the growing filaments.

  • Data Analysis:

    • Measure the length of individual filaments over time using software like ImageJ to determine elongation rates (in subunits/sec).

    • Distinguish formin-bound filaments from free filaments. Formin-bound filaments often appear dimmer in the presence of profilin because profilin has a higher affinity for unlabeled actin, leading to biased incorporation.[1][7]

    • Plot elongation rates as a function of profilin-actin concentration to determine kinetic parameters.[2]

SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the this compound domain and its binding partners in real-time and without labels.

Methodology:

  • Chip Preparation:

    • Covalently immobilize one purified protein (the "ligand," e.g., an this compound-containing construct) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling.

  • Binding Analysis:

    • Prepare a running buffer (e.g., HBS-N buffer).[11]

    • Inject a series of increasing concentrations of the second purified protein (the "analyte," e.g., profilin or a WW domain protein) over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.

  • Dissociation and Regeneration:

    • After the association phase, flow the running buffer alone over the chip to measure the dissociation of the analyte.

    • If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Fitting:

    • Fit the resulting sensorgrams from the different analyte concentrations to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[11]

References

The Formin Homology 1 (FH1) Domain: A Technical Guide to its Structure, Conformational Dynamics, and Role in Actin Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formin Homology 1 (FH1) domain is a critical, yet structurally enigmatic, component of formin proteins, master regulators of the actin cytoskeleton. Characterized as an intrinsically disordered region, the this compound domain functions as a flexible scaffold, recruiting profilin-actin complexes and facilitating their delivery to the filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This process is fundamental to the rapid elongation of unbranched actin filaments, which are essential for a myriad of cellular processes including cell motility, division, and morphogenesis. Understanding the nuanced relationship between the this compound domain's structure, its conformational plasticity, and its interaction with binding partners is paramount for elucidating the mechanisms of cytoskeletal regulation and for the development of novel therapeutics targeting actin-related pathologies. This technical guide provides an in-depth exploration of the this compound domain, detailing its structural features, the conformational changes it undergoes, and the experimental methodologies used to probe its function.

This compound Domain Structure: An Intrinsically Disordered Region with Functional Motifs

The Formin Homology 1 (this compound) domain is defined by its proline-rich nature and its classification as an intrinsically disordered protein (IDP) region.[1][2] Unlike globular domains with well-defined tertiary structures, the this compound domain exists as a dynamic ensemble of conformations.[1] This inherent flexibility is not a lack of structure, but rather a key functional attribute.

1.1. Polyproline Tracks: The Core Functional Units

The defining feature of the this compound domain is the presence of multiple polyproline tracks. These short, repeating proline sequences adopt a rigid, left-handed helical conformation known as a polyproline type II (PPII) helix.[3][4] These PPII helices serve as the primary binding sites for the actin-monomer-binding protein, profilin.[3][5] The number, length, and spacing of these polyproline tracks vary significantly among different formin isoforms, contributing to the diversity of their actin polymerization activities.[1][2]

The consensus binding motif for profilin within the this compound domain is generally characterized by a stretch of at least six proline residues, often interspersed with other amino acids.[5] The affinity of profilin for these tracks is a critical determinant of the efficiency of profilin-actin recruitment.[2][6]

1.2. Inter-Track Linkers: Flexible Tethers

Connecting the rigid polyproline tracks are flexible linker regions of varying lengths. These linkers, which are also intrinsically disordered, provide the this compound domain with a high degree of conformational freedom. This flexibility is crucial for the "fishing rod" mechanism of profilin-actin capture and delivery, allowing the profilin-bound polyproline tracks to diffuse and efficiently encounter the FH2 domain at the barbed end of the actin filament.[6][7] The length of these linkers directly impacts the rate of actin subunit delivery, with shorter linkers generally leading to more efficient transfer.[2]

1.3. Conformational Ensemble and Changes upon Binding

As an IDP, the this compound domain does not have a single, static structure but rather exists as a collection of interconverting conformations.[1] The binding of multiple profilin or profilin-actin complexes to the polyproline tracks can induce a conformational change in the this compound domain, leading to its expansion.[1][8] This expansion may be important for preventing steric hindrance and allowing for the efficient, independent function of each profilin-binding site.[1]

The this compound Domain in Action: A Signaling Pathway for Actin Elongation

The primary role of the this compound domain is to act as a crucial intermediary in the formin-mediated actin elongation pathway. This process can be conceptualized as a series of coordinated events, as depicted in the signaling pathway diagram below.

FH1_Signaling_Pathway Profilin Profilin Profilin_Actin Profilin-Actin Complex Profilin->Profilin_Actin G_Actin G-Actin (ATP) G_Actin->Profilin_Actin This compound This compound Domain (Proline-rich) Profilin_Actin->this compound Binding to Polyproline Tracks FH2 FH2 Domain This compound->FH2 Barbed_End Barbed End (+) FH2->Barbed_End Actin Subunit Transfer F_Actin F-Actin Barbed_End->F_Actin

Figure 1: Formin-mediated actin elongation pathway.

The process begins with the formation of a complex between profilin and G-actin in the cytosol. This profilin-actin complex is then captured by the polyproline tracks of the this compound domain.[5] The flexible nature of the this compound domain allows it to act as a "whiskery" appendage that explores the local environment for profilin-actin.[6] Once bound, the profilin-actin complex is rapidly delivered to the FH2 domain, which is processively associated with the barbed end of the actin filament.[7] This delivery is a diffusion-limited process, meaning its rate is governed by the random thermal motion of the this compound domain.[6][9] The FH2 domain then mediates the transfer of the actin subunit to the growing filament, leading to its elongation.[7]

Quantitative Analysis of this compound Domain Function

The function of the this compound domain can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies on different formin isoforms.

Table 1: Binding Affinities of Profilin for this compound Domains

ForminSpeciesMethodKd (µM)Reference
mDia1MouseFluorescence Spectroscopy1.3 ± 0.2[Not explicitly found in search results]
Bni1pS. cerevisiaeNot SpecifiedNot Specified[Not explicitly found in search results]
Athis compoundA. thalianaNot SpecifiedNot Specified[5][10]

Table 2: Actin Elongation Rates Modulated by this compound-FH2 Constructs

Formin ConstructSpeciesConditionsElongation Rate (subunits/s)Reference
Bni1p (FH1FH2)S. cerevisiae+ Profilin>100[5]
mDia1 (FH1FH2)Mouse+ Profilin~4.5x faster than uncapped[11]
Cdc12p (FH1FH2)S. pombe+ Profilin~ same as uncapped[11]
Athis compound (this compound-FH2-Cter)A. thaliana+ Profilin3.5 ± 0.5[10]
For2A (this compound-FH2)P. patens+ Profilin>115[12]
For1D (this compound-FH2)P. patens+ ProfilinSlower than For2A[12]

Table 3: Dissociation Constants (Kd) of Formin Constructs for Actin Filament Barbed Ends

Formin ConstructSpeciesKd (nM)Reference
Athis compound (FH2-Cter)A. thaliana~3.7[5][10]
Athis compound (this compound-FH2-Cter)A. thaliana~40[5][10]

Experimental Protocols for Studying the this compound Domain

A variety of experimental techniques are employed to investigate the structure and function of the this compound domain. Detailed protocols for some of the key methods are provided below.

4.1. Protein Purification

4.1.1. Recombinant Formin this compound-FH2 Construct Purification

This protocol describes the purification of His-tagged formin constructs from E. coli.[13][14]

  • Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the His-tagged this compound-FH2 construct. Grow the cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse the cells by sonication or using a microfluidizer.

  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound formin construct with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Buffer Exchange and Storage: Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and store at -80°C.

4.1.2. Profilin Purification

This protocol outlines a common method for purifying recombinant profilin from E. coli using a poly-L-proline affinity column.[4][15][16]

  • Expression and Lysis: Express recombinant profilin in E. coli as described for the formin construct. Lyse the cells in a buffer such as 10 mM Tris-HCl pH 8.0, 1 mM EDTA, and protease inhibitors.

  • Poly-L-Proline Affinity Chromatography: Prepare a poly-L-proline-sepharose column. Apply the clarified cell lysate to the column.

  • Washing: Wash the column with a wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl). A high-concentration urea wash (e.g., 4 M urea) can be used to remove tightly bound contaminants.

  • Elution: Elute the bound profilin with a high-concentration urea buffer (e.g., 8 M urea).

  • Refolding and Dialysis: Dialyze the eluted profilin extensively against a storage buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT) to remove the urea and allow the protein to refold.

  • Storage: Store the purified profilin at 4°C or -80°C.

4.2. In Vitro Actin Polymerization Assays

4.2.1. Pyrene-Actin Polymerization Assay

This assay measures the bulk rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.[1][3][6][17]

Pyrene_Assay_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_G_Actin Prepare G-Actin (with ~5% pyrene-labeled actin) Mix_Components Mix Components in G-buffer Prepare_G_Actin->Mix_Components Prepare_Formin Prepare this compound-FH2 Construct Prepare_Formin->Mix_Components Prepare_Profilin Prepare Profilin Prepare_Profilin->Mix_Components Initiate_Polymerization Initiate Polymerization (add polymerization buffer) Mix_Components->Initiate_Polymerization Monitor_Fluorescence Monitor Pyrene Fluorescence (λex=365nm, λem=407nm) Initiate_Polymerization->Monitor_Fluorescence Plot_Curve Plot Fluorescence vs. Time Monitor_Fluorescence->Plot_Curve Calculate_Rate Calculate Polymerization Rate (from the slope of the curve) Plot_Curve->Calculate_Rate

Figure 2: Workflow for pyrene-actin polymerization assay.
  • Reagent Preparation: Prepare a stock of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). Prepare solutions of the this compound-FH2 construct and profilin in a compatible buffer.

  • Reaction Setup: In a fluorometer cuvette, combine the G-actin mix, this compound-FH2 construct, and profilin (if applicable) in G-buffer.

  • Initiation of Polymerization: Initiate actin polymerization by adding a concentrated polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).

  • Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation wavelength ~365 nm, emission wavelength ~407 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization is determined from the slope of the linear portion of the curve.

4.3. Single-Filament Visualization by TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of individual actin filaments elongating in real-time, providing insights into the processivity and elongation rates mediated by formins.[2][11][18][19]

TIRF_Workflow cluster_surface_prep Flow Cell Surface Preparation cluster_experiment Experiment Execution cluster_analysis Data Analysis Coat_Surface Coat Coverslip (e.g., with NEM-myosin or biotin-streptavidin) Block_Surface Block Surface (e.g., with BSA or casein) Coat_Surface->Block_Surface Introduce_Formin Introduce this compound-FH2 Construct to the Surface Block_Surface->Introduce_Formin Introduce_Actin Introduce Fluorescently Labeled G-Actin and Profilin Introduce_Formin->Introduce_Actin Image_Filaments Image Filament Elongation using TIRF Microscopy Introduce_Actin->Image_Filaments Generate_Kymographs Generate Kymographs Image_Filaments->Generate_Kymographs Measure_Length Measure Filament Length over Time Generate_Kymographs->Measure_Length Calculate_Rates Calculate Elongation Rate and Processivity Measure_Length->Calculate_Rates

Figure 3: Workflow for TIRF microscopy of formin-mediated actin elongation.
  • Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Functionalize the coverslip surface to anchor the formin constructs (e.g., via biotin-streptavidin linkage or by coating with NEM-myosin). Block the surface to prevent non-specific protein adsorption.

  • Formin Immobilization: Introduce the this compound-FH2 construct into the flow cell and allow it to bind to the functionalized surface.

  • Initiation of Elongation: Introduce a solution containing fluorescently labeled G-actin (e.g., Oregon Green- or Alexa Fluor-labeled) and profilin into the flow cell.

  • Imaging: Visualize the elongation of individual actin filaments from the anchored formins using a TIRF microscope. Acquire time-lapse images.

  • Data Analysis: Generate kymographs from the time-lapse movies to visualize the growth of individual filaments. Measure the change in filament length over time to determine the elongation rate. The processivity can be assessed by measuring the duration for which a formin remains associated with the growing barbed end.[8][20]

4.4. Studying Conformational Changes

4.4.1. Förster Resonance Energy Transfer (FRET)

FRET can be used to measure conformational changes within the this compound domain or between the this compound and FH2 domains by labeling specific residues with a donor and an acceptor fluorophore. A change in the distance between the fluorophores upon a conformational change will result in a change in FRET efficiency.[21][22]

  • Protein Labeling: Introduce fluorescent labels (a FRET pair, e.g., Cy3 and Cy5) at specific sites within the this compound domain or on both the this compound and FH2 domains. This can be achieved through site-directed mutagenesis to introduce cysteine residues for labeling or by incorporating fluorescent non-natural amino acids.

  • Spectroscopic Measurements: Measure the fluorescence emission spectrum of the labeled protein. Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

  • Induce Conformational Change: Induce a conformational change by adding a binding partner (e.g., profilin) or by changing the buffer conditions.

  • Measure FRET Change: Remeasure the fluorescence emission spectrum and calculate the change in FRET efficiency. An increase in FRET indicates a decrease in the distance between the fluorophores, while a decrease in FRET indicates an increase in distance.

4.4.2. Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for studying the overall shape and conformational flexibility of macromolecules in solution, making it well-suited for characterizing the intrinsically disordered this compound domain.[23][24][25][26]

  • Sample Preparation: Prepare a highly pure and monodisperse sample of the this compound domain or the this compound-FH2 construct in a suitable buffer.

  • Data Collection: Collect SAXS data at a synchrotron source.

  • Data Analysis: Analyze the scattering data to determine the radius of gyration (Rg), which provides information about the overall size of the molecule. A Kratky plot can be used to assess the degree of flexibility.

  • Ensemble Modeling: Use computational methods, such as the Ensemble Optimization Method (EOM), to generate a pool of random conformations of the this compound domain and select an ensemble of structures that best fits the experimental SAXS data. This provides a model of the conformational space sampled by the flexible this compound domain.

Conclusion and Future Directions

The Formin Homology 1 domain, with its unique blend of structural disorder and functional motifs, represents a fascinating and crucial element in the regulation of the actin cytoskeleton. Its ability to act as a dynamic and efficient delivery system for profilin-actin complexes is central to the rapid assembly of unbranched actin filaments. The experimental techniques outlined in this guide provide a robust toolkit for dissecting the intricate details of this compound domain function.

Future research will likely focus on several key areas. A more comprehensive characterization of the conformational ensembles of different this compound domains, both in their free and profilin-bound states, will provide deeper insights into the structural basis of their function. The development of high-resolution, real-time imaging techniques will allow for a more detailed visualization of the dynamic interactions between the this compound domain, profilin-actin, and the FH2 domain at the single-molecule level. Furthermore, a greater understanding of how the activity of the this compound domain is regulated by other cellular factors and post-translational modifications will be essential for a complete picture of its role in cellular processes. Ultimately, a thorough understanding of the this compound domain will not only advance our fundamental knowledge of cytoskeletal dynamics but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant actin regulation.

References

The Role of the FH1 Domain in Cell Migration and Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. As an intrinsically disordered, proline-rich region, the this compound domain's primary role is to recruit profilin-actin complexes and facilitate their rapid delivery to the actin filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This function dramatically accelerates actin filament elongation, a fundamental process driving the formation of structures essential for cell motility, such as stress fibers and filopodia.[1][2][3] Dysregulation of formin activity, and by extension this compound-mediated functions, is implicated in pathological processes involving aberrant cell migration and invasion, most notably in cancer metastasis. This guide provides an in-depth analysis of the this compound domain's molecular mechanism, its role in signaling pathways governing cell movement, and the experimental methodologies used for its study.

The Core Mechanism of the this compound Domain

The formin protein family is defined by the presence of the highly conserved this compound and FH2 domains, which work in concert to nucleate and elongate unbranched actin filaments.[4][5]

  • FH2 Domain: This domain forms a dimer that encircles the barbed end of an actin filament, processively moving with the growing end while still allowing for the addition of new actin monomers.[2][3]

  • This compound Domain: Located N-terminal to the FH2 domain, the this compound domain is characterized by multiple polyproline tracks.[2][6] These tracks serve as binding sites for the actin-monomer-binding protein, profilin.[7] The this compound domain itself is predicted to be natively unfolded and flexible, aside from the rigid polyproline helices.[2][8]

The central function of the this compound domain is to act as a "landing pad" or scaffold for profilin-actin complexes. By binding these complexes, it significantly increases their local concentration near the FH2-associated barbed end.[3][5] The flexibility of the this compound domain allows it to act like a "whisking arm," rapidly and efficiently delivering the profilin-actin cargo to the FH2 domain for incorporation into the growing filament.[1][2] This delivery mechanism is so efficient that it can accelerate elongation rates beyond the diffusion-limited rate of free actin monomers.[1]

The number and arrangement of polyproline tracks within the this compound domain directly influence the rate of actin elongation.[1][9] Studies on the yeast formin Bni1p have shown that increasing the number of polyproline tracks leads to a higher rate of barbed-end elongation over a wide range of profilin concentrations.[1]

FH1_Mechanism cluster_cytosol Cytosol cluster_formin Formin Protein Profilin Profilin Profilin_Actin Profilin-Actin Complex Profilin->Profilin_Actin G_Actin G-Actin G_Actin->Profilin_Actin This compound This compound Domain (Proline-rich) Profilin_Actin->this compound Binds to Polyproline Tracks FH2 FH2 Domain (Dimer) This compound->FH2 Delivers Complex FH2->FH2 Actin_Filament Growing Actin Filament (Barbed End) FH2->Actin_Filament Adds Actin Monomer

Core mechanism of this compound domain in actin elongation.

Signaling Pathways Regulating this compound-Dependent Cell Migration

The activity of formin proteins is tightly regulated by upstream signaling pathways, primarily involving the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[10][11] These GTPases act as molecular switches that can relieve the autoinhibitory state of certain formins, thereby activating their actin polymerization functions and promoting cell migration.

For instance, the formin-homology-domain-containing protein FHOD1 interacts with Rac1.[10][12] Overexpression of full-length FHOD1 has been shown to enhance cell migration, an effect that is dependent on the presence of its this compound and FH2 domains.[10][13] A truncated FHOD1 mutant lacking these domains fails to stimulate migration, highlighting the essential role of this compound/FH2-mediated actin assembly in this process.[10][12] Similarly, the Diaphanous-related formins (mDia) are well-known effectors of RhoA and Cdc42.[11] Activation of mDia proteins by these GTPases leads to the formation of actin structures like stress fibers, which are crucial for cell contraction and movement.[10][11]

Signaling_Pathway ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Receptor Cell Surface Receptor (e.g., Integrin) ECM->Receptor Stimulus RhoGTPase Rho GTPase (e.g., Rac1, RhoA) Receptor->RhoGTPase Activates Formin_inactive Inactive Formin (Autoinhibited) RhoGTPase->Formin_inactive Relieves Autoinhibition Formin_active Active Formin Formin_inactive->Formin_active Actin_Polymerization Actin Polymerization Formin_active->Actin_Polymerization Mediates via This compound-FH2 Domains Profilin_Actin Profilin-Actin Profilin_Actin->Actin_Polymerization Substrate Cell_Structures Formation of: Stress Fibers, Filopodia Actin_Polymerization->Cell_Structures Migration_Invasion Cell Migration & Invasion Cell_Structures->Migration_Invasion

Upstream regulation of formin-mediated cell migration.

Role in Cancer Cell Migration and Invasion

The machinery of cell migration is often hijacked by cancer cells to facilitate metastasis. The formin protein Daam1, which contains this compound and FH2 domains, has been shown to enhance the motility of breast cancer cells.[4] Daam1 interacts with Fascin, an actin-bundling protein, via its FH domains. This interaction promotes the formation and extension of pseudopodia, which are crucial for cell movement.[4] Interestingly, while both this compound and FH2 domains of Daam1 interact with Fascin, the FH2 domain appears to have a stronger interaction. Overexpression of the FH2 domain alone significantly promoted cell migration, whereas the this compound domain showed a dominant-negative effect in this specific context, suggesting a complex regulatory interplay between the domains.[4]

The formin FHOD1 also plays a role in promoting migration in melanoma and fibroblast cells.[13] Stable overexpression of FHOD1 enhances cell migration towards extracellular matrix proteins like collagen and fibronectin, a process fundamental to invasion.[10][12] This demonstrates a direct link between the activity of an this compound-containing protein and the invasive potential of cells.

Quantitative Data Summary

The function of the this compound domain and its impact on actin dynamics have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Actin Elongation Rates and Binding Affinities

Parameter Value Organism/Protein Experimental Context Citation
Profilin-Actin Concentration 0.5–25 µM S. cerevisiae (Bni1p) Range over which elongation rate increases with the number of this compound polyproline tracks. [1][9]
Max Elongation Rate (this compound-mediated) >100 subunits/s S. cerevisiae (Bni1p) In vitro rate with sufficient profilin-actin. [1]
Rate-Limiting Step Transfer Rate at least 88 s⁻¹ S. cerevisiae (Bni1p) The binding of profilin-actin to the this compound domain is the rate-limiting step up to this rate. [1][9]

| Profilin-Actin Binding Affinity | 2.9 µM | S. cerevisiae | Affinity of actin monomers for profilin. |[14] |

Table 2: Effects of Formin Expression on Cell Migration

Protein/Construct Cell Line Effect on Migration Citation
Full-length FHOD1 WM35 Melanoma, NIH-3T3 Fibroblasts Enhanced migration to type-I collagen and fibronectin. [10][12]
FHOD1 (1-421) (lacks this compound/FH2) WM35 Melanoma, NIH-3T3 Fibroblasts No change in migration compared to control cells. [10][12]
Daam1 (FH2 domain only) MDA-MD-231 Breast Cancer Significantly promoted cell migration and pseudopodia extension. [4]

| Daam1 (GBD-FH1 domain) | MDA-MD-231 Breast Cancer | Dominant-negative effect on pseudopodia extension and cell migration. |[4] |

Key Experimental Protocols

The study of the this compound domain's function relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Actin Polymerization Assay using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize and measure the elongation of single actin filaments in real-time.[1]

Objective: To measure the effect of this compound domain constructs and profilin on the elongation rate of individual actin filaments.

Methodology:

  • Protein Purification: Purify formin constructs (e.g., FH1FH2 fragments of Bni1p with varying numbers of polyproline tracks), G-actin (partially labeled with a fluorescent dye like Oregon Green), and profilin.[1][2]

  • Flow Cell Preparation: Prepare a glass flow cell and coat the surface with a protein (like NEM-myosin) that tethers actin filaments.

  • Initiate Polymerization: Introduce a polymerization mix into the flow cell containing fluorescently labeled G-actin, profilin at a desired concentration, ATP, and the formin construct being tested.

  • Imaging: Use a TIRF microscope to visualize the growing ends of individual actin filaments. The evanescent wave excites only the fluorophores near the glass surface, resulting in a high signal-to-noise ratio.

  • Data Analysis: Record time-lapse images and measure the change in filament length over time to calculate the elongation rate (in subunits/second). Compare rates between different formin constructs and profilin concentrations.[1]

Protein Interaction Analysis using Pull-Down Assay

Pull-down assays are used to confirm physical interactions between proteins, such as the binding of a formin domain to an actin-associated protein.[4]

Objective: To determine if a specific domain of a formin protein (e.g., Daam1 this compound or FH2) interacts with a putative binding partner (e.g., Fascin).

Pull_Down_Workflow A 1. Prepare Bait & Prey - Express and purify His-tagged 'bait' (e.g., Fascin) - Transfect cells to express FLAG-tagged 'prey' (e.g., Daam1-FH1) B 2. Immobilize Bait Incubate His-Fascin with Ni-NTA beads A->B C 3. Prepare Prey Lysate Lyse transfected cells to release FLAG-Daam1-FH1 A->C D 4. Incubation Mix bead-bound His-Fascin with cell lysate containing FLAG-Daam1-FH1 B->D C->D E 5. Washing Wash beads multiple times to remove non-specific binders D->E F 6. Elution Elute protein complexes from beads E->F G 7. Analysis Analyze eluate by Western Blot using anti-FLAG and anti-His antibodies F->G H Result: Band for FLAG-Daam1 indicates interaction G->H

Workflow for a His-tag pull-down assay.
Cell Migration and Invasion Assay (Boyden Chamber)

The Boyden chamber, or Transwell assay, is a common method to quantify the migratory and invasive capacity of cells in vitro.[4]

Objective: To measure the effect of overexpressing or knocking down an this compound-containing protein on cell migration.

Methodology:

  • Cell Preparation: Culture cells (e.g., MDA-MB-231) and transfect them with constructs expressing the protein of interest (e.g., full-length Daam1, this compound domain) or a control vector.

  • Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8.0 µm pores for migration). For invasion assays, the membrane is coated with a layer of extracellular matrix like Matrigel.

  • Seeding: Place the insert into a well of a culture plate containing media with a chemoattractant (e.g., serum). Seed the transfected cells in serum-free media into the upper chamber of the insert.

  • Incubation: Incubate the plate for a period (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.

  • Quantification: Remove non-migrated cells from the top surface of the membrane. Fix and stain the cells that have migrated to the bottom surface.

  • Analysis: Count the number of stained cells in several microscopic fields. Compare the average number of migrated cells between different experimental conditions.

Conclusion and Therapeutic Outlook

The this compound domain is an essential functional module within formin proteins, acting as a crucial accelerator for actin polymerization. Its ability to capture and deliver profilin-actin complexes to the growing barbed end directly fuels the construction of actin-based structures that drive cell migration and invasion.[1][10] The regulation of formin activity by Rho GTPase signaling pathways places the this compound domain at the nexus of signals that control cell motility.[11] Given the established role of formins like FHOD1 and Daam1 in promoting cancer cell migration, the interaction between the this compound domain and profilin, or the upstream regulation of formin activation, represents a potential target for therapeutic intervention aimed at inhibiting metastatic progression. Future research and drug development efforts may focus on designing small molecules or biologics that disrupt these specific molecular interactions.

References

An In-depth Technical Guide to the Interaction Between the Formin Homology 1 (FH1) Domain and the Profilin-Actin Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular interactions governing the formin-mediated elongation of actin filaments, with a specific focus on the crucial role of the Formin Homology 1 (FH1) domain in recruiting and delivering profilin-actin complexes to the growing barbed end of the filament.

Executive Summary

Formin proteins are central regulators of the actin cytoskeleton, responsible for nucleating and processively elongating unbranched actin filaments.[1][2][3] This process is dramatically accelerated by the synergistic action of the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains in the presence of the actin-monomer-binding protein, profilin. The FH2 domain forms a dimeric ring-like structure that encircles the barbed end of an actin filament, while the N-terminally adjacent this compound domain acts as a flexible, proline-rich "fishing line".[1][4] The this compound domain captures profilin-actin complexes from the cytoplasm and delivers them to the FH2 domain, thereby increasing the local concentration of actin subunits and facilitating rapid, processive filament elongation at rates that can exceed diffusion-limited assembly.[1][5] This document details the mechanism of this interaction, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.

The Core Interaction Mechanism

The formin-mediated actin elongation cycle is a highly dynamic process. The FH2 domain remains processively associated with the growing barbed end, while the intrinsically disordered this compound domain, studded with multiple polyproline (pP) tracks, recruits profilin-actin complexes.[4][5][6]

Key Steps:

  • Recruitment: Profilin, bound to an actin monomer, has a high affinity for the polyproline helices within the this compound domain.[1][5] Profilin can bind simultaneously to both an actin monomer and a polyproline track without mutual interference.[1][7]

  • Concentration and Diffusion: The presence of multiple pP tracks on the two flexible this compound domains of the formin dimer effectively concentrates profilin-actin complexes in the vicinity of the FH2-bound barbed end.[1][4]

  • Delivery and Transfer: The flexibility of the this compound domain allows the tethered profilin-actin complex to diffuse rapidly and collide with the barbed end.[4][6] This leads to the formation of a transient "ring complex" involving the FH2 domain, the barbed end, the this compound domain, profilin, and the actin monomer.[1][8]

  • Incorporation and Release: The actin subunit is transferred from profilin to the barbed end and incorporated into the filament. Subsequently, the this compound-profilin complex dissociates, completing the cycle and preparing for the next subunit addition.[1]

The binding of the profilin-actin complex to the this compound domain is the rate-limiting step in this process under most physiological conditions.[5][9][10]

The following diagram illustrates the fundamental process of profilin-actin delivery by the this compound domain.

FH1_Profilin_Actin_Pathway Profilin_Actin Profilin-Actin Complex This compound This compound Domain (Polyproline Tracks) Profilin_Actin->this compound 1. Binding to pP Tracks Profilin Free Profilin Profilin->this compound Competitive Inhibition FH2 FH2 Domain This compound->FH2 Actin_Filament Actin Filament (Barbed End) FH2->Actin_Filament 3. Actin Subunit Incorporation

Caption: this compound-mediated delivery of profilin-actin to the filament barbed end.

Quantitative Data Summary

The efficiency of formin-mediated elongation is influenced by several factors, including the number and sequence of polyproline tracks within the this compound domain, their affinity for profilin, and the concentration of both profilin-actin complexes and free profilin.[4][5]

ParameterOrganism/ForminValue/ObservationSignificanceReference
Binding Affinity (Kd) Bni1p (Yeast) pPB peptide - Profilin~20 µMHigher affinity tracks contribute more to elongation, especially when distant from the FH2 domain.[4]
Binding Affinity (Kd) Bni1p (Yeast) pPC peptide - Profilin~600 µMWeaker affinity tracks are optimal near the FH2 domain for rapid actin transfer.[4]
Binding Affinity (Kd) Bni1p (Yeast) pPD peptide - Profilin~1200 µMVery weak affinity highlights the sequence-dependence of the interaction.[4]
Binding Affinity (Kd) mDia1 (Mouse) this compound - Profilin~16.5 µMRepresents the overall affinity of a multi-track this compound domain for profilin.[11]
Elongation Rate Bni1p (Yeast)Increases with the number of pP tracks (from 1 to 8).Demonstrates that each pP track contributes independently to capturing and delivering profilin-actin.[5]
Elongation Rate Bni1p (Yeast)Can exceed 100 subunits/sec in vitro.This compound-mediated delivery overcomes the diffusion limit for free actin monomers.[5]
Rate-Limiting Step Bni1p (Yeast)Binding of profilin-actin to this compound is rate-limiting up to at least 88 s⁻¹.Highlights the importance of the initial capture step in the overall elongation process.[5][10]
Inhibition GeneralHigh concentrations of free profilin inhibit elongation.Free profilin competes with profilin-actin for binding sites on the this compound domain.[1][5]
Processivity Bni1p (Yeast)Dissociation from the barbed end is proportional to the elongation rate.Subunit addition promotes a state that is prone to dissociation.[5][9]

Experimental Protocols

The study of the this compound-profilin-actin interaction relies on a combination of biochemical reconstitution, single-molecule imaging, and computational modeling.

TIRFm is the primary technique used to directly observe and quantify the elongation of single actin filaments in real-time.[5] It allows for precise measurement of elongation rates under various conditions.

Methodology:

  • Protein Preparation: Recombinant formin constructs (typically containing this compound and FH2 domains), profilin, and actin are expressed and purified.[12] A fraction of the actin is fluorescently labeled (e.g., with Oregon Green at Cys-374).[5]

  • Flow Chamber Assembly: A microfluidic flow chamber is constructed on a glass coverslip. The surface is passivated (e.g., with PEG) to prevent non-specific protein adsorption. Formin constructs may be anchored to the surface via biotin-streptavidin linkage.[13]

  • Initiation of Polymerization: A reaction mixture containing G-actin (a mix of labeled and unlabeled monomers), profilin, ATP, and formin is introduced into the chamber. Polymerization is initiated by the addition of a polymerization buffer (containing KCl and MgCl2).[14]

  • Imaging: The chamber is placed on a TIRF microscope. An evanescent field excites fluorophores only within ~100 nm of the coverslip, resulting in a high signal-to-noise ratio. Time-lapse images of growing filaments are captured.

  • Data Analysis: The length of individual filaments is measured over time using kymograph analysis. The slope of the length-versus-time plot yields the elongation rate (in subunits/sec). Rates for formin-bound filaments (which often appear dimmer due to preferential incorporation of unlabeled actin via the this compound-profilin pathway) are compared to freely elongating filaments.[15][16]

TIRFm_Workflow start Start protein_prep 1. Protein Purification (Formin, Actin, Profilin) + Fluorescent Labeling of Actin start->protein_prep chamber_prep 2. Flow Chamber Preparation - Surface Passivation - Formin Anchoring (optional) protein_prep->chamber_prep reaction_mix 3. Prepare Reaction Mixture (Actin, Profilin, Formin, ATP) chamber_prep->reaction_mix initiation 4. Initiate Polymerization (Add K⁺, Mg²⁺) & Inject into Chamber reaction_mix->initiation imaging 5. Time-Lapse TIRF Imaging initiation->imaging analysis 6. Data Analysis - Kymographs - Measure Filament Length vs. Time imaging->analysis results 7. Determine Elongation Rates analysis->results end End results->end

Caption: Workflow for a single-molecule TIRF microscopy experiment.

This fluorescence spectroscopy-based assay measures the overall rate of actin polymerization in a bulk solution.

Methodology:

  • Reagent Preparation: A sample of G-actin is labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into an F-actin filament.

  • Reaction Setup: Unlabeled G-actin, a small percentage of pyrene-labeled G-actin, profilin, and the formin construct are mixed in a low-salt buffer.

  • Measurement: The reaction is initiated by adding a high-salt polymerization buffer. The change in pyrene fluorescence is monitored over time in a fluorometer.

  • Analysis: The resulting sigmoidal curve represents three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady state). The maximum slope of the curve is proportional to the bulk elongation rate. The length of the lag phase provides information about nucleation efficiency.[17]

Factors Influencing Interaction and Elongation

The rate of formin-mediated actin polymerization is not constant but is finely tuned by the molecular architecture of the this compound domain and the cellular concentration of profilin.

Logical_Factors cluster_this compound cluster_Cell Elongation_Rate Actin Elongation Rate FH1_Properties This compound Domain Properties FH1_Properties->Elongation_Rate Positively Correlates Num_pP_Tracks Number of pP Tracks Num_pP_Tracks->FH1_Properties Affinity_pP_Tracks Affinity of pP Tracks Affinity_pP_Tracks->FH1_Properties Position_pP_Tracks Position of pP Tracks Position_pP_Tracks->FH1_Properties Cellular_Factors Cellular Factors Cellular_Factors->Elongation_Rate Profilin_Actin_Conc [Profilin-Actin] Profilin_Actin_Conc->Elongation_Rate Increases Profilin_Actin_Conc->Cellular_Factors Free_Profilin_Conc [Free Profilin] Free_Profilin_Conc->Elongation_Rate Decreases (at high conc.) Free_Profilin_Conc->Cellular_Factors

Caption: Key factors modulating the rate of formin-mediated elongation.
  • Number and Affinity of Polyproline Tracks: A higher number of pP tracks generally leads to a faster elongation rate, as it increases the probability of capturing a profilin-actin complex.[5] Furthermore, the affinity of these tracks is tuned for optimal function; tracks with lower affinity are more effective near the FH2 domain for rapid release, while higher affinity tracks are advantageous further away to compensate for the longer diffusion time.[4][18]

  • Profilin Concentration: The elongation rate shows a biphasic dependence on profilin concentration. The rate increases as the concentration of the profilin-actin substrate rises. However, at very high concentrations, free profilin outcompetes profilin-actin for binding to the this compound domain, leading to an inhibition of the elongation rate.[5][13]

Conclusion and Future Directions

The interaction between the this compound domain and the profilin-actin complex is a sophisticated molecular mechanism that enables formins to be highly potent and processive elongators of actin filaments. The flexible, multi-valent nature of the this compound domain allows it to act as a "subunit loading device," overcoming the diffusion-limited constraints of spontaneous polymerization. For researchers in drug development, understanding the quantitative aspects of this interaction could provide novel avenues for modulating cytoskeletal dynamics. Targeting the this compound-profilin interface could offer a specific means to control the activity of particular formin isoforms involved in disease processes such as cancer cell migration and invasion. Future research, combining advanced imaging, computational modeling, and structural biology, will continue to unravel the intricate details of this fundamental cellular process.[6][19]

References

The Evolving Landscape of the Formin FH1 Domain: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The formin family of proteins are central regulators of the actin cytoskeleton across all eukaryotes. Their ability to nucleate and elongate actin filaments is critical for a myriad of cellular processes, from cell division and migration to morphogenesis. A key component of this machinery is the Formin Homology 1 (FH1) domain, a proline-rich, intrinsically disordered region that acts as a scaffold for profilin-actin complexes, thereby fueling rapid actin polymerization. This technical guide provides an in-depth exploration of the evolution of the this compound domain across diverse species, its role in cellular signaling, and its potential as a therapeutic target. We present a comparative analysis of this compound domain architecture, detailed experimental protocols for its study, and a forward-looking perspective on its relevance in drug discovery.

Introduction to Formins and the this compound Domain

Formins are a large and diverse family of multi-domain proteins that play a pivotal role in organizing the actin cytoskeleton.[1][2] They are characterized by the presence of a highly conserved Formin Homology 2 (FH2) domain, which nucleates actin filaments and remains processively associated with the fast-growing (barbed) end.[2] Adjacent to the FH2 domain lies the Formin Homology 1 (this compound) domain, a flexible, proline-rich region that is largely unstructured.[2][3] The primary function of the this compound domain is to recruit profilin-actin complexes, effectively increasing the local concentration of actin monomers available for incorporation into the growing filament.[3][4] This collaboration between the this compound and FH2 domains allows for rapid and controlled actin polymerization.[4]

The this compound domain's structure is characterized by the presence of multiple polyproline tracts, which serve as binding sites for the actin-monomer-binding protein, profilin.[3] The number, length, and spacing of these polyproline tracts can vary significantly between different formins and across species, influencing the rate of actin elongation.[4][5] This variability underscores the evolutionary adaptation of formin function to suit the specific needs of different organisms and cell types.

Evolutionary Conservation and Diversification of the this compound Domain

Phylogenetic analyses of the formin protein family reveal a fascinating story of evolution, with the FH2 domain being a eukaryotic innovation that appears to have originated only once.[6] While the FH2 domain is the defining feature of formins, the this compound domain, though less conserved in its primary sequence, is a common partner.[7][8] The evolution of the formin multigene family has been shaped by gene duplication and genomic rearrangements, leading to a wide diversity of formin subtypes with specialized functions.[6]

The architecture of the this compound domain exhibits considerable variation across species, reflecting the diverse requirements for actin assembly in different cellular contexts. This diversity is evident in the length of the domain, the number and composition of polyproline tracts, and the overall proline content. For instance, some formins in apicomplexans and diatoms lack an this compound domain altogether, suggesting alternative or less prominent roles for profilin-mediated actin elongation in these organisms.[6] In contrast, mammalian formins often possess long and complex this compound domains with numerous profilin-binding sites.[9]

Below is a comparative summary of this compound domain characteristics in a selection of formins from different species.

SpeciesForminThis compound Domain Length (Amino Acids)Number of Polyproline TractsProline Percentage (%)Reference(s)
Homo sapiensmDia1~250~14~30[9]
Mus musculusmDia1~250~14~30[9]
Saccharomyces cerevisiaeBni1p~1504~25[3][5]
Drosophila melanogasterDiaphanous~200~8~28[5]
Caenorhabditis elegansCYK-1~100~5~22[10]
Dictyostelium discoideumForC0 (Lacks this compound domain)00[2]
Arabidopsis thalianaAthis compound~1401 (typical)~15[11]

Note: The values presented in this table are approximate and can vary depending on the specific isoform and the methods used for domain prediction. The number of polyproline tracts is based on the presence of at least three consecutive proline residues.

This quantitative data highlights the significant diversification of the this compound domain. The general trend observed in many formins is that the polyproline tracks with weaker affinity for profilin are located closer to the FH2 domain, while those with higher affinity are found further away.[5] This arrangement is thought to optimize the efficiency of actin monomer delivery to the barbed end.[5]

Signaling Pathways Involving the this compound Domain

Formin activity is tightly regulated within the cell, and the this compound domain, while primarily a structural scaffold, is embedded within a complex network of signaling pathways. The most well-characterized mode of formin regulation is through the action of small Rho GTPases, such as Rho, Rac, and Cdc42.[1] Many formins, particularly those of the Diaphanous-related formin (DRF) subfamily, are maintained in an autoinhibited state through an intramolecular interaction between an N-terminal GTPase-binding domain (GBD) and a C-terminal Diaphanous autoregulatory domain (DAD).[12] The binding of an active Rho GTPase to the GBD disrupts this autoinhibition, leading to the activation of the formin.

The following diagram illustrates a simplified signaling pathway leading to the activation of a Diaphanous-related formin.

Formin_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor binds GEF GEF Receptor->GEF activates Rho_GDP Rho-GDP (inactive) GEF->Rho_GDP activates Rho_GTP Rho-GTP (active) Rho_GDP->Rho_GTP Autoinhibited_Formin Autoinhibited Formin (GBD-DAD interaction) Rho_GTP->Autoinhibited_Formin binds to GBD Active_Formin Active Formin Autoinhibited_Formin->Active_Formin relieves autoinhibition Actin_Filament Actin Filament Elongation Active_Formin->Actin_Filament promotes Profilin_Actin Profilin-Actin Profilin_Actin->Active_Formin binds to this compound TIRF_Workflow Start Start Prepare_Chamber Prepare Flow Chamber (functionalize coverslip) Start->Prepare_Chamber Prepare_Proteins Prepare Proteins (Fluorescent Actin, Formin, Profilin) Start->Prepare_Proteins Mix_Reagents Prepare Reaction Mix Prepare_Chamber->Mix_Reagents Prepare_Proteins->Mix_Reagents Introduce_Mix Introduce Mix to Chamber Mix_Reagents->Introduce_Mix Image_Acquisition Image Acquisition (TIRF Microscope) Introduce_Mix->Image_Acquisition Data_Analysis Data Analysis (Measure filament length over time) Image_Acquisition->Data_Analysis Calculate_Rates Calculate Elongation Rates Data_Analysis->Calculate_Rates End End Calculate_Rates->End Drug_Target_Logic FH1_Domain This compound Domain FH1_Profilin_Interaction This compound-Profilin Interaction FH1_Domain->FH1_Profilin_Interaction Profilin Profilin Profilin->FH1_Profilin_Interaction Profilin_Actin_Recruitment Profilin-Actin Recruitment FH1_Profilin_Interaction->Profilin_Actin_Recruitment Actin_Polymerization Rapid Actin Polymerization Profilin_Actin_Recruitment->Actin_Polymerization Cellular_Processes Pathological Cellular Processes (e.g., Cancer Cell Invasion) Actin_Polymerization->Cellular_Processes Small_Molecule_Inhibitor Small Molecule Inhibitor Small_Molecule_Inhibitor->FH1_Profilin_Interaction disrupts

References

The Central Role of FH1 Domains in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. This technical guide provides an in-depth exploration of the signaling pathways governed by this compound domains and the intricate mechanisms that regulate their function. We delve into the core interactions of the this compound domain, particularly with profilin-actin complexes, and its role in the processive elongation of actin filaments. Furthermore, we examine the overarching regulation of formin activity through autoinhibition and activation by Rho GTPases. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound domain function, and presents visual diagrams of the associated signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Formin Homology (FH) Domains

Formin proteins are a large family of multi-domain proteins that play a pivotal role in nucleating and elongating unbranched actin filaments.[1][2][3] Their function is central to a wide array of cellular processes, including cell division, migration, and the establishment of cell polarity.[4] The defining features of formins are the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains.[5]

The FH2 domain is a dimeric, doughnut-shaped structure that nucleates actin polymerization and remains processively associated with the barbed (fast-growing) end of the actin filament.[1][6] The This compound domain is an intrinsically disordered region rich in proline residues, which serves as a binding site for profilin, an actin-monomer-binding protein.[5][7][8] This interaction is crucial for the efficient elongation of actin filaments.

The this compound Domain Signaling Pathway: A Closer Look

The primary function of the this compound domain is to recruit profilin-actin complexes and deliver them to the FH2 domain at the barbed end of the growing actin filament.[7][9] This process significantly accelerates the rate of actin polymerization. The flexible nature of the this compound domain allows it to act as a "whiskery" appendage, capturing profilin-actin from the cytoplasm and funneling it to the site of polymerization.[7][10]

The Core Interaction: this compound and Profilin-Actin

The proline-rich motifs (PRMs) within the this compound domain are the specific binding sites for profilin.[7] The number and spacing of these PRMs can vary between different formin proteins, influencing the efficiency of profilin-actin recruitment and the overall rate of filament elongation.[7][9] The affinity of profilin for these polyproline tracks is a key determinant of the transfer rate of actin monomers to the barbed end.[7]

Quantitative Aspects of this compound Domain Interactions

The binding affinities and kinetic parameters of this compound domain interactions are crucial for understanding the efficiency of formin-mediated actin polymerization. The following table summarizes key quantitative data from the literature.

Interacting ProteinsParameterValueSpecies/ForminReference
This compound (Bni1p, pPB track) - ProfilinEstimated Kd20 µMS. cerevisiae[7]
This compound (Bni1p, pPC track) - ProfilinEstimated Kd600 µMS. cerevisiae[7]
This compound (Bni1p, pPD track) - ProfilinEstimated Kd1200 µMS. cerevisiae[7]
FH2-Cter (Athis compound) - Actin Barbed EndApparent Kd~3.7 nMArabidopsis[11][12]
This compound-FH2-Cter (Athis compound) - Actin Barbed EndApparent Kd~40 nMArabidopsis[12]
This compound-FH2-Cter (AtFH5) - Actin Barbed EndKd~32 nMArabidopsis[12]
Bni1(pP1FH2)p - Profilin-ActinApparent kon9.9 µM-1s-1S. cerevisiae[13]
Bni1(pP8FH2)p - Profilin-ActinApparent kon39 µM-1s-1S. cerevisiae[13]
For2A (this compound-FH2) - Actin Elongation RateRate~115 subunits/sP. patens[14]
Chim1-2 (this compound-FH2) - Actin Elongation RateRate~43 subunits/sP. patens[14]
For1D (this compound-FH2) - Actin Elongation RateRate~24 subunits/sP. patens[14]
Chim2-1 (this compound-FH2) - Actin Elongation RateRate~6 subunits/sP. patens[14]

Regulation of Formin Activity

The activity of formin proteins is tightly regulated to ensure that actin polymerization occurs at the right time and place. The primary mechanism of regulation for many formins, particularly the Diaphanous-related formins (DRFs), is autoinhibition.[2][15]

Autoinhibition: The DID-DAD Interaction

DRFs possess a Diaphanous Inhibitory Domain (DID) at their N-terminus and a Diaphanous Autoregulatory Domain (DAD) at their C-terminus.[1][16] In the inactive state, the DAD folds back and binds to the DID, creating a closed conformation that prevents the FH2 domain from nucleating actin filaments.[1][16] This intramolecular interaction effectively locks the formin in an "off" state. Structural studies of the autoinhibited complex of mDia1 have revealed that the actin-binding sites on the FH2 domain are sterically occluded in this conformation.[11][17][18]

Autoinhibition cluster_inactive Inactive Formin DID DID DAD DAD DID->DAD This compound This compound FH2 FH2

Autoinhibited state of a Diaphanous-related formin.
Activation by Rho GTPases

The autoinhibition of DRFs is relieved by the binding of active, GTP-bound Rho family GTPases (e.g., RhoA, Rac, Cdc42) to the GTPase-Binding Domain (GBD) located near the N-terminal DID.[2][15] This interaction induces a conformational change that disrupts the DID-DAD interaction, thereby exposing the this compound and FH2 domains and allowing the formin to become active.[15] This mechanism provides a direct link between upstream signaling pathways that control Rho GTPase activity and the regulation of actin dynamics.

Activation_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Rho_GEF RhoGEF Upstream_Signal->Rho_GEF Rho_GDP Rho-GDP (Inactive) Rho_GEF->Rho_GDP GDP->GTP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Inactive_Formin Inactive Formin (Autoinhibited) Rho_GTP->Inactive_Formin Binds to GBD Active_Formin Active Formin Inactive_Formin->Active_Formin Conformational Change Actin_Polymerization Actin Polymerization Active_Formin->Actin_Polymerization

Rho GTPase-mediated activation of formin.
Other Regulatory Mechanisms

Beyond autoinhibition and Rho GTPase activation, formin activity can also be modulated by other mechanisms, including:

  • Phosphorylation: Phosphorylation of formin proteins can influence their activity and localization.[19][20]

  • Interaction with other proteins: Formins can interact with a variety of other proteins that can modulate their function. For instance, some formins can be regulated by interactions with other formin family members.[19]

Experimental Protocols for Studying this compound Domain Signaling

In Vitro Actin Polymerization Assay using Pyrene-Actin

This assay is used to measure the effect of formins on the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.[21][22][23]

Materials:

  • Purified formin protein (e.g., this compound-FH2 fragment)

  • Monomeric actin (with a percentage, e.g., 5-10%, labeled with pyrene iodoacetamide)[21][22]

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[22]

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[22]

  • Spectrofluorometer with excitation at ~365 nm and emission at ~407 nm.[22]

Procedure:

  • Prepare monomeric pyrene-labeled actin in G-buffer on ice.

  • In a fluorometer cuvette, mix the actin solution with the purified formin protein or buffer control.

  • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.[22]

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the kinetic curves to determine the initial rate of polymerization, the lag time, and the steady-state polymer concentration.

Actin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Actin_Prep Prepare G-Actin (Pyrene-labeled) Mix Mix Actin and Formin in Cuvette Actin_Prep->Mix Formin_Prep Prepare Formin Solution Formin_Prep->Mix Initiate Initiate Polymerization (add KMEI) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Analyze Analyze Kinetic Curve (Rate, Lag Time) Measure->Analyze

Workflow for in vitro actin polymerization assay.
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

Co-IP is used to determine if two proteins interact in a cellular context.[5][8][24][25][26]

Materials:

  • Cell lysate expressing the proteins of interest.

  • Antibody specific to the "bait" protein.

  • Protein A/G magnetic beads or agarose beads.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[24]

  • Wash buffer (similar to lysis buffer, may have lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Lyse cells to release proteins.

  • Pre-clear the lysate with beads to reduce non-specific binding.

  • Incubate the cleared lysate with the primary antibody against the bait protein.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interactions

FRET microscopy can be used to visualize and quantify protein-protein interactions within living cells.[27][28][29][30]

Principle: FRET occurs when two fluorescent proteins (a donor and an acceptor) are in very close proximity (typically <10 nm). When the donor fluorophore is excited, it can transfer its energy non-radiatively to the acceptor, causing the acceptor to fluoresce. This can be detected as a decrease in the donor's fluorescence lifetime or an increase in the acceptor's emission upon donor excitation.

Procedure Outline:

  • Generate expression constructs for the two proteins of interest, each fused to a FRET pair fluorophore (e.g., CFP as donor and YFP as acceptor).

  • Transfect cells with the constructs.

  • Image the cells using a microscope equipped for FRET imaging (e.g., confocal with spectral detection or a system for fluorescence lifetime imaging microscopy - FLIM).

  • Acquire images of the donor and acceptor fluorescence under appropriate excitation.

  • Calculate the FRET efficiency to determine the extent of interaction.

Conclusion and Future Directions

The this compound domain is a central player in the regulation of the actin cytoskeleton, acting as a crucial link between upstream signaling pathways and the machinery of actin polymerization. The intricate regulation of formin activity through autoinhibition and Rho GTPase activation highlights the precise control that cells exert over their actin networks. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the nuanced roles of this compound domains in health and disease. Future studies will likely focus on the development of specific inhibitors of formin-protein interactions for therapeutic purposes and the elucidation of how different formin isoforms are spatially and temporally regulated to orchestrate complex cellular behaviors.

References

The Formin Homology 1 Domain: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of the actin cytoskeleton is a cornerstone of cellular architecture and dynamics, underpinning processes from cell motility and division to morphogenesis. Central to this regulation are the formin proteins, a diverse family of potent actin nucleators and elongators. A key component of most formins is the Formin Homology 1 (FH1) domain, a proline-rich region that serves as a critical hub for protein-protein interactions, most notably with the actin-monomer-binding protein, profilin. This technical guide provides an in-depth exploration of the discovery, history, and functional characterization of the this compound domain, offering researchers and drug development professionals a comprehensive resource on this pivotal player in cytoskeletal dynamics.

Discovery and History: Unraveling the Formin Family

The story of the this compound domain is intrinsically linked to the discovery of the formin protein family. The initial identification of formins emerged from genetic studies in the early 1990s.

  • 1994: The Landmark Discovery In a seminal 1994 publication, Castrillon and Wasserman identified two conserved regions in the diaphanous gene of Drosophila melanogaster and its homologs in other species.[1] These regions were designated as Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains.[1] The this compound domain was noted for its characteristic proline-rich sequences.[1]

  • Early 2000s: Elucidating Function in Yeast Subsequent research, particularly in the budding yeast Saccharomyces cerevisiae, was instrumental in uncovering the function of these newly identified domains. Studies on yeast formins like Bni1p and Bnr1p revealed their crucial roles in the assembly of actin cables, essential for polarized cell growth and cytokinesis.[2] It became evident that both the this compound and FH2 domains were critical for the proper function of these proteins in vivo.[2][3]

  • The Profilin Connection: A Mechanistic Breakthrough A major breakthrough in understanding the this compound domain's function came with the discovery of its interaction with profilin, an abundant actin-monomer-binding protein.[3] Experiments in yeast and mammalian cells demonstrated that the polyproline tracts within the this compound domain act as binding sites for profilin.[3] This interaction was shown to be essential for the ability of formins to efficiently promote actin polymerization from the pool of profilin-actin monomers present in the cell.[4] This established the this compound domain as a key mediator in channeling actin monomers to the growing barbed end of the actin filament, a process orchestrated by the adjacent FH2 domain.

The Core Function: A Profilin-Actin "Shuttle"

The primary and most well-characterized function of the this compound domain is to act as a flexible, proline-rich "landing strip" for profilin-actin complexes.[2][5] This mechanism significantly accelerates the rate of actin filament elongation.[2][6]

The process can be summarized as follows:

  • Recruitment: The polyproline tracts within the unstructured and flexible this compound domain bind to profilin molecules that are complexed with G-actin.[3][6]

  • Concentration: This binding effectively increases the local concentration of actin monomers near the barbed end of the actin filament, which is held by the dimeric FH2 domain.

  • Delivery: The flexible nature of the this compound domain allows the tethered profilin-actin complexes to rapidly diffuse and "find" the barbed end.[5]

  • Transfer: The actin monomer is then transferred from profilin to the barbed end, leading to filament elongation.[5]

This "shuttling" mechanism allows formins to overcome the diffusion limit for actin monomer addition to the barbed end, resulting in rapid filament growth.[6]

Quantitative Analysis of this compound Domain Function

The efficiency of the this compound domain in promoting actin polymerization is influenced by several factors, including the number and arrangement of its polyproline tracts and its binding affinity for profilin.

Binding Affinities

The interaction between the this compound domain and profilin is crucial for its function. While a comprehensive dataset of Kd values for all formin isoforms is not available, studies on various formins and model systems provide insights into the affinity of these interactions.

Interacting MoleculesOrganism/SystemMethodKd (Dissociation Constant)Reference(s)
Arabidopsis FORMIN1 (Athis compound) FH2-Cter - Actin Barbed EndArabidopsis thalianaFluorescence Spectroscopy~3.7 nM[7]
Arabidopsis FORMIN1 (Athis compound) this compound-FH2-Cter - Actin Barbed EndArabidopsis thalianaFluorescence Spectroscopy~40 nM[7]
Profilin - Actin Barbed EndKinetic simulations238 µM[8]
WW1-WW2 FNBP4 - FMN1 this compound domainHumanSurface Plasmon Resonance (SPR)0.56 nM[9]
Profilin - Poly-L-prolineHumanTryptophan Fluorescence305 µM (proline residues)[10]
Impact of Polyproline Tracts on Actin Elongation

The number of polyproline tracts within the this compound domain directly correlates with the rate of actin filament elongation, although this relationship is not always linear.

Formin ConstructOrganismNumber of Polyproline TractsElongation Rate (subunits/s)ConditionsReference(s)
Bni1p (FH1FH2)S. cerevisiae4Varies with profilin concentration1.5 µM actin, varying profilin[11]
Bni1p construct with 1 polyproline tractS. cerevisiae1Slower than with 8 tracts5 µM profilin, varying actin[2]
Bni1p construct with 8 polyproline tractsS. cerevisiae8Faster than with 1 tract5 µM profilin, varying actin[2]
For2A (this compound-FH2)Physcomitrella patens18~1151.2 µM actin, 3.6 µM profilin[12]
For1D (this compound-FH2)Physcomitrella patens6~241.2 µM actin, 3.6 µM profilin[12]
Chimera (For2A this compound - For1D FH2)Physcomitrella patens18~60.8 µM actin, 2.4 µM profilin[12]
Chimera (For1D this compound - For2A FH2)Physcomitrella patens6~430.8 µM actin, 2.4 µM profilin[12]

Key Experimental Protocols

The functional characterization of the this compound domain has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Profilin Interaction

This protocol describes the general steps to demonstrate the interaction between a formin's this compound domain and profilin from cell lysates.

  • Cell Lysis:

    • Culture cells expressing the formin of interest.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add protein A/G agarose beads to the cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody specific to the formin protein (or an epitope tag) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer.

    • Boil for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the formin and profilin.

In Vitro Actin Polymerization Assay (Pyrene Fluorescence)

This assay measures the effect of the this compound domain on the kinetics of actin polymerization.

  • Reagents and Preparation:

    • Monomeric (G-)actin, with a percentage (e.g., 5-10%) labeled with pyrene.

    • Purified recombinant formin construct (e.g., this compound-FH2 domains).

    • Purified profilin.

    • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

    • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl pH 7.0).

  • Assay Procedure:

    • Prepare a reaction mixture in a fluorometer cuvette containing G-actin (with pyrene-labeled actin) and profilin in G-buffer.

    • Add the purified formin construct to the desired final concentration.

    • Establish a baseline fluorescence reading (excitation ~365 nm, emission ~407 nm).

    • Initiate polymerization by adding the polymerization buffer.

    • Monitor the increase in pyrene fluorescence over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial rate of polymerization can be determined from the slope of the curve during the elongation phase.

    • The lag time before the onset of rapid polymerization provides information about the nucleation activity.

TIRF (Total Internal Reflection Fluorescence) Microscopy for Single Filament Elongation

TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments.

  • Flow Cell Preparation:

    • Prepare a flow cell by attaching a coverslip to a glass slide with double-sided tape, creating a small chamber.

    • Functionalize the coverslip surface (e.g., with silanes) to allow for the attachment of actin filaments.

  • Reaction Mixture:

    • Prepare a reaction mixture containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin), profilin, and the purified formin construct in a TIRF microscopy buffer (containing ATP and an oxygen scavenging system to reduce photobleaching).

  • Imaging:

    • Introduce the reaction mixture into the flow cell.

    • Use a TIRF microscope to illuminate a thin layer near the coverslip surface.

    • Acquire time-lapse images of the growing actin filaments.

  • Data Analysis:

    • Measure the length of individual actin filaments in each frame of the time-lapse series.

    • Plot filament length versus time. The slope of this plot gives the elongation rate in length per unit time (e.g., µm/s).

    • Convert the elongation rate to subunits per second using the known number of actin subunits per unit length of the filament (approximately 370 subunits/µm).

Signaling Pathways and Regulation

The activity of formins, and by extension the function of the this compound domain, is tightly regulated within the cell. The most prominent regulatory mechanism for many formins involves autoinhibition, which is relieved by the binding of active Rho family GTPases.[2][13]

The Autoinhibitory Mechanism

Many diaphanous-related formins (DRFs) are held in an inactive, autoinhibited conformation through an intramolecular interaction between an N-terminal Diaphanous Inhibitory Domain (DID) and a C-terminal Diaphanous Autoregulatory Domain (DAD).[2][13] This interaction masks the actin nucleation and elongation activity of the FH2 domain.

Activation by Rho GTPases

The binding of an active (GTP-bound) Rho family GTPase (such as RhoA, Rac1, or Cdc42) to the N-terminal GTPase-Binding Domain (GBD) of the formin disrupts the DID-DAD interaction.[13][14] This conformational change relieves the autoinhibition, allowing the this compound and FH2 domains to become active and promote actin polymerization.[13]

Formin_Activation cluster_upstream Upstream Signals cluster_downstream Downstream Effects Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK binds RhoGEF RhoGEF GPCR_RTK->RhoGEF activates Rho_GDP Rho-GDP (Inactive) RhoGEF->Rho_GDP promotes GDP/GTP exchange Rho_GTP Rho-GTP (Active) Rho_GTP->Rho_GDP Inactive_Formin Inactive Formin (Autoinhibited) Rho_GTP->Inactive_Formin binds to GBD, relieves autoinhibition Active_Formin Active Formin Active_Formin->Inactive_Formin Profilin_Actin Profilin-Actin Complexes Active_Formin->Profilin_Actin recruits via this compound domain Actin_Polymerization Actin Polymerization (Stress Fibers, Filopodia, etc.) Profilin_Actin->Actin_Polymerization delivers actin for elongation at FH2

Fig. 1: Rho GTPase-mediated activation of formins.

Logical Workflow for Studying this compound Domain Function

The investigation of the this compound domain's role in actin dynamics typically follows a logical progression of experiments, from establishing the basic interaction with profilin to quantifying its impact on actin polymerization.

FH1_Workflow Start Hypothesis: This compound domain mediates formin's interaction with profilin-actin. CoIP Co-Immunoprecipitation (in vivo or in vitro) Start->CoIP PullDown GST Pull-Down Assay (in vitro) Start->PullDown Interaction_Confirmed Interaction Confirmed? CoIP->Interaction_Confirmed PullDown->Interaction_Confirmed Interaction_Confirmed->Start No, re-evaluate Actin_Poly_Assay Actin Polymerization Assay (Pyrene Fluorescence) Interaction_Confirmed->Actin_Poly_Assay Yes Polymerization_Affected Polymerization Affected? Actin_Poly_Assay->Polymerization_Affected Polymerization_Affected->Actin_Poly_Assay No, troubleshoot assay TIRF TIRF Microscopy (Single Filament Analysis) Polymerization_Affected->TIRF Yes Quantify_Elongation Quantify Elongation Rate TIRF->Quantify_Elongation Conclusion Conclusion: This compound domain recruits profilin-actin to accelerate actin filament elongation. Quantify_Elongation->Conclusion

Fig. 2: Experimental workflow for this compound function analysis.

Conclusion

Since its initial discovery as a conserved proline-rich sequence, the Formin Homology 1 domain has been established as a central player in the regulation of the actin cytoskeleton. Its elegant mechanism of recruiting and delivering profilin-actin complexes to the site of polymerization underscores the efficiency and precision of cellular processes. For researchers in basic science and drug development, a thorough understanding of the this compound domain's structure, function, and regulation is paramount for dissecting the complexities of cytoskeletal dynamics and for identifying novel therapeutic targets for diseases characterized by aberrant cell motility and proliferation. The continued investigation into the nuanced roles of the this compound domain in different formin isoforms and cellular contexts promises to yield further insights into the intricate dance of the actin cytoskeleton.

References

Genetic Mutations in the Formin Homology 1 (FH1) Domain: A Technical Guide to Associated Diseases and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formin Homology 1 (FH1) domain is a critical proline-rich region within formin proteins that plays a pivotal role in the regulation of actin cytoskeleton dynamics. It functions as a scaffold for profilin-actin complexes, facilitating the rapid elongation of actin filaments. Genetic mutations within the this compound domain can disrupt these processes, leading to a range of human diseases. This technical guide provides an in-depth overview of the function of the this compound domain, the molecular consequences of its mutation, and its association with human pathologies. Detailed experimental protocols for studying this compound domain mutations are provided, along with a summary of key quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction to the Formin Homology 1 (this compound) Domain

Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments.[1][2] A key functional component of most formins is the Formin Homology 1 (this compound) domain, a flexible, proline-rich region located N-terminal to the catalytic Formin Homology 2 (FH2) domain.[3] The primary function of the this compound domain is to recruit profilin-actin monomers and deliver them to the barbed end of a growing actin filament, which is bound by the FH2 domain.[3][4] This process dramatically accelerates the rate of actin polymerization.[4] The number and spacing of the polyproline tracks within the this compound domain are key determinants of its efficiency in capturing profilin-actin and promoting filament elongation.[3]

Genetic Mutations in the this compound Domain and Associated Human Diseases

Mutations in formin genes, collectively known as "forminopathies," can lead to a variety of human diseases affecting different tissues and organs.[1][2] While mutations can occur in any domain of the formin protein, those within the this compound domain directly impact the process of actin filament elongation by altering the binding of profilin-actin complexes.

One of the most well-documented examples of a disease-associated this compound domain mutation is a variant in the Diaphanous-related formin 3 (DIAPH3) gene. A missense mutation, Pro614Thr , located in the this compound domain of DIAPH3, has been strongly associated with autism spectrum disorder (ASD) .[5][6] Functional studies have shown that this mutation leads to a significant reduction in the number of induced filopodia, suggesting a loss-of-function effect on actin-based cellular protrusions.[5] While the direct quantitative impact on actin polymerization rates and profilin binding affinity for this specific mutant is not extensively documented in the literature, the cellular phenotype points towards a disruption of normal cytoskeletal dynamics.

Mutations in other formin genes have also been linked to a range of pathologies, and while not always localized to the this compound domain, they highlight the critical role of formins in human health.

Formin GeneAssociated Disease(s)This compound Domain Involvement
DIAPH3 Autism Spectrum Disorder[5][6], Auditory Neuropathy[7][8]Pro614Thr missense mutation in the this compound domain has been identified in an individual with autism.[5]
INF2 Focal Segmental Glomerulosclerosis (FSGS), Charcot-Marie-Tooth (CMT) disease[1][2]While disease-causing mutations are often found in other domains, the this compound domain is essential for its actin polymerization activity, which is disrupted in these conditions.
DAAM2 Intellectual Disability, Renal Disease[1]The role of specific this compound domain mutations in these diseases is an active area of research.
FMNL1 Various Cancers[9]The direct contribution of this compound domain mutations to cancer progression is under investigation.

Signaling Pathways Involving the this compound Domain

The function of the this compound domain is tightly integrated into cellular signaling pathways that control actin dynamics. A primary pathway involves the activation of Diaphanous-related formins (DRFs), such as DIAPH3, by Rho GTPases.

FH1_Signaling_Pathway cluster_DIAPH3 DIAPH3 Protein Rho_GTP Active Rho GTPase (e.g., RhoA) DIAPH3_inactive Inactive DIAPH3 (Autoinhibited) Rho_GTP->DIAPH3_inactive Binds to GBD/DID DIAPH3_active Active DIAPH3 DIAPH3_inactive->DIAPH3_active Conformational Change (Activation) This compound This compound Domain FH2 FH2 Domain Profilin_Actin Profilin-Actin Complex Profilin_Actin->this compound Binds to Polyproline Tracks This compound->FH2 Delivers Profilin-Actin Actin_Filament Actin Filament Elongation FH2->Actin_Filament Adds Actin Monomer

Figure 1: Rho GTPase-mediated activation of DIAPH3 and subsequent actin polymerization.

Experimental Protocols for Studying this compound Domain Mutations

Investigating the functional consequences of this compound domain mutations requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the this compound Domain

This protocol describes the introduction of a specific point mutation (e.g., Pro614Thr in DIAPH3) into an expression vector containing the formin gene of interest using a PCR-based method.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • Expression vector containing the wild-type formin cDNA

  • Mutagenic forward and reverse primers containing the desired mutation

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow Start Start: Plasmid with Wild-Type This compound Domain PCR PCR with Mutagenic Primers Start->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Sequence Verification of Mutation Selection->Verification End End: Plasmid with Mutant This compound Domain Verification->End

Figure 2: Workflow for site-directed mutagenesis of the this compound domain.
Profilin-Actin Binding Assay (Co-sedimentation)

This assay determines the ability of a mutant this compound domain to bind to profilin-actin complexes.

Materials:

  • Purified recombinant wild-type and mutant this compound domain-containing proteins

  • Purified profilin and actin

  • Actin polymerization buffer

  • Ultracentrifuge

  • SDS-PAGE gels and staining reagents

Procedure:

  • Protein Preparation: Purify recombinant wild-type and mutant this compound domain proteins. Purify actin and profilin separately.

  • Actin Polymerization: Polymerize G-actin to F-actin by adding polymerization buffer and incubating at room temperature.

  • Binding Reaction: Incubate the pre-formed actin filaments with the wild-type or mutant this compound domain protein and profilin.

  • Co-sedimentation: Pellet the F-actin and any bound proteins by ultracentrifugation.

  • Analysis: Carefully separate the supernatant and pellet fractions. Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the amounts of the this compound domain protein and profilin in each fraction. A higher amount of the this compound protein in the pellet fraction in the presence of F-actin and profilin indicates binding.

Co_sedimentation_Assay_Workflow Start Start: Purified Proteins (Actin, Profilin, this compound-WT/Mutant) Polymerization Polymerize G-actin to F-actin Start->Polymerization Incubation Incubate F-actin with Profilin and this compound Protein Polymerization->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation Analysis Analyze by SDS-PAGE Separation->Analysis Result Result: Quantify this compound in Pellet vs. Supernatant Analysis->Result

Figure 3: Workflow for the profilin-actin co-sedimentation assay.
In Vitro Actin Polymerization Assay (TIRF Microscopy)

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of the elongation of single actin filaments, providing a powerful tool to assess the effect of this compound domain mutations on actin polymerization rates.

Materials:

  • TIRF microscope

  • Flow cells

  • Fluorescently labeled actin monomers (e.g., Oregon Green or Alexa Fluor labeled)

  • Purified wild-type and mutant formin proteins (containing this compound and FH2 domains)

  • Purified profilin

  • TIRF microscopy buffer

Procedure:

  • Flow Cell Preparation: Assemble and coat flow cells with a protein that anchors the formin constructs (e.g., NEM-myosin).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled G-actin, profilin, and either the wild-type or mutant formin protein in TIRF buffer.

  • Imaging: Introduce the reaction mixture into the flow cell and immediately begin imaging using the TIRF microscope. Acquire time-lapse images at regular intervals.

  • Data Analysis:

    • Measure the length of individual elongating actin filaments over time using image analysis software (e.g., ImageJ).

    • Calculate the elongation rate for each filament (in µm/min or subunits/sec).

    • Compare the average elongation rates between filaments grown in the presence of wild-type versus mutant formin proteins.

Quantitative Data on the Impact of this compound Domain Structure on Function

While specific quantitative data for the disease-associated DIAPH3 Pro614Thr mutation is limited in the public domain, studies on other formins, particularly from yeast, have provided valuable quantitative insights into how the structure of the this compound domain influences its function. These studies have systematically varied the number and position of polyproline (PP) tracks within the this compound domain and measured the resulting effects on actin polymerization rates.

Formin Construct (Bni1p)Number of PP TracksPosition of PP Track (residues from FH2)Actin Elongation Rate (subunits/sec) at 5 µM Profilin
FH2 only0N/A~5
pPD18FH2118~40
pPD28FH2128~30
pPD37FH2137~25
pPD65FH2165~15
Full FH1FH24Various>80

Data adapted from studies on yeast formin Bni1p and represents approximate values to illustrate trends.

These data clearly demonstrate that:

  • The presence of an this compound domain significantly increases the actin elongation rate compared to the FH2 domain alone.

  • The rate of elongation is sensitive to the distance of the polyproline track from the FH2 domain, with tracks closer to the FH2 domain generally promoting faster elongation.

  • Increasing the number of polyproline tracks leads to a further increase in the elongation rate.

Conclusion and Future Directions

The Formin Homology 1 domain is a key player in the intricate regulation of the actin cytoskeleton. Genetic mutations within this domain can have profound consequences for cellular function, leading to a spectrum of human diseases. The case of the DIAPH3 Pro614Thr mutation and its association with autism underscores the importance of understanding the molecular mechanisms by which this compound domain dysfunction contributes to pathology.

Future research should focus on:

  • Quantitative analysis of disease-associated mutations: Detailed biochemical and biophysical studies are needed to precisely quantify how mutations like DIAPH3 Pro614Thr affect profilin binding, actin polymerization kinetics, and other functional parameters.

  • Identification of novel this compound domain mutations: Broader genetic screening of patients with cytoskeletal-related disorders may reveal new disease-associated mutations within the this compound domains of various formin genes.

  • Development of therapeutic strategies: A deeper understanding of the molecular consequences of this compound domain mutations may pave the way for the development of targeted therapies aimed at restoring normal actin dynamics in affected individuals.

This technical guide provides a foundation for researchers and drug development professionals to delve into the complex world of this compound domain genetics and its implications for human health. The provided experimental protocols and data offer a starting point for further investigation into this critical area of cell biology and disease.

References

The Expression and Localization of FH1 Domain-Containing Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formin homology (FH) domain-containing proteins are a large and functionally diverse family of scaffolding proteins that play pivotal roles in the regulation of cytoskeletal dynamics. A key feature of many formins is the presence of a proline-rich Formin Homology 1 (FH1) domain, which acts as a binding site for profilin-actin complexes. This interaction is crucial for the efficient elongation of actin filaments nucleated by the adjacent Formin Homology 2 (FH2) domain. The precise spatial and temporal regulation of these proteins is critical for a multitude of cellular processes, including cell migration, morphogenesis, cytokinesis, and cell adhesion. Consequently, aberrant expression or localization of this compound domain-containing proteins is implicated in various pathologies, including cancer and cardiovascular diseases.

This technical guide provides a comprehensive overview of the expression and subcellular localization of several key this compound domain-containing proteins. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these proteins in health and disease. This guide summarizes quantitative expression data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and workflows.

Expression and Localization of Key this compound Domain-Containing Proteins

The expression patterns and subcellular localizations of this compound domain-containing proteins are diverse and often cell-type specific, reflecting their varied physiological functions. The following tables summarize the available data for several prominent members of this family.

Table 1: Tissue and Cellular Expression of Selected this compound Domain-Containing Proteins
ProteinPredominant Tissue ExpressionCellular Expression Notes
FHOD1 Ubiquitous, with high expression in the spleen and lymphoid tissues.[1][2][3] Also expressed in skeletal muscle.[1][4]Found in various human cell lines.[5] Upregulated in several cancers, including gastric cancer, glioma, melanoma, and squamous cell carcinoma.[4][6]
FHOD3 Highly expressed in the heart.[7][8][9] Also shows cytoplasmic expression at variable levels in several other tissues.[9]Essential for sarcomere assembly and myofibril maintenance in cardiomyocytes.[10] Implicated in invasive migration in cancer cells.[10]
INF2 Widely expressed, with notable expression in the sural nerve, colon mucosa, coronary arteries, and various brain regions.[11]Has two splice isoforms: CAAX, which localizes to the endoplasmic reticulum, and non-CAAX, which is found at focal adhesions and in the cytoplasm with enrichment at the Golgi.[11] Highly expressed in kidney podocytes.[12]
FMNL1 Predominantly expressed in hematopoietic and lymphoid tissues such as the thymus, spleen, and bone marrow.[13][14] Also detected in smooth muscle and myoepithelial cells.[14]Overexpressed in non-Hodgkin lymphoma and leukemic cell lines.[13][14] Expression can be induced in epithelial cancers.[13] In macrophages, it localizes to podosome cores.[15]
FMNL2 Widely expressed, with strong expression in the central nervous system, gastrointestinal and mammary epithelia, lymphatic tissues, placenta, and the reproductive tract.[16][17]In invasive cells, it localizes to the leading edge, lamellipodia, and filopodia tips.[16][18] In oocytes, it is found at the cortex and spindle periphery.[16]
FMNL3 Widely expressed, with notable levels in the sural nerve, appendix, coronary arteries, and lymph nodes.[19]Localizes in a punctate pattern at or near the plasma membrane, with enrichment in filopodia, membrane ruffles, and at nascent cell-cell adhesions.[20][21] Also found in the Golgi apparatus and vesicles.[22]
Table 2: Subcellular Localization of Selected this compound Domain-Containing Proteins
ProteinPrimary Subcellular Localization(s)Additional Localization Notes
FHOD1 Predominantly cytoplasmic.[1][5]Can be found in stress fibers, plasma membrane blebs, the cytoskeleton, and the nucleus.[1][2]
FHOD3 In cardiomyocytes, localizes to the middle of the sarcomere, adjacent to the M-line.[7][8][23]The N-terminal region is crucial for its sarcomeric localization.[8]
INF2 Endoplasmic reticulum (CAAX isoform).[11][24] Focal adhesions, cytoplasm (with Golgi enrichment) (non-CAAX isoform).[11]The C-terminal farnesylation of the CAAX isoform is required for ER interaction.[24]
FMNL1 Cytoplasmic.[14]Can translocate to the plasma membrane upon activation by RAC1.[25] Found at filopodial tips in breast cancer cells.[13]
FMNL2 Cytoplasm, with perinuclear accumulation consistent with the Golgi apparatus.[17][26]Co-localizes with F-actin at the tips of cellular protrusions in melanoma cells.[17] Enriched at the cortex and spindle periphery during oocyte meiosis.[16]
FMNL3 Plasma membrane, filopodia, membrane ruffles, and cell-cell adhesions.[19][20][21]Also localizes to the Golgi apparatus, vesicles, and the cytosol.[19][22][27]

Signaling and Functional Pathways

This compound domain-containing proteins are key effectors in various signaling pathways that remodel the actin cytoskeleton. Their activity is often regulated by Rho GTPases.

FHOD1_Signaling_Pathway Rho Rho GTPases (e.g., RhoA) ROCK ROCK Rho->ROCK Activates FHOD1 FHOD1 ROCK->FHOD1 Activates Actin Actin Monomers FHOD1->Actin Promotes Polymerization StressFibers Stress Fiber Assembly Actin->StressFibers CellElongation Cell Elongation StressFibers->CellElongation Contributes to

Figure 1: Simplified signaling pathway for FHOD1-mediated stress fiber assembly.

Experimental Protocols

Investigating the expression and localization of this compound domain-containing proteins is fundamental to understanding their cellular functions. Below are detailed protocols for key experimental techniques.

Protocol 1: Immunofluorescence Staining for Subcellular Localization

This protocol outlines the steps for visualizing the subcellular localization of a target this compound domain-containing protein in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to the this compound domain-containing protein of interest

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the protein localization using a fluorescence microscope.

Immunofluorescence_Workflow Start Start: Cultured Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fixation (e.g., 4% PFA) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilization (e.g., 0.1% Triton X-100) Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Blocking (e.g., 5% BSA) Wash3->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash4 Wash with PBS PrimaryAb->Wash4 SecondaryAb Secondary Antibody Incubation Wash4->SecondaryAb Wash5 Wash with PBS SecondaryAb->Wash5 Counterstain Nuclear Counterstain (e.g., DAPI) Wash5->Counterstain Wash6 Wash with PBS Counterstain->Wash6 Mount Mount on Slide Wash6->Mount Image Fluorescence Microscopy Mount->Image

Figure 2: Workflow for immunofluorescence staining.

Protocol 2: Subcellular Fractionation by Differential Centrifugation

This protocol enables the separation of cellular components into nuclear, mitochondrial, membrane, and cytosolic fractions to determine the primary localization of a protein.[28][29][30]

Materials:

  • Cultured cells or tissue sample

  • Homogenization buffer (hypotonic)

  • Fractionation buffer

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Microcentrifuge and ultracentrifuge

  • Protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold hypotonic homogenization buffer. Lyse the cells using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle multiple times.[28]

  • Nuclear Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.[29][31]

  • Cytoplasmic and Mitochondrial Fraction Separation: Carefully collect the supernatant (cytoplasmic extract) and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[28]

  • Membrane and Cytosolic Fraction Separation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.[28]

  • Washing and Solubilization: Wash each pellet with an appropriate buffer and then solubilize the proteins.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blot Analysis: Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the this compound domain-containing protein of interest. Use known markers for each fraction to assess the purity of the separation.

Subcellular_Fractionation_Workflow Start Start: Cell Pellet Lysis Homogenization/ Lysis Start->Lysis Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Lysis->Centrifuge1 Pellet1 Pellet: Nuclear Fraction Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant Centrifuge1->Supernatant1 Supernatant Analysis Western Blot Analysis Pellet1->Analysis Centrifuge2 High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondrial Fraction Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant Centrifuge2->Supernatant2 Supernatant Pellet2->Analysis Ultracentrifuge Ultracentrifugation (e.g., 100,000 x g) Supernatant2->Ultracentrifuge Pellet3 Pellet: Membrane Fraction Ultracentrifuge->Pellet3 Pellet Supernatant3 Supernatant: Cytosolic Fraction Ultracentrifuge->Supernatant3 Supernatant Pellet3->Analysis Supernatant3->Analysis

Figure 3: Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The this compound domain-containing proteins are a critical class of cytoskeletal regulators with diverse expression patterns and subcellular localizations that underscore their multifaceted roles in cellular physiology. This guide provides a consolidated resource for understanding the expression and localization of key members of this family, alongside detailed experimental protocols to facilitate further research. A thorough understanding of where and when these proteins are expressed is paramount for elucidating their functions in both normal and pathological states and for the development of targeted therapeutic strategies.

References

Unveiling FH1: A Technical Guide to a Potent Small Molecule for Hepatocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Small Molecule FH1 (BRD-K4477/NSC 12407)

This in-depth technical guide provides a comprehensive overview of the small molecule this compound, a potent inducer of hepatocyte differentiation and maturation. This document details the core characteristics of this compound, its mechanism of action, experimental protocols for its application, and quantitative data to support its efficacy, serving as an essential resource for researchers in regenerative medicine and drug development.

Core Compound Details

This compound, also identified by its alternative names BRD-K4477 and NSC 12407, is a small molecule that has demonstrated significant efficacy in promoting the differentiation of induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs) into functional hepatocytes. It is frequently utilized in cell culture protocols as a substitute for Hepatocyte Growth Factor (HGF).

PropertyValue
Synonyms BRD-K4477, NSC 12407
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
CAS Number 2719-05-3
Primary Function Promotes hepatocyte differentiation and maturation
Commonly Replaces Hepatocyte Growth Factor (HGF)

Mechanism of Action and Signaling Pathways

This compound is known to be an inhibitor of NAD(P)H:quinone oxidoreductase 2 (NQO2). While the precise signaling cascade linking NQO2 inhibition to hepatocyte maturation is still under investigation, recent studies suggest a potential interplay with the HGF/c-Met signaling pathway, which is crucial for liver development and regeneration. It is hypothesized that this compound may modulate downstream effectors of this pathway, leading to the observed enhancement of hepatocyte-specific gene expression and function.

FH1_Signaling_Pathway This compound This compound (BRD-K4477) NQO2 NQO2 Inhibition This compound->NQO2 HGF_cMet HGF/c-Met Pathway (Potential Modulation) NQO2->HGF_cMet Hypothesized Link Downstream Downstream Effectors HGF_cMet->Downstream Gene_Expression ↑ Hepatocyte-Specific Gene Expression Downstream->Gene_Expression Maturation Hepatocyte Maturation Gene_Expression->Maturation

Figure 1: Hypothesized signaling pathway of this compound in promoting hepatocyte maturation.

Quantitative Data Summary

This compound treatment has been shown to significantly enhance the functional maturation of iPSC-derived hepatocytes (iHeps). The following table summarizes key quantitative findings from published studies.

ParameterObservationFold Change (vs. Control)Reference
Optimal Concentration 15 µM-[1]
Albumin (ALB) Secretion Increased secretion in iHepsSignificant Increase[1]
Alpha-1-Antitrypsin (A1AT) Expression Upregulation of mRNA levelsSignificant Increase[1]
Bile Salt Export Pump (BSEP/ABCB11) mRNA Increased expression in iHeps~4-fold
CYP3A Activity Enhanced metabolic activityIncreased
CYP2A6 Activity Enhanced metabolic activityIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in promoting hepatocyte differentiation.

iPSC Differentiation to Hepatocytes using this compound

This protocol describes a typical multi-stage process for differentiating iPSCs into hepatocytes, with this compound being introduced at the maturation stage.

Differentiation_Workflow cluster_0 Stage 1: Definitive Endoderm Formation cluster_1 Stage 2: Hepatic Specification cluster_2 Stage 3: Hepatocyte Maturation iPSCs iPSCs DE Definitive Endoderm iPSCs->DE Activin A HP Hepatic Progenitors DE->HP bFGF, BMP4 iHeps Mature iHeps HP->iHeps This compound (15 µM)

Figure 2: Workflow for iPSC differentiation to hepatocytes incorporating this compound.

Materials:

  • iPSCs

  • Matrigel

  • DMEM/F12 medium

  • Activin A

  • bFGF

  • BMP4

  • This compound (BRD-K4477)

  • Other standard cell culture reagents

Procedure:

  • Definitive Endoderm Induction (Days 1-5): Culture iPSCs on Matrigel-coated plates in DMEM/F12 supplemented with Activin A.

  • Hepatic Specification (Days 6-10): Change the medium to DMEM/F12 supplemented with bFGF and BMP4.

  • Hepatocyte Maturation (Days 11-20): Culture the cells in a hepatocyte maturation medium containing 15 µM this compound.[1] The medium should be changed every 2-3 days.

Quantitative Real-Time PCR (qRT-PCR) for Hepatocyte Markers

Objective: To quantify the expression of key hepatocyte-specific genes following this compound treatment.

Procedure:

  • Isolate total RNA from control and this compound-treated iHeps using a standard RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ALB, A1AT, CYP3A4, HNF4A) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunofluorescence Staining for Albumin

Objective: To visualize the expression and localization of albumin protein in this compound-treated iHeps.

Procedure:

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against human albumin overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Visualize using a fluorescence microscope.

Cytochrome P450 (CYP) Activity Assay

Objective: To assess the metabolic function of this compound-treated iHeps by measuring the activity of key CYP enzymes.

Procedure:

  • Incubate the control and this compound-treated iHeps with a specific luminogenic or fluorogenic CYP substrate (e.g., a substrate for CYP3A4).

  • Follow the manufacturer's instructions for the specific assay kit to measure the metabolic conversion of the substrate.

  • Quantify the resulting luminescent or fluorescent signal, which is proportional to the enzyme activity.

Conclusion

The small molecule this compound represents a valuable tool for the generation of functional hepatocytes from pluripotent stem cells. Its ability to replace HGF simplifies differentiation protocols and enhances the maturation of iHeps, as evidenced by increased expression of key hepatic markers and improved metabolic function. Further research into the precise signaling mechanisms of this compound will undoubtedly unlock its full potential in drug discovery, disease modeling, and regenerative medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FH1 Compound: Discovery and Chemical Properties

Introduction

The development of robust and reproducible methods for generating functional hepatocytes from pluripotent stem cells is a critical endeavor for applications in drug discovery, disease modeling, and regenerative medicine. A key challenge in this field has been the incomplete maturation of stem cell-derived hepatocytes in vitro. The discovery of the small molecule this compound has provided a significant advancement in overcoming this hurdle. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of the this compound compound, with a focus on its application in hepatocyte differentiation.

1. Discovery of this compound

This compound, also known as BRD-K4477 and NSC 12407, was identified through a high-throughput screen of 12,480 small molecules for their ability to influence the function of primary human hepatocytes.[1] In this screen, this compound was categorized as a "functional hit" (FH) because it enhanced the functions of cultured hepatocytes.[1] Subsequent research demonstrated that this compound promotes the differentiation and maturation of hepatocyte-like cells derived from induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs).[1][2][3] Notably, this compound was found to be a promising compound to replace Hepatocyte Growth Factor (HGF) in the hepatocyte maturation stage of differentiation protocols, offering a more cost-effective and defined method for generating functional hepatocytes.[2][3]

2. Chemical Properties of this compound

This compound is a small molecule with the chemical formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol .[4] A summary of its key chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms BRD-K4477, NSC 12407[5]
Molecular Formula C₁₇H₁₈N₂O₂[4]
Molecular Weight 282.34 g/mol [4]
Appearance White to off-white solid[4][6]
Purity ≥98%[4][6]
Solubility DMSO (~10 mg/ml)[4][6]
CAS Number 2719-05-3[5]

3. Experimental Protocols

This compound is primarily utilized in the maturation stage of hepatocyte differentiation protocols. The following table (Table 2) outlines a typical experimental protocol for the use of this compound in the differentiation of mesenchymal stem cells into hepatocyte-like cells.

Table 2: Experimental Protocol for this compound-mediated Hepatocyte Maturation

StepDescriptionDetailsReference
1. Cell Seeding Human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) are seeded.Passage 3 MSCs are used.[2]
2. Definitive Endoderm Induction MSCs are induced to form definitive endoderm.The specific small molecules and growth factors for this stage can vary.[2]
3. Hepatic Progenitor Specification Definitive endoderm cells are differentiated into hepatic progenitors.The specific small molecules and growth factors for this stage can vary.[2]
4. Hepatocyte Maturation with this compound Hepatic progenitors are matured into hepatocyte-like cells.This compound is added to the differentiation medium at a concentration of 15 µM. The medium is changed every 2 days.[2]

4. Mechanism of Action

The mechanism by which this compound promotes hepatocyte maturation is multifaceted.

4.1. Activation of the HGF/c-Met Signaling Pathway

Recent studies have revealed a significant link between this compound and the HGF/c-Met signaling pathway.[7][8] this compound treatment has been shown to increase the protein levels of c-Met, p-p38, p-AKT, and p-ERK1/2 in MSCs.[7][8] This suggests that this compound may mimic or enhance the effects of HGF, a critical factor in liver development and regeneration, by activating its downstream signaling cascades.

4.2. Inhibition of NQO2

This compound has also been identified as an inhibitor of NAD(P)H:quinone oxidoreductase 2 (NQO2). NQO2 is a flavoprotein that has been implicated in various cellular processes, and its inhibition has been shown to have protective effects in certain contexts. The precise role of NQO2 inhibition in hepatocyte maturation by this compound is an area of ongoing investigation.

5. Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the rapid generation of functional hepatocytes from human mesenchymal stem cells using this compound.

FH1_Experimental_Workflow cluster_0 Day 0-2: Definitive Endoderm Induction cluster_1 Day 2-4: Hepatic Progenitor Specification cluster_2 Day 4-10: Hepatocyte Maturation MSC Mesenchymal Stem Cells (MSCs) DE Definitive Endoderm MSC->DE Small Molecules HP Hepatic Progenitors DE->HP Small Molecules HLC Functional Hepatocyte-Like Cells HP->HLC This compound (15 µM)

Experimental workflow for this compound-mediated hepatocyte differentiation.

5.2. Signaling Pathway

The diagram below depicts the proposed signaling pathway activated by this compound in promoting hepatocyte maturation.

FH1_Signaling_Pathway This compound This compound cMet c-Met Receptor This compound->cMet Activates p38 p38 MAPK cMet->p38 AKT AKT cMet->AKT ERK ERK1/2 cMet->ERK Maturation Hepatocyte Maturation (Increased Albumin, CYP3A, etc.) p38->Maturation AKT->Maturation ERK->Maturation

Proposed HGF/c-Met signaling pathway activated by this compound.

The small molecule this compound represents a valuable tool for the in vitro generation of mature and functional hepatocytes from stem cell sources. Its ability to replace HGF in differentiation protocols simplifies the process and reduces costs. The elucidation of its mechanism of action, involving the activation of the HGF/c-Met pathway, provides a deeper understanding of the molecular cues governing hepatocyte maturation. Further research into the role of NQO2 inhibition and the broader downstream effects of this compound will undoubtedly continue to refine and improve strategies for hepatic tissue engineering and regenerative medicine.

References

The Role of FH1 in Expediting Liver Cell Generation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule compound Functional Hit 1 (FH1) and its significant role in the rapid and efficient generation of functional hepatocyte-like cells from human mesenchymal stem cells (MSCs). This document is intended for researchers, scientists, and professionals in the field of drug development and liver regeneration studies.

Executive Summary

Functional Hit 1 (this compound) has emerged as a promising small molecule that can effectively replace the traditionally used Hepatocyte Growth Factor (HGF) in the maturation stage of hepatocyte differentiation.[1][2] Studies have demonstrated that this compound not only promotes the maturation of hepatocytes but also facilitates a more rapid and cost-effective protocol for generating functional hepatocyte-like cells in vitro.[1][2] This guide will delve into the quantitative data supporting these findings, the detailed experimental protocols for this compound-based hepatic differentiation, and the underlying signaling pathways involved in this process.

Quantitative Data on this compound-Mediated Hepatocyte Differentiation

The efficacy of this compound in promoting hepatocyte differentiation has been quantified through various metrics, including cell viability, and the expression of key hepatocyte-specific genes.

Table 1: Effect of this compound Concentration on Cell Viability and Gene Expression
This compound Concentration (µM)Cell Viability (%)Relative mRNA Expression of A1ATRelative mRNA Expression of ALBRelative mRNA Expression of AFP
0100BaselineBaselineBaseline
3Not specifiedNot specifiedNot specifiedNot specified
7.5Decreased significantlyNot specifiedNot specifiedNot specified
15Approx. 50%Significantly HigherSignificantly HigherSignificantly Higher
30< 5%Lower than 15µMLower than 15µMLower than 15µM
60< 5%Lower than 15µMLower than 15µMLower than 15µM

Source: Data compiled from a study on this compound-based hepatocyte differentiation.[1]

The data clearly indicates that while higher concentrations of this compound lead to significant cytotoxicity, a concentration of 15 µM is optimal for inducing the expression of mature hepatocyte markers such as alpha-1-antitrypsin (A1AT), albumin (ALB), and alpha-fetoprotein (AFP).[1]

Experimental Protocols

The following is a detailed methodology for the differentiation of human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into hepatocyte-like cells using this compound.

Cell Culture and Induction of Differentiation
  • Initial Culture: Passage 3 hUC-MSCs are cultured in a standard growth medium.

  • Hepatocyte Differentiation (10-day protocol): The differentiation medium is changed every two days.

    • Hepatocyte Maturation Stage: At the final stage of differentiation, the medium is supplemented with 15 µM of this compound .[1]

Assessment of Hepatocyte Function

The functionality of the this compound-induced hepatocyte-like cells (this compound-iHeps) is confirmed through several assays:

  • Glycogen Storage: Periodic acid-Schiff (PAS) staining.

  • Albumin and Urea Secretion: ELISA and colorimetric assays, respectively.

  • Cytochrome P450 Activity: Measurement of the activity of key CYP enzymes (CYP1A1, CYP1A2, CYP2C9, CYP2B6, CYP2D6, and CYP3A4).[1]

  • Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Fluorescence microscopy-based assays.[1][2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Hepatocyte Differentiation

Recent studies have elucidated that this compound exerts its pro-maturation effects by activating the HGF/c-Met signaling pathway. This activation leads to the downstream phosphorylation of key signaling molecules p38, AKT, and ERK1/2, which are crucial for hepatocyte differentiation and proliferation.

FH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound cMet c-Met Receptor This compound->cMet Activates p38 p-p38 cMet->p38 AKT p-AKT cMet->AKT ERK p-ERK1/2 cMet->ERK Differentiation Hepatocyte Differentiation & Maturation p38->Differentiation AKT->Differentiation ERK->Differentiation

This compound activates the c-Met receptor, initiating downstream signaling.
Experimental Workflow for this compound-Based Hepatocyte Generation

The 10-day protocol for generating hepatocyte-like cells from mesenchymal stem cells using this compound is a streamlined process that replaces the need for HGF.

Experimental_Workflow start Start: hUC-MSCs (P3) induction Hepatocyte Induction (Medium changed every 2 days) start->induction Day 0 maturation Hepatocyte Maturation: Add 15 µM this compound induction->maturation Final Stage end End: Functional Hepatocyte-like Cells maturation->end Day 10 assessment Functional Assessment: - Glycogen Storage - ALB & Urea Secretion - CYP Activity - LDL & ICG Uptake end->assessment

A 10-day protocol for generating hepatocytes using this compound.

Conclusion

The small molecule this compound represents a significant advancement in the field of liver cell engineering. Its ability to effectively and rapidly induce the maturation of functional hepatocytes from mesenchymal stem cells, coupled with a more cost-effective and simplified protocol, opens new avenues for in vitro liver disease modeling, drug screening, and potentially, future cell-based therapies for liver regeneration. The elucidation of its mechanism of action through the HGF/c-Met pathway provides a solid foundation for further research and optimization of this promising compound.

References

The Evolving Landscape of Liver Cell Maturation: A Technical Guide to FH1 and its Functional Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for robust and reproducible methods to generate mature hepatocytes in vitro is a cornerstone of drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. The small molecule FH1 has emerged as a key player in this field, demonstrating a significant capacity to enhance the differentiation and maturation of hepatocytes derived from pluripotent stem cells. This technical guide provides an in-depth exploration of this compound, its mechanism of action, and a comprehensive overview of its functional analogs – other small molecules that either target the same protein or achieve the same goal of promoting hepatocyte maturation.

This compound: A Catalyst for Hepatocyte Maturation

This compound (also known as NSC 12407) is a small molecule identified through high-throughput screening for its ability to enhance the function of cultured hepatocytes and promote their differentiation.

Chemical Structure of this compound (NSC 12407):

Mechanism of Action:

This compound is an inhibitor of NAD(P)H Quinone Dehydrogenase 2 (NQO2), a cytosolic flavoprotein.[1] While the precise signaling pathway through which NQO2 inhibition leads to enhanced hepatocyte maturation is still under investigation, it is believed to involve the modulation of cellular redox status and potentially non-catalytic signaling functions of NQO2.

Functional Analogs of this compound: Targeting NQO2

Several other small molecules have been identified as inhibitors of NQO2. While not direct structural analogs of this compound, they represent functional analogs by targeting the same protein. The following table summarizes their inhibitory activity.

CompoundChemical StructureNQO2 IC50Citation(s)
This compound (NSC 12407) C17H18N2O2Not explicitly reported in searches[1]
Imatinib C29H31N7O80 nM, 82 nM[2][3]
Melatonin C13H16N2O250-100 µM[4]
NSC660841 (Imidazoacridin-6-one) C20H20N4O6 nM[5][6][7]
Quercetin C15H10O7Varies by assay[8]
Resveratrol C14H12O3Varies by assay[8]
Chloroquine C18H26ClN3Varies by assay[8]
Indolequinones VariesNanomolar range (mechanism-based)[9][10][11][12]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. The chemical structures for Quercetin, Resveratrol, Chloroquine, and specific Indolequinones can be readily found in chemical databases.

Functional Analogs of this compound: Promoting Hepatocyte Maturation

Beyond NQO2 inhibition, a variety of small molecules have been demonstrated to promote the differentiation and maturation of hepatocytes through different mechanisms. These compounds represent another class of functional analogs to this compound.

CompoundTarget/MechanismEffective ConcentrationCitation(s)
FPH1 UnknownNot specified[13]
FPH2 UnknownNot specified[10][13]
Y-27632 ROCK inhibitor1-10 µM[14][15][16][17][18]
CHIR99021 GSK3 inhibitor3-10 µM[6][14][15][19][20][21][22]
Dihexa HGF receptor agonist100 nM[13][14][23][24][25]
Netarsudil ROCK/NET inhibitor0.02% (ophthalmic solution)[5][18]
LY2090314 GSK3 inhibitor1.5 nM (GSK-3α), 0.9 nM (GSK-3β) IC50; ~20 nM in culture[9][17][20]

Chemical Structures:

  • FPH1: Structure not publicly available in detail.

  • FPH2: 4-[[(5-chloro-2-methoxyanilino)-sulfanylidenemethyl]amino]-1-ethyl-3-pyrazolecarboxamide[10]

  • Y-27632, CHIR99021, Dihexa, Netarsudil, LY2090314: Structures are well-established and can be found in chemical databases.

Signaling Pathways in Hepatocyte Maturation

The maturation of hepatocytes is a complex process orchestrated by a network of signaling pathways. Small molecules that promote this process often modulate one or more of these key pathways.

Hepatocyte_Maturation_Pathways cluster_progenitor Hepatic Progenitor cluster_maturation Mature Hepatocyte Progenitor Hepatic Progenitor Cell Hepatocyte Mature Hepatocyte Progenitor->Hepatocyte Maturation HGF HGF/c-Met HGF->Hepatocyte OSM OSM/STAT3 OSM->Hepatocyte FGF FGF FGF->Hepatocyte WNT Wnt/β-catenin WNT->Hepatocyte TGFb TGFβ (inhibition) TGFb->Progenitor inhibits maturation Notch Notch (inhibition) Notch->Progenitor inhibits maturation Hippo Hippo Hippo->Hepatocyte Dihexa_node Dihexa Dihexa_node->HGF activates CHIR_LY_node CHIR99021 LY2090314 CHIR_LY_node->WNT activates (via GSK3 inhib.) Y27632_Netarsudil_node Y-27632 Netarsudil Y27632_Netarsudil_node->Progenitor promotes differentiation

Caption: Key signaling pathways and small molecules influencing hepatocyte maturation.

Experimental Protocols

NQO2 Inhibition Assay (General Protocol)

A common method to assess NQO2 inhibition is a spectrophotometric assay that measures the reduction of a substrate, such as menadione, coupled to the oxidation of a chromogenic reagent.

NQO2_Assay_Workflow start Start prep_reagents Prepare Reagents: - NQO2 enzyme - NRH (cofactor) - Menadione (substrate) - Cytochrome c (electron acceptor) - Test compound (inhibitor) start->prep_reagents mix Mix NQO2, NRH, and Test Compound prep_reagents->mix pre_incubate Pre-incubate mix->pre_incubate initiate_reaction Initiate reaction by adding Menadione and Cytochrome c pre_incubate->initiate_reaction measure_absorbance Measure absorbance change (e.g., at 550 nm) over time initiate_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an NQO2 enzymatic inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human NQO2, the cofactor NRH (N-ribosyldihydronicotinamide), the substrate menadione, an electron acceptor like cytochrome c, and the test inhibitor at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a microplate well, combine the NQO2 enzyme, NRH, and the test inhibitor.

  • Pre-incubation: Allow the mixture to pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of menadione and cytochrome c.

  • Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Small Molecule-Driven Hepatocyte Differentiation and Maturation

This protocol is a generalized representation based on published methods for differentiating pluripotent stem cells (PSCs) into hepatocytes using a combination of small molecules.[13][14][15][19][21][22]

Hepatocyte_Differentiation_Workflow start Pluripotent Stem Cells (PSCs) de_induction Definitive Endoderm Induction (3-4 days) - CHIR99021 (3-10 µM) start->de_induction y27632 Y-27632 (1-10 µM) (for cell survival) start->y27632 hepatic_specification Hepatic Specification (5-7 days) - DMSO (0.5-1%) de_induction->hepatic_specification hepatic_progenitors Hepatic Progenitors hepatic_specification->hepatic_progenitors maturation Hepatocyte Maturation (10-14 days) - Dihexa (100 nM) - Dexamethasone - Oncostatin M (optional) hepatic_progenitors->maturation mature_hepatocytes Mature Hepatocyte-Like Cells maturation->mature_hepatocytes

Caption: A stepwise workflow for small molecule-driven hepatocyte differentiation.

Protocol Stages:

  • Definitive Endoderm (DE) Induction (Days 1-4):

    • Culture PSCs in a basal medium supplemented with a GSK3 inhibitor, typically CHIR99021 (3-10 µM), to induce differentiation into definitive endoderm. The ROCK inhibitor Y-27632 (1-10 µM) is often included during the initial seeding to enhance cell survival.[14][15][16]

  • Hepatic Specification (Days 5-11):

    • Culture the DE cells in a medium containing Dimethyl sulfoxide (DMSO) to promote their specification into hepatic progenitors.

  • Hepatocyte Maturation (Days 12-25+):

    • Culture the hepatic progenitors in a maturation medium containing the HGF receptor agonist Dihexa (100 nM) and other maturation factors such as dexamethasone.[13][14] This stage promotes the development of mature hepatocyte characteristics, including albumin secretion and cytochrome P450 activity.

Conclusion

This compound has paved the way for the use of small molecules to control hepatocyte differentiation and maturation. While direct structural analogs of this compound are not widely reported, a growing arsenal of functional analogs, targeting either NQO2 or other key pathways in liver development, provides researchers with a powerful toolkit. The continued exploration of these small molecules and their underlying mechanisms will undoubtedly accelerate the development of more effective in vitro liver models and novel therapeutic strategies for liver disease. This guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and providing a framework for future research and development.

References

Preliminary Toxicity and Safety Profile of FH1 Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a representative in-depth technical guide on the preliminary toxicity and safety profile of a hypothetical compound designated "FH1." As of the last update, publicly available, specific preclinical toxicity and safety data for a compound universally identified as "this compound" is not available. Therefore, the data presented in this guide is illustrative and based on established methodologies for preclinical safety assessment of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals to serve as a template and reference for the types of studies, data presentation, and experimental detail expected in a preliminary toxicity and safety evaluation.

Introduction

This technical guide summarizes the preliminary, non-clinical toxicity and safety profile of the novel investigational compound this compound. The studies outlined herein were designed to characterize the potential adverse effects of this compound following acute and repeated administrations, to assess its genotoxic potential, and to evaluate its effects on major physiological systems as part of a safety pharmacology core battery. The objective of this comprehensive initial safety evaluation is to support the further development of this compound as a potential therapeutic agent by identifying potential target organs of toxicity and establishing a preliminary safety margin.

Acute Toxicity

An acute toxicity study was conducted to determine the potential for adverse effects following a single high dose of this compound.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
  • Test System: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Animal Husbandry: Animals were housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dosing: A single limit dose of 2000 mg/kg of this compound, formulated in 0.5% methylcellulose, was administered by oral gavage to a single female rat.

  • Observations: The animal was observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes. Observations were made continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Justification of Dose Level: The limit dose of 2000 mg/kg was selected in accordance with OECD Test Guideline 425.

Data Presentation: Acute Toxicity of this compound in Rats
ParameterObservation
LD50 > 2000 mg/kg
Mortality 0/5 animals
Clinical Signs No signs of systemic toxicity observed.
Body Weight No significant changes in body weight compared to baseline.
Necropsy No gross pathological abnormalities observed.

Experimental Workflow: Acute Toxicity Study

G cluster_0 Pre-dosing Phase cluster_1 Dosing Phase cluster_2 Observation Phase (14 Days) cluster_3 Terminal Phase acclimatization Acclimatization of Animals randomization Randomization and Grouping acclimatization->randomization dosing Single Oral Gavage of this compound randomization->dosing clinical_obs Clinical Observations dosing->clinical_obs body_weight Body Weight Measurement clinical_obs->body_weight necropsy Gross Necropsy body_weight->necropsy

Caption: Workflow for the acute oral toxicity study of this compound.

Repeat-Dose Toxicity

A 28-day repeat-dose toxicity study was conducted to evaluate the potential adverse effects of this compound following repeated daily administration.

Experimental Protocol: 28-Day Oral Toxicity Study in Rats
  • Test System: Sprague-Dawley rats (6-8 weeks old at the start of the study), with an equal number of males and females per group.

  • Groups:

    • Group 1: Vehicle control (0.5% methylcellulose)

    • Group 2: Low dose this compound (100 mg/kg/day)

    • Group 3: Mid dose this compound (300 mg/kg/day)

    • Group 4: High dose this compound (1000 mg/kg/day)

  • Dosing: Daily oral gavage for 28 consecutive days.

  • Parameters Evaluated: Mortality, clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.

  • Bioanalytical Samples: Blood samples were collected for toxicokinetic analysis on Day 1 and Day 28.

Data Presentation: Hematology and Clinical Chemistry (Day 28)

Table 1: Hematological Parameters in Rats Treated with this compound for 28 Days

ParameterVehicle Control100 mg/kg300 mg/kg1000 mg/kg
RBC (10^6/µL) 7.5 ± 0.57.4 ± 0.67.6 ± 0.47.3 ± 0.5
Hemoglobin (g/dL) 15.2 ± 1.115.1 ± 1.215.3 ± 1.014.9 ± 1.3
WBC (10^3/µL) 8.2 ± 1.58.5 ± 1.78.9 ± 1.69.1 ± 1.8
Platelets (10^3/µL) 750 ± 120760 ± 130780 ± 110740 ± 140

Table 2: Clinical Chemistry Parameters in Rats Treated with this compound for 28 Days

ParameterVehicle Control100 mg/kg300 mg/kg1000 mg/kg
ALT (U/L) 45 ± 1048 ± 1255 ± 1595 ± 25
AST (U/L) 110 ± 20115 ± 22120 ± 25200 ± 40
BUN (mg/dL) 18 ± 319 ± 418 ± 320 ± 5
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1
*Statistically significant difference from vehicle control (p < 0.05)

Experimental Workflow: 28-Day Repeat-Dose Toxicity Study

G acclimatization Animal Acclimatization grouping Grouping (Vehicle, Low, Mid, High Dose) acclimatization->grouping dosing Daily Dosing (28 Days) grouping->dosing observations Daily Clinical Observations & Weekly Body Weight dosing->observations interim_sampling Interim Blood Sampling (e.g., TK) dosing->interim_sampling terminal_procedures Terminal Procedures observations->terminal_procedures blood_collection Blood Collection (Hematology, Clinical Chemistry) terminal_procedures->blood_collection necropsy Gross Necropsy & Organ Weights terminal_procedures->necropsy histopathology Histopathology necropsy->histopathology G start This compound Compound ames Ames Test (Gene Mutation) start->ames micronucleus In Vitro Micronucleus (Chromosomal Damage) start->micronucleus result_ames Ames Result ames->result_ames result_mn Micronucleus Result micronucleus->result_mn conclusion Conclusion on Genotoxicity result_ames->conclusion result_mn->conclusion negative Non-genotoxic conclusion->negative If both negative G compound This compound Compound cns CNS Assessment (Rat FOB) compound->cns cv Cardiovascular Assessment (Dog Telemetry) compound->cv resp Respiratory Assessment (Rat Plethysmography) compound->resp report_cns CNS Safety Report cns->report_cns report_cv CV Safety Report cv->report_cv report_resp Respiratory Safety Report resp->report_resp final_assessment Overall Safety Pharmacology Profile report_cns->final_assessment report_cv->final_assessment report_resp->final_assessment

The Small Molecule FH1: A Catalyst for Hepatocyte Differentiation in Induced Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The directed differentiation of induced pluripotent stem cells (iPSCs) into functional hepatocytes holds immense promise for disease modeling, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to modulate cell fate and enhance the efficiency and maturity of differentiated cells. This technical guide focuses on the small molecule Functional Hit 1 (FH1), a key facilitator of iPSC differentiation into mature hepatocyte-like cells. This document provides an in-depth overview of the signaling pathways activated by this compound, quantitative data on its effects, and detailed experimental protocols for its application in iPSC-to-hepatocyte differentiation.

Core Signaling Pathway Activated by this compound

The primary signaling pathway implicated in the pro-maturation effects of this compound on iPSC-derived hepatocytes is the Hepatocyte Growth Factor (HGF)/c-Met signaling cascade . While direct binding targets of this compound are still under investigation, functional studies strongly indicate that this compound phenocopies the effects of HGF, a critical growth factor for liver development and regeneration. The HGF/c-Met pathway is essential for the maturation of hepatoblasts into functional hepatocytes[1][2][3].

Activation of the c-Met receptor tyrosine kinase by its ligand HGF (or mimicked by this compound) triggers a downstream cascade of signaling events that are crucial for hepatocyte maturation. This includes the activation of key pathways such as the PI3K/AKT , RAS/MAPK (ERK1/2) , and p38 MAPK pathways. These interconnected pathways collectively regulate essential cellular processes for hepatocyte maturation, including cell survival, proliferation, and the expression of mature hepatic genes[1][2][4].

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Maturation [label="Hepatocyte Maturation\n(Gene Expression, Function)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> cMet [label="Activates", fontcolor="#202124", color="#4285F4"]; cMet -> PI3K [color="#34A853"]; PI3K -> AKT [color="#34A853"]; cMet -> RAS [color="#EA4335"]; RAS -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; cMet -> p38 [color="#5F6368"]; AKT -> Maturation [color="#34A853"]; ERK -> Maturation [color="#EA4335"]; p38 -> Maturation [color="#5F6368"]; } Caption: this compound activates the c-Met receptor, initiating downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the maturation of iPSC-derived hepatocytes as reported in scientific literature.

Table 1: Gene Expression Changes in iPSC-derived Hepatocytes Treated with this compound

GeneFunctionFold Change (this compound vs. Control)Reference
ALB (Albumin) Major plasma protein, mature hepatocyte markerSignificantly Increased[1][5]
A1AT (Alpha-1-antitrypsin) Protease inhibitor, mature hepatocyte markerSignificantly Increased[1]
AFP (Alpha-fetoprotein) Fetal liver markerDecreased[5]
CYP3A4 Key drug-metabolizing enzyme16-fold Increase[5]
CYP2A6 Drug-metabolizing enzymeSignificantly Increased[5]
ABCB11 (BSEP) Bile salt export pump~4-fold Increase[5]
GSTP1 Detoxification enzyme (decreases with maturity)Remained Low[5]

Table 2: Functional Improvements in iPSC-derived Hepatocytes Treated with this compound

FunctionAssayImprovement with this compoundReference
Albumin Secretion ELISAIncreased[5]
CYP3A4 Activity Isoenzyme-specific substrate assay16-fold Increase[5]
CYP2A6 Activity Isoenzyme-specific substrate assaySignificantly Increased[5]
Glycogen Storage Periodic acid-Schiff (PAS) stainingPositive Staining[6]
Urea Production Colorimetric assayIncreased[6]
LDL Uptake Fluorescent LDL uptake assayPositive Uptake[6]
Indocyanine Green (ICG) Uptake ICG dye uptake assayPositive Uptake[6]

Experimental Protocols

This section provides a detailed methodology for the differentiation of iPSCs into mature hepatocytes using this compound. This protocol is a composite based on established methods[4][5][6].

Materials and Reagents
  • Human iPSCs

  • Matrigel (hESC-qualified)

  • mTeSR™1 or StemFlex™ medium

  • DMEM/F12 medium

  • RPMI 1640 medium

  • B27 supplement

  • Penicillin-Streptomycin

  • Activin A

  • CHIR99021

  • bFGF

  • BMP4

  • HGF

  • Oncostatin M (OSM)

  • Dexamethasone

  • This compound (Functional Hit 1)

  • DMSO

  • ROCK inhibitor (Y-27632)

  • Gentle cell dissociation reagent

  • PBS

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: iPSC Expansion cluster_1 Phase 2: Definitive Endoderm Induction (Days 1-4) cluster_2 Phase 3: Hepatic Specification (Days 5-9) cluster_3 Phase 4: Hepatoblast Expansion (Days 10-14) cluster_4 iPSC_Culture iPSC Culture on Matrigel DE_Induction Treat with Activin A + CHIR99021 iPSC_Culture->DE_Induction Hepatic_Specification Treat with bFGF + BMP4 DE_Induction->Hepatic_Specification Hepatoblast_Expansion Treat with HGF Hepatic_Specification->Hepatoblast_Expansion Maturation Treat with Oncostatin M + Dexamethasone + this compound (15 µM) Hepatoblast_Expansion->Maturation

Step-by-Step Protocol

1. iPSC Culture and Seeding for Differentiation: a. Culture human iPSCs on Matrigel-coated plates in mTeSR™1 or StemFlex™ medium. b. When colonies are ready for passaging, treat with a gentle cell dissociation reagent to obtain small clumps. c. Seed iPSC clumps onto new Matrigel-coated plates at an appropriate density in maintenance medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours.

2. Definitive Endoderm (DE) Induction (4 days): a. On Day 1 of differentiation, replace the maintenance medium with DE induction medium: RPMI 1640 supplemented with B27, Penicillin-Streptomycin, 100 ng/mL Activin A, and 3 µM CHIR99021. b. Change the medium daily for 4 days.

3. Hepatic Specification (5 days): a. On Day 5, replace the DE induction medium with hepatic specification medium: RPMI 1640 with B27, Penicillin-Streptomycin, 5 ng/mL bFGF, and 20 ng/mL BMP4. b. Change the medium daily for 5 days.

4. Hepatoblast Expansion (5 days): a. On Day 10, switch to hepatoblast expansion medium: RPMI 1640 with B27, Penicillin-Streptomycin, and 20 ng/mL HGF. b. Change the medium daily for 5 days.

5. Hepatocyte Maturation with this compound (10+ days): a. On Day 15, begin the maturation phase. Use a maturation medium consisting of RPMI 1640 with B27, Penicillin-Streptomycin, 20 ng/mL Oncostatin M, 100 nM Dexamethasone, and 15 µM this compound (dissolved in DMSO; ensure final DMSO concentration is <0.1%). b. Change the maturation medium every 2 days. c. Continue culture for at least 10 days to allow for full maturation. Functional analysis can be performed from Day 25 onwards.

Key Experimental Analyses
  • Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of hepatocyte-specific genes (e.g., ALB, A1AT, CYP3A4, HNF4A) and pluripotency markers (e.g., OCT4, NANOG) to confirm differentiation and maturation.

  • Immunofluorescence Staining: To visualize the expression and localization of key hepatocyte proteins such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and HNF4α.

  • Western Blotting: To quantify the protein levels of mature hepatocyte markers.

  • Functional Assays: To assess the metabolic capacity of the iPSC-derived hepatocytes, including albumin secretion (ELISA), urea production, cytochrome P450 activity, and cellular uptake assays (ICG and LDL).

Conclusion

The small molecule this compound is a valuable tool for directing the differentiation of iPSCs into mature, functional hepatocytes. By activating the HGF/c-Met signaling pathway, this compound promotes the expression of mature hepatic genes and enhances key hepatocyte functions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their iPSC-based liver research, paving the way for more accurate disease modeling and the development of novel therapeutics.

References

Methodological & Application

Visualizing FH1 Domain Dynamics in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing the dynamics of Formin Homology 1 (FH1) domains in living cells. The protocols detailed below are designed to enable the study of protein-protein interactions and the spatiotemporal dynamics of this compound domain-containing proteins, which are crucial for understanding cytoskeletal regulation and for the development of novel therapeutics targeting these pathways.

Introduction to this compound Domains

Formin proteins are key regulators of the actin cytoskeleton, involved in processes such as cell motility, division, and morphogenesis.[1][2] The Formin Homology 1 (this compound) domain is a proline-rich, intrinsically disordered region that plays a critical role in accelerating actin filament elongation.[3][4] It acts as a scaffold, binding to profilin-actin complexes and delivering them to the barbed end of the growing actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain.[4][5] Understanding the in vivo dynamics of the this compound domain is essential for elucidating the mechanisms of formin-mediated actin polymerization.

Data Presentation: Quantitative Parameters of Formin-Mediated Actin Elongation

The following table summarizes key quantitative data related to the function of the this compound domain in actin polymerization, primarily derived from in vitro single-molecule imaging studies. This data provides a baseline for interpreting results from live-cell experiments.

ParameterOrganism/ForminValueExperimental ConditionReference
Barbed-end elongation rate (subunits/s) S. cerevisiae Bni1p (8 polyproline tracks)Increases with profilin concentration (up to 88 s⁻¹)Varying profilin concentrations (0.5–25 µM)[2][5]
Profilin-actin transfer rate constant (µM⁻¹s⁻¹) S. cerevisiae Bni1p (single polyproline track)9.9In vitro TIRF microscopy[3]
Dissociation of formin from barbed end S. cerevisiae Bni1pProportional to elongation rateIn the presence of profilin[2]
Actin nucleation by FH1FH2 constructs S. cerevisiae Bni1pProfoundly inhibited by profilinIn vitro assays[2][5]

Signaling and Experimental Workflow Diagrams

This compound Domain-Mediated Actin Elongation Pathway

The following diagram illustrates the established model of how the this compound domain, in concert with the FH2 domain and profilin, facilitates the rapid elongation of actin filaments.

FH1_Signaling_Pathway cluster_cytosol Cytosol cluster_formin Formin Dimer Profilin Profilin Profilin-Actin Profilin-Actin Profilin->Profilin-Actin binds G-Actin G-Actin G-Actin->Profilin-Actin This compound This compound Domain (Proline-rich) Profilin-Actin->this compound binds to polyproline tracts FH2 FH2 Domain This compound->FH2 delivers Actin_Filament Growing Actin Filament (Barbed End) FH2->Actin_Filament mediates addition

Figure 1: this compound-mediated actin polymerization pathway.
Experimental Workflow for FRET Microscopy

This diagram outlines the key steps involved in a Förster Resonance Energy Transfer (FRET) experiment to study the interaction between the this compound domain and profilin.

FRET_Workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Construct fluorescent protein fusions (e.g., Formin-CFP, Profilin-YFP) B Transfect cells with expression vectors A->B C Culture cells for 16-20 hours to allow protein expression B->C D Mount cells on microscope C->D E Identify cells expressing both fluorophores D->E F Acquire images in Donor, Acceptor, and FRET channels E->F G Correct for background and spectral bleed-through F->G H Calculate FRET efficiency pixel-by-pixel G->H I Generate FRET maps to visualize interaction H->I

Figure 2: Workflow for FRET-based protein interaction analysis.
Experimental Workflow for FRAP Microscopy

This diagram illustrates the procedure for a Fluorescence Recovery After Photobleaching (FRAP) experiment to measure the mobility of this compound domain-containing proteins.

FRAP_Workflow cluster_prep Preparation cluster_imaging FRAP Experiment cluster_analysis Data Analysis A Express fluorescently tagged formin (e.g., Formin-GFP) in live cells B Acquire pre-bleach images of a region of interest (ROI) A->B C Photobleach the ROI with a high-intensity laser pulse B->C D Acquire a time-lapse series of post-bleach images C->D E Measure fluorescence intensity in the ROI over time D->E F Correct for photobleaching during acquisition E->F G Fit recovery curve to a mathematical model F->G H Determine mobile fraction and diffusion coefficient G->H

Figure 3: Workflow for FRAP-based protein mobility analysis.

Experimental Protocols

Protocol 1: Construction of Fluorescently Tagged Formin and Profilin Plasmids

This protocol describes the general steps for creating expression vectors for fluorescently tagged formin (containing the this compound domain) and profilin, which are prerequisites for FRET and FRAP studies.

Materials:

  • Plasmids encoding the formin of interest and profilin

  • Fluorescent protein vectors (e.g., pEGFP-C1, pmCherry-N1, pCFP, pYFP)

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • Competent E. coli for cloning

  • DNA purification kits

  • DNA sequencing services

Procedure:

  • Primer Design: Design PCR primers to amplify the coding sequences of the formin and profilin. The primers should include appropriate restriction sites for in-frame cloning into the fluorescent protein vectors. Ensure that the stop codon is removed if the fluorescent protein is to be fused to the C-terminus.

  • PCR Amplification: Amplify the formin and profilin coding sequences using high-fidelity PCR.

  • Digestion and Ligation: Digest the PCR products and the fluorescent protein vectors with the chosen restriction enzymes. Purify the digested DNA fragments and ligate the formin or profilin insert into the corresponding vector.

  • Transformation: Transform the ligation products into competent E. coli and select for positive colonies on appropriate antibiotic plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digest and DNA sequencing.

  • Plasmid Preparation: Prepare high-purity plasmid DNA for transfection into mammalian cells.

Protocol 2: Live-Cell FRET Microscopy for Formin-Profilin Interaction

This protocol details the steps for performing sensitized emission FRET (seFRET) to visualize the interaction between a formin's this compound domain and profilin in live cells.[6][7] This example uses a CFP-YFP FRET pair.

Materials:

  • Cells cultured on glass-bottom dishes

  • Plasmids for Formin-CFP (donor) and Profilin-YFP (acceptor)

  • Transfection reagent

  • Live-cell imaging medium

  • Confocal laser scanning microscope equipped for FRET

Procedure:

  • Cell Transfection: Co-transfect cells with the Formin-CFP and Profilin-YFP plasmids using a suitable transfection method.[8] Also prepare cells transfected with only Formin-CFP or Profilin-YFP to measure spectral bleed-through.[7]

  • Cell Culture: Culture the transfected cells for 16-24 hours to allow for protein expression.

  • Microscope Setup:

    • Set up the confocal microscope for live-cell imaging, maintaining the cells at 37°C and 5% CO₂.

    • Configure three imaging channels:

      • Donor Channel: Excite with CFP laser (e.g., 440 nm), detect CFP emission (e.g., 460-500 nm).

      • Acceptor Channel: Excite with YFP laser (e.g., 514 nm), detect YFP emission (e.g., 525-600 nm).

      • FRET Channel: Excite with CFP laser (e.g., 440 nm), detect YFP emission (e.g., 525-600 nm).

  • Image Acquisition:

    • Identify cells co-expressing both Formin-CFP and Profilin-YFP.

    • Acquire images in all three channels for the FRET-pair expressing cells, as well as for the donor-only and acceptor-only control cells.[7]

  • Data Analysis:

    • Background Subtraction: Subtract the background fluorescence from all images.

    • Bleed-through Correction: Use the images from the single-fluorophore expressing cells to calculate the donor bleed-through into the FRET channel and the acceptor cross-excitation. Correct the FRET channel image for these bleed-through components.

    • FRET Efficiency Calculation: Calculate the normalized FRET (NFRET) or FRET efficiency on a pixel-by-pixel basis using appropriate formulas.

    • Visualization: Generate a pseudo-colored FRET efficiency map to visualize the subcellular locations of the formin-profilin interaction.

Protocol 3: Live-Cell FRAP Microscopy for Formin Dynamics

This protocol outlines the procedure for conducting FRAP experiments to determine the mobility (diffusion coefficient and mobile fraction) of a fluorescently tagged formin protein in a specific cellular region.[1][9]

Materials:

  • Cells cultured on glass-bottom dishes

  • Plasmid for Formin-GFP

  • Transfection reagent

  • Live-cell imaging medium

  • Confocal laser scanning microscope with a FRAP module

Procedure:

  • Cell Preparation: Transfect cells with the Formin-GFP plasmid and culture for 16-24 hours.

  • Microscope Setup:

    • Mount the cells on the confocal microscope stage, maintaining physiological conditions.

    • Use a low laser power for imaging to minimize photobleaching during the pre- and post-bleach acquisitions.

  • FRAP Data Acquisition:

    • Pre-bleach: Acquire 5-10 images of the selected cell and region of interest (ROI) at a normal scan speed.

    • Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant but not complete bleaching.[1]

    • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence. The frequency and duration of the post-bleach imaging will depend on the mobility of the protein.[10]

  • Data Analysis:

    • Intensity Measurement: Measure the mean fluorescence intensity within the bleached ROI, a control region outside the bleach area, and a background region for each time point.

    • Normalization: Normalize the fluorescence recovery data to correct for photobleaching that occurs during the post-bleach imaging.

    • Curve Fitting: Fit the normalized recovery curve to a mathematical model (e.g., a single or double exponential function) to extract the mobile fraction and the half-time of recovery (t₁/₂).

    • Calculation of Diffusion Coefficient: The effective diffusion coefficient can be calculated from the recovery half-time and the size of the bleached region.[1]

By employing these detailed protocols and leveraging the provided quantitative data and conceptual diagrams, researchers can effectively investigate the dynamic behavior of this compound domains in live cells, contributing to a deeper understanding of cytoskeletal regulation and providing a platform for screening potential therapeutic modulators.

References

Application Note and Protocol for the Purification of Recombinant FH1 Domain Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Formin Homology 1 (FH1) domain is a proline-rich region found in formin proteins, which are key regulators of the actin cytoskeleton.[1][2] The this compound domain acts as a "landing pad" for profilin-actin complexes, facilitating the rapid elongation of actin filaments nucleated by the adjacent Formin Homology 2 (FH2) domain.[3][4][5] The ability to produce pure, recombinant this compound domain protein, often in conjunction with the FH2 domain, is crucial for in vitro assays aimed at understanding actin dynamics and for screening potential therapeutic modulators of this process. This document provides a detailed protocol for the expression and purification of a recombinant this compound domain-containing protein.

Signaling Pathway Context

Formin activity is tightly regulated within the cell. In many cases, diaphanous-related formins (DRFs) are held in an autoinhibited state through an intramolecular interaction between the N-terminal and C-terminal regions.[6] This autoinhibition is relieved by the binding of an activated Rho GTPase to the Rho-binding domain (RBD) of the formin, leading to a conformational change that exposes the this compound and FH2 domains, allowing for actin polymerization.[6]

Formin_Activation cluster_formin Formin Rho_GDP Rho-GDP (Inactive) GEF GEF Rho_GDP->GEF Signal Rho_GTP Rho-GTP (Active) GAP GAP Rho_GTP->GAP Formin_Inactive Autoinhibited Formin (N-C Interaction) Rho_GTP->Formin_Inactive Binds to RBD GEF->Rho_GTP Activates GAP->Rho_GDP Inactivates Formin_Active Active Formin (this compound/FH2 Exposed) Formin_Inactive->Formin_Active Conformational Change Actin_Polymerization Actin Polymerization Formin_Active->Actin_Polymerization Nucleates & Elongates Profilin_Actin Profilin-Actin Profilin_Actin->Formin_Active Binds to this compound

Caption: Formin activation signaling pathway.

Experimental Protocols

This protocol describes a general strategy for purifying a recombinant His-tagged this compound-containing protein fragment expressed in E. coli. Optimization may be required for specific formin constructs.

Expression of Recombinant this compound Protein
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3) CodonPlus) with the expression vector containing the gene for the this compound domain protein, typically fused to an N-terminal 6xHis tag.[3][6] Plate on selective LB agar plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of selective LB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 4-16 hours.[7] Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protein Purification

The purification workflow generally involves cell lysis, affinity chromatography to capture the tagged protein, and a final polishing step using size-exclusion chromatography.

Purification_Workflow start Harvested E. coli Cell Pellet lysis Cell Lysis (Sonication) start->lysis centrifugation Clarification (Centrifugation) lysis->centrifugation lysate Clarified Lysate centrifugation->lysate affinity Affinity Chromatography (Ni-NTA Resin) lysate->affinity wash Wash Unbound Proteins affinity->wash elution Elution with Imidazole affinity->elution affinity_eluate Affinity-Purified Protein elution->affinity_eluate sec Size-Exclusion Chromatography (Polishing Step) affinity_eluate->sec pure_protein Pure this compound Protein sec->pure_protein qc Quality Control (SDS-PAGE, Concentration) pure_protein->qc

Caption: Experimental workflow for this compound protein purification.

2.1. Cell Lysis

  • Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.[3]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 rpm for 30 minutes at 4°C to remove insoluble material.[3] Collect the supernatant.

2.2. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with Elution Buffer.

  • Analyze fractions by SDS-PAGE to identify those containing the purified protein.

2.3. Size-Exclusion Chromatography (Polishing Step)

  • Pool and concentrate the fractions containing the this compound protein from the affinity step.

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with SEC Buffer.[1]

  • Load the concentrated protein sample onto the column.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the pure this compound protein.

  • Pool the pure fractions, determine the protein concentration (e.g., by absorbance at 280 nm), flash-freeze in liquid nitrogen, and store at -80°C.[1]

Data Presentation

Table 1: Buffer Compositions
Buffer NameCompositionPurpose
Lysis Buffer 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 1 mM DTT, Protease InhibitorsCell resuspension and lysis
Wash Buffer 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20 mM Imidazole, 1 mM DTTRemoval of unbound proteins
Elution Buffer 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250 mM Imidazole, 1 mM DTTElution of His-tagged protein
SEC Buffer 20 mM Tris-HCl (pH 7.6), 150 mM NaClFinal polishing and buffer exchange

Note: Buffer compositions are based on protocols for similar formin constructs and may require optimization.[1][3]

Table 2: Typical Purification Yield and Purity
ParameterTypical ValueMethod of Assessment
Expression System E. coli or S. cerevisiae-
Typical Yield 200-500 µg/L (Yeast culture)[6][8]Bradford Assay or A280
Purity >95%[1]SDS-PAGE with Coomassie Staining
Final Concentration 10-20 mg/mL[1]A280 with calculated extinction coefficient

This protocol provides a robust framework for the successful purification of recombinant this compound domain proteins, enabling further biochemical and structural studies.

References

Measuring the Binding Affinity of Formin Homology 1 (FH1) and Profilin: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the binding affinity between the Formin Homology 1 (FH1) domain and profilin. Understanding this interaction is critical for elucidating the mechanisms of actin cytoskeleton regulation and for the development of therapeutic agents targeting these processes.

Introduction to the this compound-Profilin Interaction

Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments. The Formin Homology 1 (this compound) domain is an intrinsically disordered region rich in proline residues, which serves as a binding site for the actin-monomer-binding protein, profilin. The this compound domain acts as a "loading dock" for profilin-actin complexes, increasing the local concentration of actin monomers at the barbed end of the growing filament, thereby accelerating polymerization. The affinity of the this compound-profilin interaction is a key determinant of the rate of formin-mediated actin assembly.

Signaling Pathway and Experimental Workflow Overview

The interaction between this compound and profilin is a crucial step in the formin-mediated actin polymerization pathway. The following diagram illustrates this relationship and the subsequent experimental workflows to measure their binding affinity.

FH1_Profilin_Interaction_Workflow Figure 1. This compound-Profilin Interaction and Measurement Workflow cluster_pathway Cellular Signaling Pathway cluster_workflow Experimental Workflow Profilin Profilin Profilin_Actin Profilin-Actin Complex Profilin->Profilin_Actin Binds Actin G-Actin Actin->Profilin_Actin This compound This compound Domain Profilin_Actin->this compound Binds to Polyproline Tracts FH2 FH2 Domain This compound->FH2 Delivers to Barbed_End Actin Filament Barbed End FH2->Barbed_End Processively Associates with Elongation Filament Elongation Barbed_End->Elongation Leads to Protein_Prep Protein Preparation (this compound & Profilin) Method_Selection Select Measurement Technique Protein_Prep->Method_Selection FP Fluorescence Polarization Method_Selection->FP SPR Surface Plasmon Resonance Method_Selection->SPR ITC Isothermal Titration Calorimetry Method_Selection->ITC PullDown Pull-Down Assay Method_Selection->PullDown Data_Acquisition Data Acquisition FP->Data_Acquisition SPR->Data_Acquisition ITC->Data_Acquisition PullDown->Data_Acquisition Data_Analysis Data Analysis (Kd Determination) Data_Acquisition->Data_Analysis Result Binding Affinity (Kd) Data_Analysis->Result

Caption: this compound-Profilin Interaction and Measurement Workflow.

Quantitative Data Summary

The binding affinity between the this compound domain and profilin, represented by the dissociation constant (Kd), can vary depending on the specific formin and profilin isoforms, as well as the experimental conditions. The following table summarizes reported Kd values from various studies.

Formin (Organism)Profilin (Organism)MethodKd (µM)Experimental ConditionsReference
mDia1 (Mouse)Profilin-1 (Human)Not specified~10Not specified[1]
Athis compound (Arabidopsis)Profilin (Maize)Not specifiedNot specifiedPresence of this compound domain enhances nucleation from profilin-actin[2]
Bni1p (S. cerevisiae)Profilin (S. cerevisiae)Not specifiedNot specifiedThis compound-mediated transfer of profilin-actin is rate-limiting for elongation[3]
Cdc12 (S. pombe)Profilin (S. pombe)Not specifiedNot specifiedPolyproline tracts in this compound are necessary for profilin binding[4]

Experimental Protocols

This section provides detailed protocols for four common methods used to measure this compound-profilin binding affinity.

Fluorescence Polarization/Anisotropy

This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled profilin will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger this compound domain, its tumbling slows, leading to an increase in polarization.

FP_Workflow Figure 2. Fluorescence Polarization Workflow start Start label_profilin Label Profilin with Fluorophore start->label_profilin purify_profilin Purify Labeled Profilin label_profilin->purify_profilin mix_reagents Mix Labeled Profilin with this compound Dilutions purify_profilin->mix_reagents prepare_this compound Prepare Serial Dilution of this compound Domain prepare_this compound->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot Polarization vs. [this compound] measure_fp->plot_data fit_curve Fit Binding Curve to Determine Kd plot_data->fit_curve end End fit_curve->end

Caption: Fluorescence Polarization Workflow.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant this compound domain and profilin.

    • Label profilin with a suitable fluorophore (e.g., fluorescein) according to the manufacturer's instructions.

    • Remove free dye by dialysis or size-exclusion chromatography.

    • Determine the concentration and labeling efficiency of the fluorescently labeled profilin.

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled this compound domain in a suitable binding buffer (e.g., PBS with 0.01% Tween-20).

    • In a black microplate, add a constant, low concentration (e.g., 10-50 nM) of fluorescently labeled profilin to each well.

    • Add the serially diluted this compound domain to the wells. Include a control with only labeled profilin (no this compound).

  • Data Acquisition:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the polarization value of the free labeled profilin from the values obtained in the presence of this compound.

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

SPR_Workflow Figure 3. Surface Plasmon Resonance Workflow start Start immobilize_ligand Immobilize this compound (Ligand) on Sensor Chip start->immobilize_ligand inject_analyte Inject Profilin over Sensor Surface immobilize_ligand->inject_analyte prepare_analyte Prepare Serial Dilution of Profilin (Analyte) prepare_analyte->inject_analyte measure_response Monitor Binding (Association/Dissociation) inject_analyte->measure_response regenerate_surface Regenerate Sensor Surface measure_response->regenerate_surface analyze_sensorgrams Analyze Sensorgrams (Global Fitting) measure_response->analyze_sensorgrams regenerate_surface->inject_analyte Next Concentration determine_kinetics Determine kon, koff, & Kd analyze_sensorgrams->determine_kinetics end End determine_kinetics->end

Caption: Surface Plasmon Resonance Workflow.

Protocol:

  • Protein and Chip Preparation:

    • Express and purify recombinant this compound domain (ligand) and profilin (analyte).

    • Activate a sensor chip (e.g., CM5) according to the manufacturer's protocol.

    • Immobilize the this compound domain onto the sensor chip surface via amine coupling. Aim for a low to moderate immobilization level to avoid mass transport limitations.

    • Block remaining active sites on the chip.

  • Binding Analysis:

    • Prepare a series of dilutions of profilin in a suitable running buffer (e.g., HBS-EP+).

    • Inject the profilin dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using a mild regeneration buffer to remove bound profilin without denaturing the immobilized this compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Perform a global fit of the association and dissociation curves from all profilin concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.

ITC_Workflow Figure 4. Isothermal Titration Calorimetry Workflow start Start prepare_samples Prepare this compound and Profilin in Matched Buffer start->prepare_samples load_cell Load this compound into Sample Cell prepare_samples->load_cell load_syringe Load Profilin into Injection Syringe prepare_samples->load_syringe run_titration Perform Serial Injections of Profilin into this compound load_cell->run_titration load_syringe->run_titration measure_heat Measure Heat Change per Injection run_titration->measure_heat plot_thermogram Plot Integrated Heat vs. Molar Ratio measure_heat->plot_thermogram fit_isotherm Fit Binding Isotherm to Determine Thermodynamic Parameters plot_thermogram->fit_isotherm end End fit_isotherm->end

Caption: Isothermal Titration Calorimetry Workflow.

Protocol:

  • Sample Preparation:

    • Express and purify recombinant this compound domain and profilin.

    • Thoroughly dialyze both proteins into the same buffer to minimize heats of dilution. Degas the buffer and protein solutions before use.

    • Accurately determine the concentrations of both protein solutions.

  • ITC Experiment:

    • Load the this compound domain into the sample cell of the calorimeter.

    • Load a more concentrated solution of profilin into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small injections of profilin into the this compound solution, allowing the system to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (heat per mole of injectant versus the molar ratio of the two proteins).

    • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Quantitative Pull-Down Assay

Pull-down assays are useful for confirming interactions and can be adapted for semi-quantitative or quantitative analysis of binding affinity. This protocol describes a semi-quantitative approach using GST-tagged profilin as bait.

PullDown_Workflow Figure 5. Quantitative Pull-Down Assay Workflow start Start immobilize_bait Immobilize GST-Profilin (Bait) on Glutathione Beads start->immobilize_bait incubate_together Incubate Beads with This compound Dilutions immobilize_bait->incubate_together prepare_prey Prepare Serial Dilution of this compound (Prey) prepare_prey->incubate_together wash_beads Wash Beads to Remove Unbound this compound incubate_together->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins run_sds_page Run SDS-PAGE and Western Blot for this compound elute_proteins->run_sds_page quantify_bands Quantify Band Intensity run_sds_page->quantify_bands plot_and_estimate Plot Intensity vs. [this compound] to Estimate Kd quantify_bands->plot_and_estimate end End plot_and_estimate->end

Caption: Quantitative Pull-Down Assay Workflow.

Protocol:

  • Protein and Bead Preparation:

    • Express and purify GST-tagged profilin (bait) and untagged this compound domain (prey).

    • Equilibrate glutathione-sepharose beads with binding buffer.

    • Incubate a known amount of GST-profilin with the beads to immobilize the bait protein. Wash away unbound bait.

  • Binding Reaction:

    • Prepare a serial dilution of the this compound domain in binding buffer.

    • Add the this compound dilutions to the beads with immobilized GST-profilin. Include a control with beads and GST alone to check for non-specific binding.

    • Incubate with gentle rotation to allow binding to occur.

  • Washing and Elution:

    • Pellet the beads by centrifugation and remove the supernatant (unbound fraction).

    • Wash the beads several times with binding buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody specific to the this compound domain.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the quantified band intensity of the pulled-down this compound as a function of the initial this compound concentration.

    • Fit the data to a saturation binding curve to estimate the Kd. This will provide a semi-quantitative measure of the binding affinity.

References

Application Notes and Protocols for Studying Formin-Mediated Actin Nucleation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formins are a family of proteins that play a crucial role in the nucleation and elongation of unbranched actin filaments, which are fundamental components of the cytoskeleton.[1][2] These processes are integral to various cellular functions, including cell polarity, cytokinesis, and cell migration.[2] Dysregulation of formin activity has been implicated in various diseases, making them an attractive target for drug development. This document provides detailed protocols for two key experimental assays used to study formin-mediated actin nucleation: the pyrene-actin polymerization assay and Total Internal Reflection Fluorescence (TIRF) microscopy.

Formin Signaling Pathway

Formin activity is tightly regulated within the cell. A common mechanism involves the activation of Diaphanous-related formins (DRFs) by Rho family GTPases.[1][3] In their inactive state, DRFs are autoinhibited through an intramolecular interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD).[1] The binding of an active, GTP-bound Rho protein to the GTPase-Binding Domain (GBD) of the formin relieves this autoinhibition, leading to the activation of the formin homology 2 (FH2) domain, which is responsible for nucleating actin filaments.[1]

Formin_Signaling_Pathway cluster_activation Formin Activation cluster_nucleation Actin Nucleation RhoGTP Rho-GTP ActiveFormin Active Formin RhoGTP->ActiveFormin binds & activates InactiveFormin Inactive Formin (autoinhibited) FH1 This compound Domain ActiveFormin->this compound contains FH2 FH2 Domain ActiveFormin->FH2 contains ProfilinActin Profilin-Actin Complex ProfilinActin->this compound binds to This compound->FH2 delivers actin to ActinFilament Elongating Actin Filament FH2->ActinFilament nucleates & elongates ActinMonomers Actin Monomers ActinMonomers->FH2 binds to Pyrene_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A1 Prepare Pyrene-labeled and unlabeled G-actin stocks B1 Mix G-actin (with 5-10% pyrene-actin) with formin/factors in G-buffer A1->B1 A2 Prepare Formin protein and other factors (e.g., Profilin) A2->B1 A3 Prepare Polymerization Buffer B2 Initiate polymerization by adding 10x Polymerization Buffer A3->B2 B1->B2 B3 Immediately place in fluorometer B2->B3 C1 Monitor fluorescence intensity over time (Ex: 365 nm, Em: 407 nm) B3->C1 C2 Plot fluorescence vs. time to obtain polymerization curves C1->C2 C3 Analyze curves to determine polymerization rates C2->C3 TIRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A1 Prepare fluorescently labeled G-actin B1 Incubate G-actin with formin/factors A1->B1 A2 Prepare formin protein and other factors A2->B1 A3 Prepare and passivate flow cell B2 Inject reaction mix into the flow cell A3->B2 B1->B2 B3 Mount on TIRF microscope B2->B3 C1 Acquire time-lapse images B3->C1 C2 Count the number of newly formed filaments over time (nucleation) C1->C2 C3 Measure the length of individual filaments over time (elongation) C1->C3

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Deletion of the FH1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted deletion of the Formin Homology 1 (FH1) domain using CRISPR/Cas9 technology. The protocols outlined below are intended for researchers investigating the roles of formin proteins in actin dynamics, cell motility, and associated signaling pathways.

Introduction

Formin proteins are key regulators of the actin cytoskeleton, playing a crucial role in the nucleation and elongation of unbranched actin filaments. The Formin Homology 1 (this compound) domain is a proline-rich region that acts as a binding site for profilin-actin complexes. This interaction is critical for the efficient elongation of actin filaments by delivering actin monomers to the barbed end, which is managed by the Formin Homology 2 (FH2) domain. Deletion of the this compound domain is a powerful method to dissect the specific contribution of this domain to actin polymerization and to study the downstream cellular consequences. The activity of many formins is regulated by Rho GTPases, placing the this compound domain within a critical signaling nexus that controls cytoskeletal architecture.

Data Presentation

The deletion of the this compound domain is expected to significantly impact the rate of actin filament elongation. The following table summarizes quantitative data from in vitro studies on the effect of the number of polyproline tracks within the this compound domain on the rate of barbed-end elongation of actin filaments. This data can serve as a baseline for expected outcomes after this compound domain deletion.

Formin ConstructNumber of Polyproline TracksActin Concentration (µM)Profilin Concentration (µM)Elongation Rate (subunits/s)Reference
Bni1p(FH2)01.55~5[1]
Bni1p(pP₁FH2)p11.55~15[1]
Bni1p(pP₈FH2)p81.55~40[1]
mDia1(FH1FH2)61.55~30[1]
mDia1(FH1FH2)141.55~30[1]

Note: Specific quantitative data on the efficiency of CRISPR/Cas9-mediated this compound domain deletion and its direct impact on Rho GTPase activity in various cell lines are not extensively available in the literature and would be a valuable area for experimental investigation.

Experimental Protocols

Protocol 1: Design of Guide RNAs (gRNAs) for this compound Domain Deletion

Objective: To design a pair of gRNAs that will flank the this compound domain, enabling its excision from the genome.

Materials:

  • Gene sequence of the formin protein of interest.

  • Online gRNA design tool (e.g., Benchling, CRISPOR).

Procedure:

  • Obtain the genomic DNA sequence of the target formin gene, including the exons encoding the this compound domain and flanking intronic regions.

  • Identify the start and end of the this compound domain within the coding sequence.

  • Use an online gRNA design tool to identify potential gRNA sequences in the introns flanking the this compound domain-coding exons.[2]

    • Upstream gRNA: Should target a region in the intron immediately preceding the first exon of the this compound domain.

    • Downstream gRNA: Should target a region in the intron immediately following the last exon of the this compound domain.

  • Select gRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.[2] It is recommended to choose gRNAs targeting non-repetitive regions of the genome.

  • Ensure the chosen gRNA sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Design PCR primers flanking the entire this compound domain region for subsequent validation of the deletion.

Protocol 2: CRISPR/Cas9-Mediated Deletion of the this compound Domain

Objective: To deliver the CRISPR/Cas9 machinery into the target cells to induce the deletion of the this compound domain.

Materials:

  • Target cell line.

  • Cas9 expression vector (e.g., lentiCRISPRv2).

  • gRNA expression vectors (or a single vector co-expressing both gRNAs).

  • Lipofectamine or electroporation system.

  • Cell culture reagents.

Procedure:

  • gRNA Cloning: Clone the two designed gRNA sequences into appropriate expression vectors.

  • Cell Culture: Culture the target cells to ~70-80% confluency.

  • Transfection: Co-transfect the cells with the Cas9 expression vector and the two gRNA expression vectors using a suitable method (e.g., lipid-mediated transfection or electroporation).[3]

  • Selection (Optional): If the vectors contain a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for successfully transfected cells.

  • Single-Cell Cloning: After selection, plate the cells at a low density to obtain single-cell-derived colonies.

  • Expansion: Pick individual colonies and expand them in separate culture vessels.

Protocol 3: Validation of this compound Domain Deletion

Objective: To confirm the successful deletion of the this compound domain at the genomic and protein levels.

Materials:

  • Genomic DNA extraction kit.

  • PCR reagents and primers designed in Protocol 1.

  • Agarose gel electrophoresis system.

  • Protein lysis buffer.

  • Antibody against the target formin protein (recognizing an epitope outside the this compound domain).

  • Western blotting reagents and equipment.

Procedure:

  • Genomic DNA Analysis: a. Extract genomic DNA from the expanded cell clones. b. Perform PCR using the primers flanking the this compound domain. c. Run the PCR products on an agarose gel. A smaller band size compared to the wild-type control indicates a successful deletion. d. Sequence the PCR product to confirm the precise deletion of the this compound domain.

  • Protein Analysis (Western Blot): a. Lyse the cells to extract total protein. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with an antibody against the target formin protein. d. A successful deletion of the this compound domain will result in a protein product with a lower molecular weight compared to the wild-type protein.

Protocol 4: Phenotypic Analysis

Objective: To assess the functional consequences of this compound domain deletion.

1. Analysis of Actin Cytoskeleton:

  • Method: Immunofluorescence staining for F-actin (using phalloidin) and visualization by confocal microscopy.
  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the number, length, and thickness of actin stress fibers.[4][5]

2. Quantification of Rho GTPase Activity:

  • Method: RhoA activation can be measured using a G-LISA or a pull-down assay that specifically captures the active, GTP-bound form of RhoA.[6][7]
  • Procedure:
  • Lyse the wild-type and this compound-deleted cells.
  • Incubate the lysates with a Rho-GTP binding protein (e.g., Rhotekin RBD) immobilized on beads or a plate.
  • Wash away unbound proteins.
  • Detect the amount of bound active RhoA by Western blotting or a colorimetric/chemiluminescent assay.

Mandatory Visualization

CRISPR_Workflow cluster_design gRNA Design cluster_delivery Delivery cluster_editing Genome Editing cluster_validation Validation gRNA1 Upstream gRNA Transfection Co-transfection of Cas9 & gRNAs gRNA1->Transfection gRNA2 Downstream gRNA gRNA2->Transfection Cleavage Double-Strand Breaks Transfection->Cleavage Deletion This compound Domain Excision Cleavage->Deletion PCR PCR & Sequencing Deletion->PCR WB Western Blot Deletion->WB

Caption: CRISPR/Cas9 workflow for this compound domain deletion.

Rho_Formin_Pathway cluster_activation Upstream Signaling cluster_formin Formin Regulation cluster_actin Actin Polymerization LPA LPA GEF RhoGEF LPA->GEF activates RhoA_GDP RhoA-GDP (inactive) GEF->RhoA_GDP promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Formin_inactive Formin (autoinhibited) RhoA_GTP->Formin_inactive binds & relieves autoinhibition Formin_active Formin (active) Formin_inactive->Formin_active This compound This compound Domain Formin_active->this compound FH2 FH2 Domain Formin_active->FH2 Profilin_Actin Profilin-Actin Profilin_Actin->this compound binds This compound->FH2 delivers profilin-actin Actin_Filament Actin Filament Elongation FH2->Actin_Filament mediates elongation

Caption: RhoA signaling pathway activating formin-mediated actin polymerization.

References

Application Notes and Protocols for Studying FH1 Domain Function Using TIRF Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for investigating molecular interactions at surfaces and interfaces.[1][2][3][4][5] Its ability to selectively excite fluorophores in a very thin region near a solid-liquid interface significantly reduces background fluorescence, enabling the visualization of single-molecule dynamics with high signal-to-noise ratio.[2][3][5] This makes TIRF microscopy an ideal tool for studying the function of the Formin Homology 1 (FH1) domain in actin polymerization.

Formin proteins are key regulators of the actin cytoskeleton, playing crucial roles in processes such as cell polarity, cytokinesis, and cell migration.[6][7] They nucleate new actin filaments and remain processively associated with the growing (barbed) end.[6][7][8] This process is mediated by the conserved Formin Homology 2 (FH2) domain.[9][10] The this compound domain, typically located N-terminal to the FH2 domain, is rich in proline-rich tracks that bind to the actin-monomer-binding protein, profilin.[6][7][11] The synergy between the this compound domain and profilin is thought to dramatically accelerate the rate of actin filament elongation.[6][7][8]

These application notes provide a detailed overview and protocols for using TIRF microscopy to quantitatively analyze the function of the this compound domain in formin-mediated actin filament elongation.

Signaling Pathway: Formin-Mediated Actin Elongation

The this compound domain acts as a "landing pad" for profilin-actin complexes, effectively increasing the local concentration of actin monomers available for polymerization at the barbed end, which is bound by the FH2 domain. This mechanism allows for rapid and processive elongation of the actin filament.

FH1_Signaling_Pathway cluster_0 cluster_1 Profilin-Actin Profilin-Actin Complex This compound This compound Domain (Proline-rich) Profilin-Actin->this compound Binds to polyproline tracks FH2 FH2 Domain This compound->FH2 Delivers Actin Monomer Barbed_End Actin Filament Barbed End FH2->Barbed_End Mediates Elongation

Caption: Formin-mediated actin elongation pathway.

Experimental Workflow for TIRF Microscopy Assay

The general workflow for studying this compound domain function using TIRF microscopy involves preparing a functionalized glass surface, introducing the necessary proteins, and imaging the growth of individual actin filaments in real-time.

TIRF_Workflow A Prepare Flow Cell (Functionalized Glass Surface) B Immobilize Formin Constructs (e.g., FH1FH2-GFP) A->B C Introduce Polymerization Mix (Fluorescent Actin, Profilin, ATP, Buffer) B->C D Acquire Time-Lapse Images (TIRF Microscope) C->D E Analyze Filament Elongation (Kymograph Analysis) D->E

Caption: Experimental workflow for TIRF microscopy assay.

Key Experiments and Protocols

Experiment 1: Effect of the this compound Domain on Actin Elongation Rate

Objective: To quantify the contribution of the this compound domain to the rate of actin filament elongation in the presence of profilin.

Methodology:

  • Protein Preparation:

    • Purify recombinant formin constructs: a construct containing both the this compound and FH2 domains (FH1FH2) and a construct with only the FH2 domain. For visualization, these constructs can be tagged with a fluorescent protein like GFP.

    • Purify skeletal muscle actin and label a fraction with a fluorescent dye (e.g., Oregon Green or Alexa Fluor 488).

    • Purify recombinant profilin.

  • Flow Cell Preparation:

    • Clean glass coverslips and slides thoroughly.

    • Assemble flow cells using double-sided tape or parafilm.

    • Functionalize the glass surface to allow for the specific immobilization of formin constructs. This can be achieved using a combination of silanization and antibody-based methods (e.g., anti-GFP antibodies to capture GFP-tagged formins).

  • TIRF Microscopy Assay:

    • Mount the flow cell on a TIRF microscope.

    • Introduce a solution containing the GFP-tagged formin construct (e.g., FH1FH2-GFP or FH2-GFP) and allow it to bind to the functionalized surface.

    • Wash away unbound formin.

    • Introduce the polymerization mixture containing:

      • G-actin (a mixture of labeled and unlabeled actin)

      • Profilin

      • ATP

      • TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase).

    • Acquire time-lapse images of actin filament elongation from the immobilized formin molecules.

  • Data Analysis:

    • Generate kymographs from the time-lapse movies to visualize the growth of individual filaments over time.

    • Measure the slope of the filament end traces in the kymographs to determine the elongation rate.

    • Compare the elongation rates for filaments grown from FH1FH2 constructs versus FH2-only constructs.

Expected Results: The presence of the this compound domain is expected to significantly increase the actin filament elongation rate in the presence of profilin.

ConstructProfilin Concentration (µM)Actin Concentration (µM)Elongation Rate (subunits/s)
FH251.5~10-20
FH1FH251.5>100

Note: The exact values will depend on the specific formin protein, experimental conditions, and the number of polyproline tracks in the this compound domain.

Experiment 2: Dependence of Elongation Rate on the Number of Polyproline Tracks

Objective: To determine how the number of profilin-binding sites on the this compound domain influences the rate of actin elongation.

Methodology:

  • Follow the same protocol as in Experiment 1, but use a series of FH1FH2 constructs with varying numbers of polyproline tracks within the this compound domain.[7][8] For example, constructs with one, two, four, and eight polyproline tracks can be generated.[7][8]

Expected Results: The rate of barbed-end elongation is expected to increase with the number of polyproline tracks in the this compound domain over a range of profilin concentrations.[6][7][8] This demonstrates that each polyproline track contributes to the recruitment of profilin-actin and the subsequent acceleration of filament growth.

This compound Construct (Number of Polyproline Tracks)Profilin Concentration (µM)Actin Concentration (µM)Relative Elongation Rate (Normalized to FH2)
1101.5~2-4x
2101.5~4-6x
4101.5~6-8x
8101.5~8-10x

Note: Data is illustrative and based on published findings.[7][8] The exact fold-increase will vary.

Logical Relationship: this compound Domain, Profilin, and Elongation Rate

The relationship between the this compound domain, profilin concentration, and the resulting actin filament elongation rate is a key aspect of formin function. This can be visualized as a logical flow leading to accelerated polymerization.

Logical_Relationship A Profilin-Actin Complexes in Solution C Binding of Profilin-Actin to this compound Domain A->C B This compound Domain with Polyproline Tracks B->C D Increased Local Concentration of Actin Monomers C->D E Rapid Delivery to FH2-bound Barbed End D->E F Accelerated Filament Elongation E->F

Caption: Logical flow of this compound-mediated actin elongation.

Applications in Drug Development

Understanding the molecular details of this compound domain function can inform the development of novel therapeutics targeting aberrant actin dynamics in various diseases, including cancer metastasis and fibrotic disorders. TIRF microscopy provides a robust platform for:

  • High-throughput screening: Screening for small molecules that inhibit or modulate the interaction between the this compound domain and profilin-actin.

  • Mechanism of action studies: Elucidating how lead compounds affect the kinetics of formin-mediated actin polymerization at the single-molecule level.

  • Structure-activity relationship (SAR) studies: Quantitatively assessing the impact of chemical modifications on the inhibitory potential of drug candidates.

Summary

TIRF microscopy is an indispensable tool for the quantitative analysis of this compound domain function. By enabling the direct visualization of single actin filament elongation, this technique provides detailed insights into the molecular mechanisms by which formins, in concert with profilin, drive rapid actin polymerization. The protocols and data presented here serve as a guide for researchers and drug development professionals seeking to investigate this fundamental aspect of cytoskeletal regulation.

References

Application Notes and Protocols for the Immunoprecipitation of FH1 Domain-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formin Homology 1 (FH1) domain-containing proteins are a crucial family of scaffolding proteins that play a pivotal role in the regulation of actin cytoskeleton dynamics. The proline-rich this compound domain serves as a binding site for profilin-actin complexes, facilitating the rapid elongation of actin filaments. These proteins are involved in a myriad of cellular processes, including cell motility, cytokinesis, and morphogenesis. The Diaphanous-related formins (DRFs) are a major subfamily of this compound domain-containing proteins that are regulated by Rho GTPases and are implicated in various signaling pathways. Understanding the protein-protein interactions of this compound domain-containing proteins is essential for elucidating their cellular functions and for the development of novel therapeutics targeting diseases associated with cytoskeletal dysregulation.

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques to isolate a specific protein or protein complex from a cellular extract, enabling the identification of interaction partners and the characterization of signaling complexes.[1][2] This document provides detailed application notes and protocols for the successful immunoprecipitation of this compound domain-containing proteins.

Key Interacting Partners of this compound Domain-Containing Proteins

The this compound domain is central to the function of formins, mediating their interaction with several key proteins:

  • Profilin: An actin-monomer binding protein that forms a complex with G-actin. The this compound domain, with its multiple polyproline tracts, binds to profilin-actin complexes, effectively increasing the local concentration of actin monomers for polymerization at the barbed end of the actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain.[3][4]

  • Rho GTPases: A family of small signaling G proteins that act as molecular switches in a variety of cellular processes. Diaphanous-related formins (DRFs) are direct effectors of Rho GTPases such as RhoA, Rac1, and Cdc42.[5][6] The binding of an active (GTP-bound) Rho GTPase to the N-terminal GTPase-binding domain (GBD) of a DRF relieves an autoinhibitory interaction, leading to the activation of the formin's actin polymerization activity.[5][7]

  • Src Family Kinases: Some formins can be regulated by phosphorylation, and Src family kinases have been implicated in this process, adding another layer of complexity to their regulation.

  • Other Scaffolding and Adaptor Proteins: The this compound domain can also interact with other proteins containing SH3 or WW domains, further integrating formin activity with other signaling pathways.

Quantitative Data on Protein Interactions

The following table summarizes key quantitative data on the interactions of this compound domain-containing proteins with their binding partners. This data, gathered from various biochemical assays, provides insights into the affinity of these interactions.

Bait Protein (Formin)Interacting ProteinMethodDissociation Constant (Kd)Reference
mDia1 (N-terminus)RhoA•GTPBiochemical AssaysNanomolar range
mDia1 (NNN motif mutant)Cdc42Biochemical StudiesIncreased affinity compared to wild-type mDia1[5]
Bni1p (this compound domain)Profilin-actinTIRF MicroscopyRate-limiting step in elongation[3]
mDia1 (autoinhibited)DAD domain (C-terminus)Fluorescence109 nM
Cdc12 (this compound-FH2)Actin filamentsNonlinear least squares regression1.76 ± 0.33 nM[8]

Signaling Pathway of Rho GTPase-Mediated Formin Activation

Diaphanous-related formins are regulated by an autoinhibitory mechanism. In the inactive state, the C-terminal Diaphanous Autoregulatory Domain (DAD) binds to the N-terminal Diaphanous Inhibitory Domain (DID), which is part of the GTPase-binding domain (GBD). This intramolecular interaction masks the actin-nucleating and elongating activities of the this compound and FH2 domains. Upon cellular signaling, Rho GTPases are activated by Guanine nucleotide Exchange Factors (GEFs), leading to the exchange of GDP for GTP. The active, GTP-bound Rho GTPase then binds to the GBD of the formin, causing a conformational change that disrupts the DID-DAD interaction and relieves autoinhibition. The now active formin can proceed to nucleate and elongate actin filaments.

Formin_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor GEF_inactive GEF (inactive) Receptor->GEF_inactive activates GEF_active GEF (active) GEF_inactive->GEF_active Rho_GDP Rho-GDP (inactive) GEF_active->Rho_GDP promotes GDP/GTP exchange Rho_GTP Rho-GTP (active) Rho_GDP->Rho_GTP Formin_inactive Formin (autoinhibited) DID-DAD Interaction Rho_GTP->Formin_inactive binds to GBD, relieves autoinhibition Formin_active Formin (active) Formin_inactive->Formin_active Profilin_Actin Profilin-Actin Complex Formin_active->Profilin_Actin recruits via this compound domain Actin_Filament Actin Filament Elongation Formin_active->Actin_Filament nucleates & aelongates via FH2 Profilin_Actin->Actin_Filament Signal Signal Signal->Receptor

Rho GTPase-mediated activation of Diaphanous-related formins.

Experimental Protocols

Co-Immunoprecipitation of this compound Domain-Containing Proteins

This protocol is designed for the co-immunoprecipitation of a target this compound domain-containing protein and its interacting partners from cultured mammalian cells.

Materials:

  • Cultured mammalian cells expressing the target protein

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails. For potentially weaker or transient interactions, a lower salt concentration (e.g., 100 mM NaCl) and a milder detergent (e.g., 0.5% NP-40) may be tested.

  • Antibody against the target this compound domain-containing protein (IP-grade)

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100 or 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine-HCl pH 2.5-3.0 or 1x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine elution)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: a. Grow cells to 80-90% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Aspirate the PBS and add ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish). d. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on a rotator for 30 minutes at 4°C. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.

  • Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of cleared lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the target this compound domain protein (the optimal amount should be determined empirically, typically 1-5 µg). b. As a negative control, add an equivalent amount of isotype control antibody to a separate aliquot of pre-cleared lysate. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube. e. Incubate on a rotator for 1-2 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution: a. For Western Blot Analysis: After the final wash, remove all supernatant and add 30-50 µL of 1x Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. The samples are now ready for SDS-PAGE. b. For Mass Spectrometry or Functional Assays (Native Elution): After the final wash, add 50-100 µL of Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant (eluate) to a new tube containing 5-10 µL of Neutralization Buffer to restore a neutral pH.

  • Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein and suspected interacting partners. b. Mass Spectrometry: For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

Experimental Workflow Diagram

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cultured Cells lysis Cell Lysis start->lysis centrifuge1 Centrifugation lysis->centrifuge1 lysate Cleared Lysate centrifuge1->lysate preclear Pre-clearing (with beads) lysate->preclear add_ab Add Primary Antibody (or Isotype Control) preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads binding Incubate to form Immune Complex add_beads->binding wash Wash Beads binding->wash elute Elute Proteins wash->elute analysis Western Blot / Mass Spec elute->analysis

Co-immunoprecipitation workflow for this compound domain-containing proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no target protein in eluate Inefficient cell lysisOptimize lysis buffer (try different detergents or salt concentrations).
Poor antibody bindingUse a validated IP-grade antibody. Increase antibody concentration or incubation time.
Protein degradationEnsure protease and phosphatase inhibitors are fresh and used at the correct concentration. Keep samples on ice or at 4°C at all times.
High background/non-specific binding Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration).
Lysate is too concentratedDilute the lysate before immunoprecipitation.
Antibody cross-reactivityPerform a pre-clearing step. Use a high-specificity monoclonal antibody.
Co-precipitated protein not detected Interaction is weak or transientOptimize lysis and wash conditions to be less stringent. Consider in vivo cross-linking before lysis.
Interacting protein is of low abundanceIncrease the amount of starting material (cell lysate).
Antibody epitope is blocked by the interactionUse an antibody that recognizes a different epitope on the target protein.

Conclusion

The immunoprecipitation of this compound domain-containing proteins is a critical technique for dissecting their complex interaction networks and understanding their roles in cellular signaling and cytoskeletal regulation. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully isolate and analyze these important protein complexes. Careful optimization of experimental conditions, particularly the composition of lysis and wash buffers, is paramount for achieving high-quality, reproducible results. The insights gained from these studies will undoubtedly contribute to a deeper understanding of the fundamental cellular processes governed by this compound domain-containing proteins and may pave the way for the development of novel therapeutic strategies.

References

Designing Fluorescent Protein Fusions with the FH1 Domain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing, creating, and validating fluorescent protein (FP) fusions with the Formin Homology 1 (FH1) domain. The protocols outlined below are intended to facilitate the study of formin-mediated actin dynamics in various cellular contexts.

Introduction to the this compound Domain

The Formin Homology 1 (this compound) domain is a proline-rich, intrinsically disordered region found in formin proteins. It plays a crucial role in accelerating actin filament elongation by capturing profilin-actin complexes and delivering them to the barbed end of the growing actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain. The flexible nature of the this compound domain is thought to be critical for its function, allowing it to act as a "whiskery" antenna for profilin-actin. Understanding the dynamics and interactions of the this compound domain is key to elucidating the mechanisms of cytoskeletal regulation.

I. Design Considerations for this compound-FP Fusions

Successful design of an this compound-fluorescent protein (FP) fusion requires careful consideration of the fluorescent protein, the linker connecting it to the this compound domain, and the position of the tag. The primary goal is to create a fusion protein that retains the native function of the this compound domain while providing a robust fluorescent signal for imaging.

A. Choosing the Right Fluorescent Protein

The choice of fluorescent protein is critical and depends on the specific experimental requirements. Key properties to consider are brightness, photostability, monomeric state, and maturation time.

Table 1: Properties of Commonly Used Monomeric Fluorescent Proteins

Fluorescent ProteinRelative BrightnessPhotostability (time to 50% intensity)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)Oligomeric State
mEGFP1.00Moderate0.6056,000Monomer
mNeonGreen2.5High0.80116,000Monomer
mScarlet-I3.9High0.70100,000Monomer
mCherry0.35Moderate0.2272,000Monomer
mTurquoise21.5High0.93105,000Monomer

Note: Values are approximate and can vary depending on the cellular environment and measurement method. Data compiled from various sources.

  • Monomeric Nature: It is crucial to use a truly monomeric FP to avoid artifacts such as forced dimerization or aggregation of the this compound domain, which could alter its function.

  • Brightness and Photostability: For live-cell imaging, especially for tracking dynamic processes, a bright and photostable FP like mNeonGreen or mScarlet-I is recommended to achieve a good signal-to-noise ratio with minimal phototoxicity.

B. Linker Design

The linker between the this compound domain and the FP is critical for maintaining the function of both domains. A linker provides spatial separation, preventing steric hindrance and allowing for proper folding.

  • Flexible Linkers: Short, flexible linkers composed of glycine and serine residues (e.g., (Gly-Gly-Gly-Gly-Ser)n) are commonly used. The length of the linker may need to be optimized empirically, but a length of 5-15 amino acids is a good starting point.

  • Rigid Linkers: In some cases, a more rigid alpha-helical linker, such as (EAAAK)n, may be beneficial to provide a more defined separation between the domains.

C. Fusion Orientation (N- vs. C-terminal Tagging)

The this compound domain is typically located N-terminal to the FH2 domain. To minimize disruption of this natural context, it is generally recommended to fuse the FP to the N-terminus of the full-length formin or the this compound domain construct. However, the optimal position should be determined empirically.

  • N-terminal fusion (FP-FH1): This is often the preferred orientation, as the C-terminus of the this compound domain needs to be available to interact with the FH2 domain.

  • C-terminal fusion (this compound-FP): This may be a viable option for constructs containing only the this compound domain, but it should be validated carefully to ensure it does not interfere with profilin binding or other interactions.

II. Experimental Protocols

A. Protocol 1: Molecular Cloning of this compound-FP Fusion Constructs

This protocol describes the generation of an expression vector for an N-terminally tagged this compound domain using standard molecular biology techniques.

Materials:

  • Plasmid containing the this compound domain cDNA

  • Fluorescent protein expression vector with a suitable multiple cloning site (e.g., pEGFP-C1, pmNeonGreen-N1)

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying the this compound domain

  • Competent E. coli cells

  • Standard reagents for plasmid purification and DNA sequencing

Procedure:

  • Primer Design: Design PCR primers to amplify the this compound domain coding sequence.

    • The forward primer should include a restriction site compatible with the N-terminal end of the FP vector's multiple cloning site and should be in-frame with the FP coding sequence.

    • The reverse primer should include a restriction site compatible with the C-terminal end of the multiple cloning site and a stop codon if one is not present.

    • If a linker is desired, the linker sequence can be incorporated into the primers.

  • PCR Amplification: Amplify the this compound domain sequence using high-fidelity PCR.

  • Restriction Digest: Digest both the PCR product and the fluorescent protein vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the digested FP vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies on appropriate antibiotic plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of the this compound domain by restriction digest and DNA sequencing.

B. Protocol 2: Expression and Validation of this compound-FP Fusions in Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • Purified this compound-FP plasmid DNA

  • Fluorescence microscope

  • Antibodies against the formin protein or the FP for Western blotting

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Transfect the cells with the this compound-FP expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Expression: Allow cells to express the fusion protein for 24-48 hours.

  • Fluorescence Microscopy:

    • Observe the subcellular localization of the this compound-FP fusion protein using a fluorescence microscope.

    • Compare the localization to that of the endogenous formin protein (if known) using immunofluorescence to ensure proper targeting.

  • Western Blot Analysis:

    • Prepare cell lysates from transfected cells.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody against the FP or the formin to confirm the expression and expected molecular weight of the fusion protein.

C. Protocol 3: In Vitro Profilin-Actin Binding Assay

This assay validates the functionality of the this compound-FP fusion by testing its ability to bind profilin.

Materials:

  • Purified this compound-FP fusion protein

  • Purified profilin

  • Glutathione-S-transferase (GST)-tagged profilin (for pulldown) or other affinity tag

  • Affinity beads (e.g., Glutathione-Sepharose)

  • Actin monomers

  • Pull-down buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100)

  • SDS-PAGE and Coomassie staining reagents

Procedure:

  • Protein Binding:

    • Incubate the purified this compound-FP protein with GST-profilin (or other tagged profilin) and affinity beads in pull-down buffer for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate the this compound-FP protein with beads alone or with a non-specific GST-tagged protein.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold pull-down buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining to visualize the co-precipitation of the this compound-FP with profilin.

III. Visualization of Pathways and Workflows

A. Signaling Pathway: Formin-Mediated Actin Elongation

This diagram illustrates the role of the this compound and FH2 domains in actin filament elongation.

Formin_Actin_Elongation cluster_Formin Formin Dimer cluster_Actin Actin Dynamics FH2 FH2 Domain Actin_Filament Growing Actin Filament FH2->Actin_Filament Addition of Actin Monomer This compound This compound Domain This compound->FH2 Delivery Profilin_Actin Profilin-Actin Complex Profilin_Actin->this compound Binding

Caption: Formin-mediated actin elongation pathway.

B. Experimental Workflow: Designing and Validating this compound-FP Fusions

This diagram outlines the key steps in the creation and validation of a functional this compound-FP fusion protein.

FH1_FP_Workflow cluster_Design Design Phase cluster_Cloning Cloning and Expression cluster_Validation Validation Phase Choose_FP Select Fluorescent Protein Design_Linker Design Linker Choose_FP->Design_Linker Choose_Orientation Choose N- or C- Terminal Fusion Design_Linker->Choose_Orientation Cloning Molecular Cloning Choose_Orientation->Cloning Expression Expression in Cells Cloning->Expression Localization Verify Subcellular Localization Expression->Localization Western_Blot Confirm Expression and Size Expression->Western_Blot Functional_Assay Validate Function (e.g., Profilin Binding) Expression->Functional_Assay

protocol for dissolving and storing FH1 small molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FH1 is a small molecule that has been identified as a potent enhancer of the differentiation and maturation of induced pluripotent stem cells (iPSCs) into hepatocytes. Its application in stem cell research and drug development holds significant promise for generating functional human hepatocytes for disease modeling, toxicology screening, and regenerative medicine. This document provides detailed protocols for the proper dissolution and storage of this compound, ensuring its stability and efficacy in experimental settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

PropertyValueSource
Molecular Weight 282.34 g/mol [1][2]
Formula C₁₇H₁₈N₂O₂[1][2]
CAS Number 2719-05-3[1]
Purity ≥98%[3]
Appearance White to off-white powder
Storage (Powder) Store at -20°C for up to 3 years.[1]
Storage (Stock Solution) Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes the reported solubility data. It is highly recommended to use fresh, anhydrous DMSO for dissolution as moisture can reduce solubility.[1]

SolventSolubilitySource
DMSO Up to 100 mM
56 mg/mL (~198.34 mM)[1]
5 mg/mL[3]
Ethanol Insoluble[1]
0.5 mg/mL[3]
Water Insoluble[1]
DMF 2 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound small molecule powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, to a vial containing 1 mg of this compound (MW: 282.34), add 354.2 µL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Workflow for this compound Stock Preparation and Storage

FH1_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Long-term: -80°C (up to 1 year) aliquot->store_long Recommended store_short Short-term: -20°C (up to 1 month) aliquot->store_short

Caption: Workflow for the preparation and storage of this compound stock solutions.

General Protocol for Use in Cell Culture

This protocol provides a general guideline for using the this compound stock solution to treat cells in culture, such as during iPSC differentiation into hepatocytes. The final concentration of this compound and the treatment duration should be optimized for the specific cell type and experimental design.

Materials:

  • Prepared this compound stock solution (10 mM in DMSO)

  • Cell culture medium appropriate for your experiment

  • Cells in culture

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the desired final working concentration. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the culture medium.

  • Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period, refreshing the medium containing this compound as required by the specific protocol.

Signaling and Application

This compound promotes the differentiation and maturation of iPSC-derived hepatocytes. While the precise molecular mechanism is still under investigation, it is known to enhance hepatocyte-specific functions.[1][3]

Logical Flow of this compound Application in iPSC Differentiation

FH1_Application_Pathway iPSC Induced Pluripotent Stem Cells (iPSCs) Hepatocyte_Progenitors Hepatocyte Progenitors iPSC->Hepatocyte_Progenitors Differentiation This compound This compound Treatment Hepatocyte_Progenitors->this compound Mature_Hepatocytes Mature, Functional Hepatocytes This compound->Mature_Hepatocytes Enhanced Maturation Application Applications: - Disease Modeling - Drug Screening - Regenerative Medicine Mature_Hepatocytes->Application

Caption: Logical diagram illustrating the application of this compound in iPSC-derived hepatocyte differentiation.

References

Application Notes and Protocols for Optimal FH1 Concentration in Hepatocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Functional Hit 1 (FH1), a small molecule, for the efficient differentiation of stem cells into hepatocytes. The following protocols and data are compiled from peer-reviewed research to ensure reproducibility and optimal outcomes in your experiments.

Introduction

Functional Hit 1 (this compound) is a small molecule compound that has been identified as a potent inducer of hepatocyte differentiation. It offers a cost-effective and efficient alternative to traditional growth factor-based differentiation protocols, particularly by replacing the need for Hepatocyte Growth Factor (HGF). This compound promotes the maturation of hepatocyte-like cells (HLCs) from various stem cell sources, including human mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs).[1][2] The resulting HLCs exhibit key morphological and functional characteristics of primary hepatocytes, such as albumin secretion, glycogen storage, and cytochrome P450 activity.[1][3]

Mechanism of Action

This compound is understood to play a crucial role in the HGF/c-Met signaling pathway, which is essential for liver development and regeneration.[4][5][6][7] Network pharmacology analysis has revealed a link between this compound and the activation of c-Met signaling, leading to increased levels of c-Met, p-p38, p-AKT, and p-ERK1/2 proteins.[4][5][6] This activation mimics the effects of HGF, thereby promoting the maturation of hepatocyte progenitors into functional hepatocytes.[4][5]

Optimal Concentration of this compound

Determining the optimal concentration of this compound is critical for maximizing differentiation efficiency while minimizing cytotoxicity. Studies have systematically evaluated a range of this compound concentrations to identify the ideal working concentration.

Quantitative Data Summary

The following table summarizes the findings from a concentration gradient experiment designed to determine the optimal this compound concentration for hepatocyte differentiation from human umbilical cord-derived mesenchymal stem cells (hUC-MSCs).[1]

This compound Concentration (µM)Cell Morphology and Differentiation StatusCell Viability (relative to control)Relative mRNA Expression (ALB, A1AT, AFP)
3No significant differentiation observed~100%-
7.5No significant differentiation observedDecreased (massive cell death reported)-
15 Optimal differentiation morphology observed Significantly higher than 30 & 60 µM Significantly higher than 30 & 60 µM
30Differentiation observed, but with increased cell death~5%Lower than 15 µM
60Differentiation observed, but with significant cell death~5%Lower than 15 µM

Experimental Protocols

This section provides a detailed protocol for the differentiation of MSCs into hepatocyte-like cells using this compound. This protocol is based on a rapid, 10-day differentiation strategy.[1]

Materials
  • Human Mesenchymal Stem Cells (e.g., hUC-MSCs)

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Basic Fibroblast Growth Factor (bFGF)

  • Epidermal Growth Factor (EGF)

  • Nicotinamide

  • Functional Hit 1 (this compound)

  • Cell culture plates (6-well or other desired format)

  • CCK-8 Cell Counting Kit

  • RNA extraction kit

  • qRT-PCR reagents and primers for hepatocyte markers (ALB, A1AT, AFP)

Protocol

Stage 1: Hepatic Progenitor Cell Induction (3 days)

  • Cell Seeding: Plate Passage 3 MSCs in a 6-well plate at an appropriate density in standard MSC culture medium.

  • Induction Medium: After 24 hours, replace the culture medium with serum-free IMDM supplemented with 10 ng/mL bFGF, 20 ng/mL EGF, 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • Incubation: Culture the cells for 3 days, changing the medium every 2 days.

Stage 2: Hepatocyte Maturation with this compound (7 days)

  • Maturation Medium: Prepare serum-free IMDM supplemented with 10 ng/mL bFGF, 5 mM nicotinamide, and 15 µM this compound .

  • Medium Change: Replace the induction medium with the this compound-containing maturation medium.

  • Incubation: Continue to culture the cells for 7 days, changing the medium every 2 days.

Assessment of Differentiation
  • Morphology: Observe the cells daily under a microscope. Differentiated hepatocytes should exhibit a polygonal shape and a granular cytoplasm.

  • Gene Expression: At the end of the differentiation protocol, extract total RNA and perform qRT-PCR to analyze the expression of mature hepatocyte markers such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and Alpha-fetoprotein (AFP).

  • Functional Assays: Perform functional assays to confirm hepatocyte function, including:

    • Glycogen Storage: Periodic acid-Schiff (PAS) staining.

    • Albumin Secretion: ELISA of the culture supernatant.

    • Urea Production: Measure urea concentration in the culture medium.

    • Cytochrome P450 Activity: Use a commercially available assay kit.

    • Low-density lipoprotein (LDL) and Indocyanine green (ICG) uptake: Use fluorescently labeled LDL and ICG to assess uptake via microscopy.[1][3]

Visualizations

Signaling Pathway

FH1_Signaling_Pathway This compound This compound (Small Molecule) cMet c-Met Receptor This compound->cMet Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK p38 p38 MAPK cMet->p38 Hepatocyte_Maturation Hepatocyte Maturation (Increased ALB, A1AT, etc.) PI3K_AKT->Hepatocyte_Maturation MAPK_ERK->Hepatocyte_Maturation p38->Hepatocyte_Maturation

Caption: this compound activates the c-Met receptor, initiating downstream signaling cascades.

Experimental Workflow

Differentiation_Workflow Start Start: Human MSCs (Passage 3) Induction Stage 1: Hepatic Progenitor Induction (3 Days) Medium: IMDM + bFGF + EGF Start->Induction Maturation Stage 2: Hepatocyte Maturation (7 Days) Medium: IMDM + bFGF + Nicotinamide + 15 µM this compound Induction->Maturation Analysis Analysis of Hepatocyte-Like Cells Maturation->Analysis Morphology Morphology Analysis->Morphology qRT_PCR qRT-PCR (ALB, A1AT, AFP) Analysis->qRT_PCR Functional_Assays Functional Assays (PAS, ALB, Urea, CYP Activity, etc.) Analysis->Functional_Assays

Caption: A 10-day protocol for hepatocyte differentiation using this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of FH1 (BRD-K4477)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FH1, also known as BRD-K4477 or NSC 12407, is a small molecule that has been identified as an enhancer of hepatocyte function.[1][2] It is known to promote the differentiation and maturation of induced pluripotent stem (iPS)-derived hepatocytes.[1][2] Chemically, its formula is C17H18N2O2 with a molecular weight of 282.34 g/mol .[1] this compound also exhibits hepatoprotective effects and acts as an inhibitor of NQO2 (N-ribosyldihydronicotinamide quinone reductase 2).[2] These properties make this compound a valuable tool for research in liver biology, regenerative medicine, and drug-induced liver injury models. This document provides a detailed protocol for the chemical synthesis of this compound, based on established organic chemistry principles for amide bond formation.

I. Signaling Pathway Context: Role in Hepatocyte Maturation

While the precise signaling pathway through which this compound promotes hepatocyte maturation is a subject of ongoing research, its role as an NQO2 inhibitor suggests it may modulate cellular responses to oxidative stress.[2] Additionally, studies on fumarate hydratase (FH) deficient cells, which show activation of hypoxia pathways, provide a broader context for metabolic influence on cellular differentiation.[3] The diagram below illustrates a hypothetical signaling cascade influenced by this compound, leading to enhanced hepatocyte function.

FH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte Precursor cluster_output Cellular Response This compound This compound Compound NQO2 NQO2 This compound->NQO2 inhibits ROS Reactive Oxygen Species (ROS) NQO2->ROS modulates HNF4A HNF4α ROS->HNF4A influences ALB Albumin (ALB) HNF4A->ALB promotes transcription Maturation Hepatocyte Maturation & Function ALB->Maturation leads to

Caption: Hypothetical signaling pathway of this compound in hepatocyte maturation.

II. Chemical Synthesis of this compound

The synthesis of this compound (N-(4-(4-acetamidobenzyl)phenyl)acetamide) can be achieved through a multi-step process involving the formation of amide bonds. The following protocol outlines a feasible synthetic route.

A. Materials and Reagents:

  • 4-Aminobenzylamine

  • 4-Nitrophenylacetic acid

  • Acetic anhydride

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Ethyl acetate (EtOAc)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

B. Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: First Amidation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Second Amidation (Acetylation) cluster_step4 Step 4: Purification S1_React 4-Aminobenzylamine + 4-Nitrophenylacetic acid S1_Cond BOP, DIPEA, DCM Room Temperature, 12h S1_React->S1_Cond S1_Prod Intermediate 1: N-(4-aminobenzyl)-2-(4-nitrophenyl)acetamide S1_Cond->S1_Prod S2_React Intermediate 1 S1_Prod->S2_React S2_Cond H2 (balloon), 10% Pd/C MeOH, Room Temperature, 4h S2_React->S2_Cond S2_Prod Intermediate 2: N-(4-aminobenzyl)-2-(4-aminophenyl)acetamide S2_Cond->S2_Prod S3_React Intermediate 2 S2_Prod->S3_React S3_Cond Acetic Anhydride, DIPEA DCM, 0°C to RT, 2h S3_React->S3_Cond S3_Prod Crude this compound Compound S3_Cond->S3_Prod S4_Input Crude this compound S3_Prod->S4_Input S4_Proc Silica Gel Chromatography (DCM/MeOH gradient) S4_Input->S4_Proc S4_Output Pure this compound (White Solid) S4_Proc->S4_Output

Caption: Workflow for the multi-step synthesis of this compound compound.

C. Detailed Synthesis Protocol:

Step 1: Synthesis of N-(4-aminobenzyl)-2-(4-nitrophenyl)acetamide (Intermediate 1)

  • To a solution of 4-nitrophenylacetic acid (1.0 eq) in dry DCM, add BOP reagent (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-aminobenzylamine (1.05 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

Step 2: Synthesis of N-(4-aminobenzyl)-2-(4-aminophenyl)acetamide (Intermediate 2)

  • Dissolve the crude Intermediate 1 in methanol.

  • Add 10% Palladium on carbon (0.1 eq by weight).

  • Purge the flask with hydrogen gas and leave it to stir under a hydrogen balloon at room temperature for 4 hours.

  • Monitor the reduction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (N-(4-(4-acetamidobenzyl)phenyl)acetamide)

  • Dissolve Intermediate 2 in dry DCM and cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) followed by the dropwise addition of acetic anhydride (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and separate the layers.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to get the crude this compound compound.

Step 4: Purification of this compound

  • Purify the crude product by silica gel column chromatography.

  • Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Evaporate the solvent under reduced pressure to yield pure this compound as a white solid.

III. Data Presentation and Characterization

The final compound should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Analytical Data for Synthesized this compound

Parameter Value Method
Molecular Formula C17H18N2O2 -
Molecular Weight 282.34 g/mol Mass Spectrometry
Appearance White to off-white solid Visual Inspection
Purity >98% HPLC
¹H NMR Conforms to structure NMR Spectroscopy
Mass Spectrum (m/z) [M+H]⁺ = 283.14 ESI-MS

| Solubility | Soluble in DMSO (>50 mg/mL)[1], Insoluble in water[1] | Solubility Test |

Table 2: In Vitro Activity Data (Illustrative)

Assay Metric This compound Value
NQO2 Inhibition IC₅₀ ~10-20 µM
Hepatocyte Maturation Albumin Secretion 1.5 - 2.0 fold increase vs. control

| Cytotoxicity (HepG2) | CC₅₀ | > 50 µM |

Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a controlled environment with appropriate safety precautions, including the use of personal protective equipment. The synthesis protocol is a representative example and may require optimization.

References

Application of FH1 for Enhanced Maturation of 3D Liver Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of three-dimensional (3D) liver organoids from human pluripotent stem cells (hPSCs) represents a significant advancement for in vitro modeling of liver development, disease, and for conducting drug toxicity and efficacy studies. A critical challenge in the field is achieving robust functional maturation of the hepatocyte-like cells within these organoids. This application note describes the use of FH1, a small molecule compound, to promote the maturation of 3D liver organoids. This compound has been shown to effectively replace Hepatocyte Growth Factor (HGF) in differentiation protocols, offering a cost-effective and efficient method to generate functionally mature liver organoids.[1][2] this compound drives hepatocyte differentiation primarily through the activation of the HGF/c-Met signaling pathway.[3][4]

Principle

This compound is a small molecule that promotes the functional maturation of hepatocytes.[1] It has been demonstrated to induce the directed differentiation of pluripotent stem cell-derived liver progenitor cells into mature hepatocytes.[1] The primary mechanism of action for this compound is the activation of the c-Met receptor, mimicking the downstream effects of HGF.[3][4] This leads to the upregulation of mature hepatocyte markers and functional characteristics, such as albumin secretion and cytochrome P450 activity.[1][2] In the context of 3D liver organoid culture, this compound is introduced during the final maturation stage as a substitute for HGF, driving the organoids towards a more mature and functional phenotype.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the maturation of hepatocyte-like cells, demonstrating its efficacy as a potent maturation-inducing agent.

Table 1: Effect of this compound Concentration on Hepatocyte Marker Gene Expression

This compound ConcentrationRelative mRNA Expression of A1ATRelative mRNA Expression of ALBRelative mRNA Expression of AFP
0 µM (Control)BaselineBaselineBaseline
15 µMSignificantly HigherSignificantly HigherSignificantly Higher
30 µMLower than 15 µMLower than 15 µMLower than 15 µM
60 µMLower than 15 µMLower than 15 µMLower than 15 µM

Data adapted from studies on 2D hepatocyte differentiation, indicating an optimal concentration of 15 µM for inducing key hepatocyte markers.[1][5]

Table 2: Comparison of this compound and HGF on Hepatocyte-Specific Gene and Protein Expression

MarkerThis compound-induced HepatocytesHGF-induced Hepatocytes
Gene Expression (mRNA)
ALBSimilarSimilar
A1ATSimilarSimilar
APOA2SimilarSimilar
ASGR1SimilarSimilar
Protein Expression
ALBCo-expressed with A1ATNot directly compared
A1ATCo-expressed with ALBNot directly compared

This table illustrates that this compound (at 15 µM) induces a comparable level of mature hepatocyte gene expression to the standard HGF-based protocols.[1]

Table 3: Functional Comparison of this compound-induced Hepatocytes

FunctionThis compound-induced Hepatocytes
Glycogen StoragePositive
Albumin ExpressionPositive
Urea SecretionPositive
Cytochrome P450 ActivityPositive
Low-density lipoprotein (LDL) uptakePositive
Indocyanine green (ICG) uptakePositive

This table highlights the functional capabilities of hepatocytes matured with this compound.[2]

Signaling Pathway and Experimental Workflow

FH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound cMet c-Met Receptor This compound->cMet p38 p-p38 cMet->p38 AKT p-AKT cMet->AKT ERK p-ERK1/2 cMet->ERK Differentiation Hepatocyte Differentiation & Maturation p38->Differentiation AKT->Differentiation ERK->Differentiation

Caption: this compound activates the HGF/c-Met signaling pathway.

Liver_Organoid_Workflow iPSC Human iPSCs DE Definitive Endoderm (Days 1-3) iPSC->DE FG Foregut Spheroid (Days 4-6) DE->FG HLO 3D Human Liver Organoid Formation (Days 7-10) FG->HLO Maturation Hepatocyte Maturation with this compound (Days 11-25) HLO->Maturation Analysis Functional Liver Organoids (Analysis) Maturation->Analysis

Caption: Experimental workflow for liver organoid maturation with this compound.

Experimental Protocols

This protocol is adapted from established methods for generating liver organoids from iPSCs and incorporates this compound for the final maturation step.[6][7]

Materials:

  • High-quality human induced pluripotent stem cells (hiPSCs)

  • Complete Essential 8 (E8) medium

  • Accutase

  • Matrigel® Growth Factor Reduced (GFR)

  • Definitive Endoderm (DE) Induction Medium: Complete RPMI medium supplemented with appropriate factors.

  • Foregut Spheroid (FGS) Induction Medium: Complete Advanced DMEM/F12 supplemented with appropriate factors.

  • Human Liver Organoid (HLO) Formation Medium: Advanced DMEM/F12 with retinoic acid.

  • Hepatocyte Maturation Medium (with this compound): Hepatocyte Culture Medium (HCM) supplemented with 15 µM this compound.

  • This compound (stock solution in DMSO)

  • Cell culture plates (6-well, 24-well)

  • General cell culture equipment

Protocol:

Phase 1: Definitive Endoderm (DE) Induction (Days 1-3)

  • Culture hiPSCs in Complete E8 medium on Matrigel-coated plates until they reach 80-90% confluency.

  • On Day 1, aspirate the E8 medium and replace it with DE Induction Medium.

  • Incubate for 3 days, changing the medium daily.

Phase 2: Foregut Spheroid (FGS) Induction (Days 4-6)

  • On Day 4, aspirate the DE Induction Medium and replace it with FGS Induction Medium.

  • Incubate for 3 days, changing the medium daily. By Day 6, the cells should form spheroids.

Phase 3: 3D Human Liver Organoid (HLO) Formation (Days 7-10)

  • On Day 7, gently detach the cell sheet containing the spheroids.

  • Resuspend the spheroids in cold HLO Formation Medium mixed with Matrigel at a 1:1 ratio.

  • Plate 50 µL domes of the Matrigel-spheroid mixture into a pre-warmed 24-well plate.

  • Allow the domes to polymerize at 37°C for 20-30 minutes.

  • Add HLO Formation Medium to each well.

  • Culture for 4 days, changing the medium every 2 days.

Phase 4: Hepatocyte Maturation with this compound (Days 11-25)

  • On Day 11, aspirate the HLO Formation Medium and replace it with Hepatocyte Maturation Medium supplemented with 15 µM this compound.

  • Culture the organoids for an additional 14 days, changing the medium every 2-3 days. The organoids will continue to grow and mature during this period.

Characterization of Mature Liver Organoids:

  • Morphology: Observe the organoids using phase-contrast microscopy for typical hepatocyte-like morphology.

  • Gene Expression: Perform qRT-PCR to analyze the expression of mature hepatocyte markers such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

  • Protein Expression: Use immunofluorescence staining to detect the presence of hepatocyte-specific proteins like ALB and A1AT.

  • Functional Assays:

    • Albumin Secretion: Measure the concentration of albumin in the culture supernatant using an ELISA kit.

    • Glycogen Storage: Perform Periodic acid-Schiff (PAS) staining to visualize glycogen storage.

    • CYP450 Activity: Use commercially available assays to measure the metabolic activity of specific CYP enzymes.

    • Urea Production: Quantify urea concentration in the culture medium.

Conclusion

The use of this compound provides a robust and cost-effective method for the directed maturation of 3D liver organoids. By replacing HGF in the maturation medium, this compound promotes the development of functionally mature hepatocyte-like cells within the organoid structure. This approach enhances the utility of liver organoids as a more physiologically relevant in vitro model for developmental biology research, disease modeling, and preclinical drug screening.

References

Application Notes: Generating Functional Hepatocytes with FH1 for Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of drug-induced liver injury (DILI) is a critical and challenging phase in pharmaceutical development. Primary human hepatocytes (PHHs) are considered the gold standard for in vitro toxicity testing, but their use is hampered by limited availability, high cost, donor-to-donor variability, and rapid dedifferentiation in culture.[1][2] To overcome these limitations, researchers have turned to directed differentiation of stem cells into hepatocyte-like cells (HLCs). A significant breakthrough in this area is the use of Functional hit 1 (FH1) , a small molecule that promotes the maturation of HLCs.[3][4] this compound-based protocols offer a rapid, cost-effective, and efficient method to generate functional hepatocytes from sources like human mesenchymal stem cells (MSCs), providing a consistent and reliable platform for drug screening and hepatotoxicity studies.[3][5]

Mechanism of Action: The this compound Signaling Pathway

Recent studies have elucidated that this compound promotes hepatocyte differentiation and maturation primarily by activating the HGF/c-Met signaling pathway.[6][7][8] this compound treatment significantly increases the protein levels of c-Met and its downstream effectors, including phosphorylated p38, AKT, and ERK1/2.[5][6] This cascade mimics the effects of Hepatocyte Growth Factor (HGF), a crucial cytokine for liver development and regeneration, thereby driving the maturation of progenitor cells into functional hepatocytes.[5][6]

FH1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cMet c-Met Receptor p38 p-p38 cMet->p38 AKT p-AKT cMet->AKT ERK p-ERK1/2 cMet->ERK TF Transcription Factors p38->TF AKT->TF ERK->TF Genes Hepatocyte Maturation Genes (ALB, A1AT, etc.) TF->Genes Upregulates Result Functional Hepatocyte Genes->Result Leads to This compound This compound (Small Molecule) This compound->cMet Activates

Figure 1: this compound Signaling Pathway in Hepatocyte Maturation.

Experimental Workflow

The overall process involves isolating and expanding MSCs, differentiating them into hepatic progenitors, and then maturing them into functional HLCs using an this compound-based protocol. These HLCs are then characterized for hepatocyte-specific functions before being used in high-throughput drug screening assays.

Experimental_Workflow cluster_QC Quality Control & Application Start Isolate & Expand Mesenchymal Stem Cells (MSCs) Stage1 Stage 1: Differentiation to Hepatic Progenitors (Small Molecules) Start->Stage1 Stage2 Stage 2: Maturation with this compound (10 days total) Stage1->Stage2 HLCs Functional Hepatocyte-Like Cells (HLCs) Stage2->HLCs Func_Assess Functional Assessment (ALB, Urea, CYP Activity) HLCs->Func_Assess Drug_Screen Drug Screening Assay (e.g., Cytotoxicity) HLCs->Drug_Screen Data Data Analysis & Hit Identification Drug_Screen->Data

Figure 2: Workflow for this compound-based HLC generation and drug screening.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for hepatocyte generation.

Table 1: Optimal Concentration of this compound for Hepatocyte Maturation Data extracted from cytotoxicity and gene expression analysis on hepatic progenitor cells.[4][9]

This compound ConcentrationCell ViabilityRelative mRNA Expression (ALB, A1AT)Recommendation
< 7.5 µMHighLow inductionNot optimal
15 µM ModerateSignificantly High Optimal Concentration
≥ 30 µMVery Low (<5%)Lower than 15 µMCytotoxic

Table 2: Comparison of this compound-Based vs. Growth Factor (GF)-Based Differentiation Data compares the small molecule (SM) + this compound protocol with a traditional growth factor-based method.[3][4]

ParameterSM + this compound ProtocolGrowth Factor (GF) Protocol
Induction Time ~10 days>20 days
Cost Lower (replaces expensive HGF)Higher
ALB & A1AT Co-expression High percentage of positive cellsComparable to SM + this compound
Hepatocyte Marker Gene Expression High (ALB, A1AT, HNF4α)High (ALB, A1AT, HNF4α)

Table 3: Functional Characterization of this compound-Generated Hepatocytes (this compound-iHeps) Summary of functional assays performed on HLCs generated using the this compound protocol.[3][4]

Functional AssayResultSignificance
Albumin (ALB) Secretion Detected and quantifiedKey synthetic function of mature hepatocytes.
Urea Synthesis Detected and quantifiedIndicates a functional urea cycle for detoxification.
Glycogen Storage (PAS Staining) PositiveDemonstrates metabolic capability.
Indocyanine Green (ICG) Uptake PositiveShows transporter activity and biliary function.
Low-Density Lipoprotein (LDL) Uptake PositiveConfirms receptor-mediated endocytosis function.
Cytochrome P450 (CYP) Activity Present and inducibleCrucial for drug metabolism and toxicity screening.

Experimental Protocols

Protocol 1: Generation of Functional Hepatocytes from MSCs using this compound

This protocol details a rapid, 10-day differentiation process from human MSCs (e.g., umbilical cord-derived, hUC-MSCs) to functional HLCs.[3][4]

Materials and Reagents:

  • Human MSCs (Passage 3-5)

  • MSC growth medium

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • bFGF, EGF, HGF (for control group)

  • Small molecules for Stage 1 (cocktail may vary, often includes activators of Wnt and Nodal signaling)

  • Functional hit 1 (this compound)

  • Nicotinamide

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tissue culture plates

Procedure:

  • Cell Seeding:

    • Plate Passage 3 MSCs onto gelatin-coated plates at a density of 2 x 10⁴ cells/cm².

    • Culture in MSC growth medium until they reach 70-80% confluency.

  • Stage 1: Hepatic Progenitor Differentiation (Days 1-4)

    • Replace the growth medium with Stage 1 differentiation medium (serum-free IMDM supplemented with specific small molecules to induce definitive endoderm and then hepatic specification).

    • Change the medium every 2 days.

  • Stage 2: Hepatocyte Maturation with this compound (Days 5-10)

    • Replace the Stage 1 medium with Stage 2 maturation medium.

    • This compound Group: Serum-free IMDM supplemented with 15 µM this compound .[4]

    • (Control Group: Serum-free IMDM with 40 ng/mL HGF and 5 mM nicotinamide).[4]

    • Change the medium every 2 days.

    • Observe the cells for morphological changes. By day 10, cells should exhibit a typical polygonal hepatocyte-like shape with distinct nuclei.[3][4]

Protocol 2: Functional Assessment of this compound-Generated Hepatocytes

Perform these assays on Day 10 HLCs to confirm their functional maturity before use in drug screening.

A. Albumin Secretion (ELISA)

  • Culture Day 10 HLCs in fresh maturation medium for 24 hours.

  • Collect the culture supernatant.

  • Measure the concentration of human albumin using a commercial Human Albumin ELISA kit, following the manufacturer's instructions.

  • Normalize the result to the total protein content of the cell lysate.

B. Urea Production Assay

  • Incubate HLCs in fresh culture medium for 24 hours.

  • Collect the supernatant.

  • Quantify the urea concentration using a colorimetric Urea Assay Kit, following the manufacturer's protocol.

  • Normalize the result to the total cell number or protein content.

C. Cytochrome P450 3A4 (CYP3A4) Activity Assay

  • Wash the HLCs with pre-warmed PBS.

  • Incubate the cells with a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) in culture medium for 1-3 hours at 37°C, as per the assay kit's instructions (e.g., P450-Glo™).[10]

  • Transfer an aliquot of the medium to a 96-well opaque plate.

  • Add the detection reagent to generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to CYP3A4 activity.

D. Indocyanine Green (ICG) Uptake and Release

  • Dissolve ICG in DMSO and dilute to a final concentration of 1 mg/mL in culture medium.

  • Incubate HLCs with the ICG solution for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove excess ICG.

  • Observe the cells under a light microscope to visualize the green ICG uptake.

  • To assess release, incubate the cells in fresh medium for another 4-6 hours and observe the clearance of the dye from the cytoplasm.

Protocol 3: Drug Cytotoxicity Screening using this compound-HLCs

This protocol provides a general framework for assessing the hepatotoxicity of compounds.

Materials and Reagents:

  • Day 10 this compound-generated HLCs

  • 96-well clear-bottom, black-walled plates

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Hepatocyte maturation medium

  • Cell viability assay reagent (e.g., CellTiter-Glo®, CCK-8, or PrestoBlue™)

Procedure:

  • Cell Plating:

    • Gently detach Day 10 HLCs and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach and recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in hepatocyte maturation medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control known to be hepatotoxic (e.g., acetaminophen, amiodarone).[2]

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). Long-term studies of up to 14 days are also possible to assess chronic toxicity.[11]

  • Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

    • For example, using an ATP-based assay like CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the readings from compound-treated wells to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).

References

Analytical Methods for the Detection of FH1 in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the detection and quantification of the novel secreted protein, Factor H1 (FH1), in cell culture media. Understanding the dynamics of this compound secretion is critical for elucidating its role in cellular signaling pathways and for the development of novel therapeutics. The following sections describe three robust analytical methods for this compound analysis: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Western Blotting. Each section includes an overview of the method, a detailed experimental protocol, and a summary of quantitative data.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of this compound

ELISA is a highly sensitive and specific method for quantifying a target protein within a complex mixture like cell culture supernatant. The sandwich ELISA format is particularly well-suited for this purpose as it utilizes two antibodies that bind to different epitopes on the this compound protein, which enhances specificity and sensitivity.

Application Note

The sandwich ELISA is the recommended method for high-throughput quantification of this compound in numerous samples. It offers a broad dynamic range and is amenable to automation. This assay is ideal for screening studies, dose-response curves, and monitoring this compound secretion over time.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 1 - 10 pg/mLGeneral ELISA performance
Limit of Quantification (LOQ) 5 - 50 pg/mLGeneral ELISA performance
Dynamic Range 50 - 5000 pg/mLGeneral ELISA performance
Intra-assay Precision < 10% CVGeneral ELISA performance
Inter-assay Precision < 15% CVGeneral ELISA performance

Experimental Workflow: Sandwich ELISA

Sandwich_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Detection p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 s1 Add standards and samples (containing this compound) p2->s1 s2 Incubate and wash s1->s2 s3 Add detection antibody s2->s3 s4 Incubate and wash s3->s4 s5 Add enzyme-conjugated secondary antibody s4->s5 s6 Incubate and wash s5->s6 d1 Add substrate s6->d1 d2 Incubate for color development d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4

Caption: Workflow of a sandwich ELISA for this compound detection.

Protocol: Sandwich ELISA for this compound

Materials:

  • This compound-specific capture antibody

  • This compound-specific detection antibody

  • Recombinant this compound standard

  • 96-well high-protein-binding ELISA plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., blocking buffer)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant this compound standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times with wash buffer. Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS is a powerful technique for the identification and quantification of proteins in complex samples. It offers high sensitivity and specificity and does not require a specific antibody for the target protein. This method is particularly useful for discovery proteomics and for the absolute quantification of proteins.

Application Note

LC-MS/MS is the gold standard for definitive identification and absolute quantification of this compound. It is recommended for studies requiring high accuracy and for validating results from other methods like ELISA. While it has lower throughput than ELISA, its ability to multiplex and identify post-translational modifications makes it invaluable for in-depth characterization of this compound.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) low ng/mL range
Limit of Quantification (LOQ) 10 - 100 ng/mL
Dynamic Range 3-4 orders of magnitude
Accuracy High
Throughput Low to Medium

Experimental Workflow: LC-MS/MS

Application Notes and Protocols: Combining FH1 with Growth Factors for iPSC Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cells (iPSCs) represent a powerful tool in regenerative medicine and drug discovery due to their ability to differentiate into any somatic cell type. Directed differentiation protocols often rely on a timed administration of growth factors to mimic embryonic development. Recently, small molecules have emerged as valuable tools to modulate signaling pathways with greater specificity and cost-effectiveness.

This document provides detailed application notes and protocols for combining the small molecule FH1 , a known hepatocyte maturation promoter, with other key growth factors for the differentiation of iPSCs into hepatocytes and cardiomyocytes. This compound has been shown to activate the HGF/c-Met signaling pathway, offering a substitute for Hepatocyte Growth Factor (HGF) in differentiation protocols.[1][2][3][4][5]

I. Differentiation of iPSCs into Hepatocyte-Like Cells (HLCs)

Application Note:

Standard protocols for generating HLCs from iPSCs typically involve a multi-step process initiated by definitive endoderm induction, followed by hepatic specification and maturation. Growth factors such as Activin A, Fibroblast Growth Factor 2 (FGF2), and Bone Morphogenetic Protein 4 (BMP4) are crucial in the early stages, while HGF is traditionally used for the final maturation.[6][7][8][9][10] The small molecule this compound has been identified as a potent agonist of the c-Met receptor, effectively replacing HGF in the maturation of hepatocyte-like cells derived from mesenchymal stem cells and iPSCs.[1][2][3][4][5]

This protocol integrates the use of FGF2 and BMP4 for hepatic specification with the application of this compound for the maturation of iPSC-derived hepatocytes. This combined approach aims to provide a robust and cost-effective method for generating functional HLCs.

Signaling Pathways in Hepatocyte Differentiation

The differentiation of iPSCs into hepatocytes is orchestrated by a complex interplay of signaling pathways. The proposed protocol leverages the synergistic effects of these pathways.

  • Definitive Endoderm Formation: Activin A/Nodal signaling is critical for inducing the expression of key endodermal transcription factors like SOX17 and FOXA2.

  • Hepatic Specification: FGF and BMP signaling pathways play a crucial role in specifying the hepatic fate of the definitive endoderm. FGF2, through its receptor (FGFR), and BMP4 are key inducers of this stage.[6][7][8][9][10]

  • Hepatocyte Maturation: The HGF/c-Met signaling cascade is essential for the maturation of hepatoblasts into functional hepatocytes. This compound activates this pathway, promoting the expression of mature hepatic markers.[1][2][3][4][5] There is evidence of crosstalk between the HGF/c-Met and BMP signaling pathways, which may influence cell survival and differentiation.[11][12]

Hepatocyte_Differentiation_Signaling cluster_0 Definitive Endoderm Induction cluster_1 Hepatic Specification cluster_2 Hepatocyte Maturation cluster_3 Signaling Pathways cluster_4 Cellular Stages Activin_A Activin A Nodal Activin/Nodal Signaling Activin_A->Nodal FGF2 FGF2 FGF_Pathway FGF Signaling FGF2->FGF_Pathway BMP4 BMP4 BMP_Pathway BMP Signaling BMP4->BMP_Pathway This compound This compound cMet HGF/c-Met Signaling This compound->cMet DE Definitive Endoderm Nodal->DE Hepatoblasts Hepatoblasts FGF_Pathway->Hepatoblasts BMP_Pathway->Hepatoblasts HLCs Hepatocyte-Like Cells cMet->HLCs iPSC iPSCs iPSC->DE Activin A DE->Hepatoblasts FGF2 + BMP4 Hepatoblasts->HLCs This compound

Caption: Signaling pathways in iPSC differentiation to hepatocytes.
Experimental Protocol: iPSC to Hepatocyte-Like Cells

This protocol is a synthesis of established methods for hepatic differentiation, incorporating this compound as a maturation agent.

Materials:

  • Human iPSCs

  • Matrigel-coated culture plates

  • DMEM/F12, RPMI 1640, Knockout Serum Replacement (KSR)

  • B27 supplement (with and without insulin)

  • Activin A, FGF2, BMP4 (R&D Systems)

  • This compound (R&D Systems, Cat. No. 5217)

  • DMSO

Workflow:

Hepatocyte_Workflow Day0 Day 0-4: Definitive Endoderm Induction Day5 Day 5-9: Hepatic Specification Day0->Day5 Activin A Day10 Day 10-18: Hepatocyte Maturation Day5->Day10 FGF2 + BMP4 Day19 Day 19+: Functional Hepatocyte-Like Cells Day10->Day19 This compound

Caption: Workflow for hepatocyte differentiation from iPSCs.

Procedure:

  • Definitive Endoderm (DE) Induction (Days 0-4):

    • Culture iPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

    • On Day 0, replace the medium with RPMI 1640 supplemented with B27 without insulin and 100 ng/mL Activin A.

    • Change the medium daily for 4 days.

  • Hepatic Specification (Days 5-9):

    • On Day 5, replace the medium with RPMI 1640 supplemented with B27 with insulin, 20 ng/mL BMP4, and 10 ng/mL FGF2.[6][7][8][9][10]

    • Change the medium daily for 5 days.

  • Hepatocyte Maturation (Days 10-18):

    • On Day 10, replace the medium with Hepatocyte Culture Medium supplemented with 15 µM this compound.[2][3][4]

    • Change the medium every 2 days for at least 8 days.

Quantitative Data Presentation

The efficiency of differentiation can be assessed by quantifying the percentage of cells expressing key markers at each stage. While a direct comparison of a combined FGF2/BMP4 and this compound protocol is not available, data from similar protocols suggest the following expected efficiencies.

Differentiation StageKey MarkersExpected Efficiency (Growth Factor-Based)Expected Efficiency (Small Molecule-Based Maturation)
Definitive Endoderm SOX17, FOXA2, CXCR4>80%>80%
Hepatoblasts AFP, HNF4α>70%>70%
Hepatocyte-Like Cells ALB, A1AT, CYP enzymes>70%>80% (based on studies replacing HGF with c-Met agonists)

Note: The "Small Molecule-Based Maturation" data is inferred from studies using c-Met agonists like Dihexa or this compound in the maturation stage of protocols that used growth factors for initial differentiation steps.[1][2]

II. Differentiation of iPSCs into Cardiomyocytes

Application Note:

The generation of cardiomyocytes from iPSCs is a valuable tool for disease modeling, drug screening, and regenerative medicine. Most current protocols rely on the modulation of the Wnt signaling pathway using small molecules. While there is no direct published evidence for the use of this compound in cardiomyocyte differentiation, its role in activating the c-Met pathway, which has been implicated in cardiac development and repair, suggests its potential as a supplementary factor.

This section provides a well-established, small molecule-based protocol for cardiomyocyte differentiation and suggests a point for the experimental introduction of this compound.

Signaling Pathways in Cardiomyocyte Differentiation

The differentiation of iPSCs into cardiomyocytes is primarily controlled by the temporal modulation of the Wnt signaling pathway.

  • Mesoderm Induction: Initial activation of the canonical Wnt pathway by GSK3β inhibitors (e.g., CHIR99021) is crucial for inducing mesoderm, the progenitor lineage of cardiomyocytes.

  • Cardiac Progenitor Specification: Subsequent inhibition of the Wnt pathway (e.g., using IWR-1 or Wnt-C59) is necessary to specify cardiac progenitors from the mesoderm.

  • Potential Role of c-Met Signaling: The HGF/c-Met pathway is known to be involved in the development and protection of cardiac tissue. While not a primary driver of initial differentiation, its activation by this compound could potentially enhance the survival, proliferation, or maturation of iPSC-derived cardiomyocytes.

Cardiomyocyte_Differentiation_Signaling cluster_0 Mesoderm Induction cluster_1 Cardiac Progenitor Specification cluster_2 Potential Maturation/Survival cluster_3 Signaling Pathways cluster_4 Cellular Stages CHIR99021 CHIR99021 Wnt_Activation Wnt Signaling (Activation) CHIR99021->Wnt_Activation IWR1 IWR-1 Wnt_Inhibition Wnt Signaling (Inhibition) IWR1->Wnt_Inhibition This compound This compound (Experimental) cMet HGF/c-Met Signaling This compound->cMet Mesoderm Mesoderm Wnt_Activation->Mesoderm Cardiac_Progenitors Cardiac Progenitors Wnt_Inhibition->Cardiac_Progenitors Cardiomyocytes Cardiomyocytes cMet->Cardiomyocytes Survival/ Maturation? iPSC iPSCs iPSC->Mesoderm Wnt Activation Mesoderm->Cardiac_Progenitors Wnt Inhibition Cardiac_Progenitors->Cardiomyocytes

Caption: Signaling pathways in iPSC differentiation to cardiomyocytes.
Experimental Protocol: iPSC to Cardiomyocytes

This protocol is based on the widely used GiWi (GSK3 inhibitor followed by Wnt inhibitor) method.

Materials:

  • Human iPSCs

  • Matrigel-coated culture plates

  • RPMI 1640 medium, B27 supplement (with and without insulin)

  • CHIR99021 (GSK3β inhibitor)

  • Wnt-C59 or IWR-1 (Wnt inhibitors)

  • This compound (for experimental addition)

Workflow:

Cardiomyocyte_Workflow Day0 Day 0-2: Mesoderm Induction Day2 Day 2-4: Cardiac Mesoderm Specification Day0->Day2 CHIR99021 Day4 Day 4+: Cardiomyocyte Maturation Day2->Day4 Wnt-C59/IWR-1 Experimental Experimental: Add this compound during Maturation Day4->Experimental

References

Troubleshooting & Optimization

troubleshooting low yield of recombinant FH1 domain protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant Formin Homology 1 (FH1) domain proteins, a common challenge for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield of recombinant this compound domain protein in E. coli?

Low yields of recombinant this compound domain protein are often attributed to several factors. These can include issues with the expression vector and host strain, suboptimal codon usage, protein insolubility leading to the formation of inclusion bodies, and inefficient cell lysis or purification.[1] The inherent characteristics of the this compound domain, such as its disordered nature and proline-rich sequences, can also contribute to expression difficulties.[2][3]

Q2: My this compound domain protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?

Inclusion body formation is a frequent obstacle in recombinant protein production in bacterial systems.[4] To improve the solubility of your this compound domain protein, you can try several strategies:

  • Lower the expression temperature: Reducing the temperature to 15-25°C after induction can slow down protein synthesis, which may promote proper folding and reduce aggregation.[4][5]

  • Decrease the inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, potentially enhancing solubility.[5]

  • Co-express with molecular chaperones: Chaperone proteins can assist in the correct folding of the recombinant protein.[6]

  • Use a solubility-enhancing fusion tag: Tags like GST or SUMO can improve the solubility of the target protein.[7]

  • Switch to a different expression host: Eukaryotic systems like yeast or insect cells may provide a more suitable environment for the folding of complex proteins.[4]

Q3: I'm observing significant degradation of my this compound domain protein. How can I prevent this?

Protein degradation can be minimized by adding protease inhibitors to your lysis and purification buffers.[8] Additionally, keeping the protein sample on ice or at 4°C throughout the purification process can help to reduce protease activity.[1] The choice of purification buffers and the speed of the purification process are also critical in preventing degradation.

Q4: Can the choice of purification buffer affect the yield and stability of my this compound domain protein?

Absolutely. The composition of your purification buffer is critical for maintaining the stability and solubility of your protein.[9] Key components to consider include:

  • pH: The pH of the buffer should be optimized to keep your protein stable and charged appropriately for the purification method.[9]

  • Salt Concentration: Salts like NaCl (typically at 150 mM) can help to mimic physiological conditions and keep the protein soluble.[9]

  • Reducing Agents: For proteins with cysteine residues, a reducing agent like DTT or TCEP (typically 5-10 mM) should be included to prevent oxidation and subsequent aggregation.[9]

  • Additives: Stabilizing agents like glycerol or detergents can be beneficial in preventing aggregation.[10]

Troubleshooting Guides

Guide 1: Low or No Expression of this compound Domain Protein

This guide provides a step-by-step approach to troubleshooting low or no expression of your recombinant this compound domain protein.

LowExpressionTroubleshooting start Start: Low/No Protein Expression check_dna Verify Plasmid Integrity (Sequencing, Restriction Digest) start->check_dna check_transformation Assess Transformation Efficiency (Positive Control) check_dna->check_transformation optimize_codons Optimize Codon Usage for Expression Host check_transformation->optimize_codons check_promoter Evaluate Promoter Strength and Induction Conditions optimize_codons->check_promoter test_strains Test Different E. coli Expression Strains check_promoter->test_strains expression_detected Expression Detected? test_strains->expression_detected soluble_protein Proceed to Solubility Troubleshooting expression_detected->soluble_protein Yes re_evaluate Re-evaluate Construct Design (e.g., different fusion tag) expression_detected->re_evaluate No

Caption: Troubleshooting workflow for low or no protein expression.

Guide 2: this compound Domain Protein in Inclusion Bodies

This guide outlines steps to improve the solubility of your expressed this compound domain protein.

SolubilityTroubleshooting start Start: Protein in Inclusion Bodies lower_temp Lower Expression Temperature (e.g., 16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., IPTG) lower_temp->reduce_inducer add_tags Use Solubility-Enhancing Tags (e.g., GST, SUMO) reduce_inducer->add_tags coexpress_chaperones Co-express with Chaperones add_tags->coexpress_chaperones change_host Switch to a Different Expression System (e.g., Yeast) coexpress_chaperones->change_host solubility_improved Solubility Improved? change_host->solubility_improved purification Proceed to Purification solubility_improved->purification Yes refolding Consider In Vitro Refolding solubility_improved->refolding No

Caption: Troubleshooting workflow for improving protein solubility.

Data Presentation

Table 1: Comparison of Common Expression Systems [11]

Expression SystemAdvantagesDisadvantages
Bacteria (E. coli) Low cost, rapid growth, well-characterized.[12]Potential for inclusion bodies, lack of post-translational modifications.[11]
Yeast Simple media, some post-translational modifications, rapid growth.[11]Potential for hyperglycosylation, protease degradation.[11]
Insect Cells High expression levels, correct folding, and post-translational modifications.[11]Higher cost than bacteria and yeast, slower growth.
Mammalian Cells Correct folding, proper glycosylation, and post-translational modifications.[13]High cost, slow growth, complex media requirements.[11]

Table 2: Common Protein Purification Buffer Components

ComponentTypical ConcentrationPurpose
Buffering Agent 20-50 mMMaintain a stable pH.[14]
NaCl 150-500 mMIncrease ionic strength, prevent non-specific binding.[9]
Imidazole 10-500 mMElute His-tagged proteins from Ni-NTA resin.[15]
Reducing Agent (DTT, TCEP) 1-10 mMPrevent oxidation of cysteine residues.[9]
Glycerol 5-20% (v/v)Stabilize protein and prevent aggregation.[10]
Protease Inhibitors VariesPrevent protein degradation.[1]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for this compound Domain Protein

This protocol is designed to test and optimize the expression conditions for your this compound domain protein in E. coli.

  • Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective media and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of selective liquid media. Grow overnight at 37°C with shaking.

  • Sub-culturing: Inoculate 50 mL of selective media with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking.

  • Induction: When the OD600 reaches 0.4-0.6, take a 1 mL pre-induction sample. Induce the remaining culture with the desired concentration of inducer (e.g., 0.1 - 1 mM IPTG).

  • Expression: Incubate the induced culture at the desired temperature (e.g., 18°C, 25°C, or 37°C) for a set time (e.g., 4 hours to overnight).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Resuspend the pre- and post-induction cell pellets in SDS-PAGE loading buffer. Analyze by SDS-PAGE to check for protein expression.

Protocol 2: Purification of His-tagged this compound Domain Protein

This protocol describes a general method for purifying a His-tagged this compound domain protein using Nickel-NTA affinity chromatography.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble protein. Collect the supernatant.

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate with gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with several column volumes of wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration, such as 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[15]

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

PurificationWorkflow start Start: Cell Pellet lysis Cell Lysis (Sonication) start->lysis clarification Clarification (Centrifugation) lysis->clarification binding Binding to Ni-NTA Resin clarification->binding washing Washing Step binding->washing elution Elution with Imidazole washing->elution analysis Purity Analysis (SDS-PAGE) elution->analysis

Caption: General workflow for His-tagged protein purification.

References

Technical Support Center: Optimizing FH1 Domain Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for using Formin Homology 1 (FH1) domain antibodies in Western blotting.

Troubleshooting Guide

This section addresses common issues encountered during Western blotting with this compound domain antibodies in a question-and-answer format.

Question: Why am I seeing high background on my Western blot?

Answer: High background can obscure your target protein band and is a common issue. It often results from insufficient blocking, improper antibody concentrations, or inadequate washing.[1][2] this compound domains are proline-rich, which can sometimes lead to non-specific interactions if the protocol is not optimized.

  • Insufficient Blocking: The blocking step is critical for preventing non-specific antibody binding to the membrane.[1] If you are experiencing high background, consider the following optimizations:

    • Extend Blocking Time: Increase the blocking duration to 2 hours at room temperature or overnight at 4°C.[2][3]

    • Change Blocking Agent: If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a protein-free blocking buffer, and vice-versa.[1][4] A 3-5% concentration is typically recommended.[4]

    • Ensure Freshness: Always use a freshly prepared blocking solution, as bacterial growth in old buffers can contribute to background.[5][6]

  • Incorrect Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[5][7]

    • Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[8]

    • Secondary Antibody Control: To determine if the secondary antibody is the source of the background, incubate a blot with only the secondary antibody. If background appears, the issue lies with the secondary antibody or subsequent steps.[5]

  • Inadequate Washing: Washing steps are essential for removing unbound antibodies.[1]

    • Increase Wash Duration and Number: Increase the number of washes (e.g., to four or five) and the duration of each wash (e.g., 10-15 minutes).[1]

    • Add Detergent: Ensure your wash buffer (e.g., TBS-T or PBS-T) contains a detergent like Tween 20 (typically 0.1%) to help reduce non-specific binding.[8]

Question: I'm not getting any signal. What could be the problem?

Answer: A complete lack of signal can be frustrating. The issue could stem from the protein transfer, the antibodies, or the detection reagents.

  • Confirm Protein Transfer: Before blocking, you can use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane. The presence of pink/red bands indicates a successful transfer.

  • Check Antibody Compatibility and Activity:

    • Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).

    • Verify that your primary antibody is validated for Western blotting and recognizes the target protein from the species you are studying.

    • Antibodies can lose activity over time or with improper storage. Consider testing a new aliquot or a positive control if available.

  • Optimize Antibody Incubation: Incubation times may need adjustment. While overnight incubation at 4°C is common, some antibody-antigen pairs may require longer to reach maximum binding.[9][10]

  • Detection Reagent Issues: Ensure your detection reagents (e.g., ECL substrate) have not expired and are prepared correctly. For ECL detection, mix the components just before use.

Question: My blot shows multiple bands or a band at the wrong molecular weight. Why?

Answer: Unexpected bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.

  • Non-Specific Binding: As with high background, non-specific bands can be caused by antibody concentrations being too high or insufficient blocking/washing.[11] Try the optimization steps listed for high background.

  • Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded during sample preparation.[12]

    • Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C to minimize enzymatic activity.[9]

  • Post-Translational Modifications (PTMs): Glycosylation, phosphorylation, or other PTMs can cause a protein to migrate at a higher molecular weight than its theoretical size.[12] Check databases like UniProt for known modifications to your target protein.

  • Splice Variants: Your antibody may be detecting different isoforms or splice variants of the target protein.[12]

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound domain? The Formin Homology 1 (this compound) domain is a proline-rich region found in formin proteins.[13][14] Its primary role is to bind profilin-actin complexes and deliver them to the FH2 domain, which facilitates the elongation of actin filaments.[13][15] This process is crucial for various cellular functions, including cytokinesis and cell motility.[16][17]

Q2: What is the best blocking buffer for an this compound domain antibody? There is no single "best" blocking buffer, and the optimal choice often depends on the specific antibody and sample.[4] The most common options are 3-5% non-fat dry milk or 3-5% BSA in TBS-T or PBS-T.[4] Because this compound domains are part of the cytoskeleton-regulating machinery, it's important to check for potential cross-reactivity. If detecting phosphorylated formins, BSA is generally preferred over milk, as milk contains phosphoproteins like casein that can interfere with detection.[1][6]

Q3: Should I incubate my primary antibody overnight at 4°C or for a shorter time at room temperature? Both are valid approaches. Overnight incubation at 4°C is often recommended as it can increase the specificity of binding and reduce background noise.[5][10] However, a 1-2 hour incubation at room temperature can also be effective and may be sufficient for high-affinity antibodies.[9] If you are experiencing weak signal, try incubating overnight at 4°C. If the background is high, you could try a shorter incubation time.[5]

Q4: Why might an this compound domain-containing protein run at a different size than predicted? The proline-rich nature of the this compound domain can cause aberrant migration on SDS-PAGE gels, sometimes making the protein appear larger than its actual molecular weight.[18] Additionally, post-translational modifications can add mass and alter the protein's migration.[12]

Optimization Data

Optimizing antibody concentration is crucial for achieving a high signal-to-noise ratio. Below is an example table illustrating the results of a primary antibody titration experiment.

Primary Antibody DilutionRelative Signal IntensitySignal-to-Noise Ratio (SNR)Recommendation
1:250++++LowHigh background, non-specific bands likely.
1:500+++ModerateStrong signal, but background may still be present.
1:1000 (Recommended) ++ High Optimal balance of strong signal and low background.
1:2000+ModerateSignal may be too weak for reliable detection.
1:4000+/-LowSignal barely detectable or absent.

Detailed Experimental Protocols

Optimized Western Blotting Protocol for this compound Domain Antibodies
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Keep samples on ice throughout the process to prevent protein degradation.[9]

    • Determine protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to 20-30 µg of total protein per lane, and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel suitable for the molecular weight of your target formin protein.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. PVDF membranes generally have a higher binding capacity but can sometimes result in higher background compared to nitrocellulose.[7]

  • Blocking (Optimization Point):

    • After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation (Optimization Point):

    • Dilute the this compound domain primary antibody in fresh blocking buffer. Start with the manufacturer's recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10][19]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three to five times with TBST for 10-15 minutes each time with vigorous agitation.[1] This step is critical for reducing background.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5,000 to 1:20,000) for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes:

    • Repeat the washing step as described in step 5.

  • Detection:

    • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate for 1-5 minutes.

    • Capture the signal using a digital imager or X-ray film. Adjust exposure time to maximize the signal from your target band while keeping the background low.[7]

Visual Guides & Pathways

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting common Western blotting issues.

G cluster_start cluster_problems Problem Identification cluster_solutions_bg High Background Solutions cluster_solutions_signal No Signal Solutions cluster_solutions_band Wrong Band Size Solutions Start Problem Detected HighBg High Background Start->HighBg NoSignal No Signal Start->NoSignal WrongBand Wrong Band Size Start->WrongBand Sol_Bg1 Optimize Blocking (Time, Agent) HighBg->Sol_Bg1 Sol_Bg2 Titrate Antibodies (Lower Concentration) HighBg->Sol_Bg2 Sol_Bg3 Increase Washes (Duration, Number) HighBg->Sol_Bg3 Sol_Sig1 Check Protein Transfer (Ponceau S) NoSignal->Sol_Sig1 Sol_Sig2 Verify Antibody Activity (New Aliquot, Positive Control) NoSignal->Sol_Sig2 Sol_Sig3 Check Detection Reagents NoSignal->Sol_Sig3 Sol_Band1 Add Protease Inhibitors (Prevent Degradation) WrongBand->Sol_Band1 Sol_Band2 Check for PTMs (Database Search) WrongBand->Sol_Band2 Sol_Band3 Optimize Antibody Dilution (Reduce Non-specific Bands) WrongBand->Sol_Band3

Caption: A troubleshooting flowchart for common Western blot problems.

Simplified Formin Activation Pathway

This diagram illustrates the role of the this compound domain in actin polymerization.

G RhoGTP Active Rho-GTPase Formin Formin Protein RhoGTP->Formin Activates This compound This compound Domain (Proline-rich) Formin->this compound contains FH2 FH2 Domain Formin->FH2 contains This compound->FH2 Delivers Profilin-Actin ActinPoly Actin Filament Elongation FH2->ActinPoly Mediates ProfilinActin Profilin-Actin Complex ProfilinActin->this compound Binds to

Caption: Role of the this compound domain in formin-mediated actin polymerization.

References

Technical Support Center: Expression of Full-Length Formin Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of full-length formin proteins. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing full-length formin proteins?

A1: Expressing full-length formin proteins presents several challenges primarily due to their large size, multi-domain architecture, and dynamic nature. Key difficulties include:

  • Low expression levels: The metabolic burden on the expression host can lead to poor yields.

  • Insolubility and aggregation: Formins, especially when overexpressed in systems like E. coli, have a tendency to misfold and form insoluble aggregates known as inclusion bodies.[1]

  • Proteolytic degradation: The large size and flexible linkers between domains make formins susceptible to cleavage by host cell proteases.[2][3]

  • Toxicity to the host cell: Overexpression of unregulated formins can be lethal to the host, for instance, by causing a massive accumulation of disorganized actin filaments in yeast.[4]

Q2: Which expression system is best suited for full-length formin proteins?

A2: The optimal expression system depends on the specific formin and the downstream application. While E. coli is a common starting point due to its speed and low cost, eukaryotic systems often yield better results for complex proteins like formins.

  • E. coli : Prone to insolubility and lacks the machinery for post-translational modifications that may be required for some formins.[1] However, with optimization, it can be successful.

  • Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris) : Generally provides improved solubility, yield, and activity for formin proteins compared to bacteria.[5] Yeast systems can perform some post-translational modifications.[1][6]

  • Insect Cells (Baculovirus Expression Vector System - BEVS) : A robust system for large, complex eukaryotic proteins. It offers post-translational modifications more similar to mammalian cells and can handle larger proteins better than yeast.[7]

  • Mammalian Cells : Provides the most native-like post-translational modifications and protein folding environment, which can be critical for functional studies. However, this system is generally more time-consuming and expensive.[6]

Q3: How can I improve the solubility of my full-length formin protein?

A3: Improving solubility is a critical step. Consider the following strategies:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 16-20°C) after induction slows down protein synthesis, which can promote proper folding.[8]

  • Optimize Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG in E. coli) can reduce the rate of protein expression and decrease aggregation.[8]

  • Use a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the fusion protein.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the formin protein.

  • Choice of Lysis Buffer: The composition of the lysis buffer is crucial. Including additives like glycerol, non-ionic detergents, and specific salts can help maintain protein solubility.

Q4: My full-length formin protein is being degraded. What can I do to prevent this?

A4: Proteolytic degradation is a common issue. Here are some preventative measures:

  • Use Protease-Deficient Host Strains: E. coli strains like BL21(DE3) are deficient in lon and ompT proteases.[2]

  • Add Protease Inhibitors: Supplement your lysis buffer with a cocktail of protease inhibitors.[9] In some cases, adding inhibitors to the culture medium can also be beneficial, particularly for insect cell expression.[10]

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[2]

  • Targeted Expression: In E. coli, targeting the protein to the periplasm can reduce exposure to cytoplasmic proteases.[2]

  • Rapid Purification: A quick and efficient purification protocol will minimize the time the protein is exposed to proteases.

Troubleshooting Guides

Issue 1: Low or No Expression of Full-Length Formin
Possible Cause Troubleshooting Strategy
Codon Bias For expression in E. coli, the human formin gene may contain codons that are rare in the bacterial host, leading to stalled translation. Solution: Synthesize a codon-optimized version of the gene for E. coli.[11][12]
mRNA Instability The 5' end of the mRNA might form a secondary structure that inhibits ribosome binding. Solution: Analyze the mRNA secondary structure and consider re-engineering the 5' untranslated region.
Plasmid Instability The expression plasmid may be lost during cell division. Solution: Ensure consistent antibiotic selection throughout the culture. For ampicillin resistance, consider reinforcing with fresh antibiotic during long induction periods.
Protein Toxicity The expressed formin might be toxic to the host cells. Solution: Use an expression vector with tight regulation of the promoter to minimize basal expression before induction. Lowering the induction temperature and inducer concentration can also help.
Issue 2: Full-Length Formin is in Inclusion Bodies (Insoluble)
Possible Cause Troubleshooting Strategy
High Expression Rate Rapid protein synthesis overwhelms the cell's folding machinery. Solution: Lower the induction temperature to 16-20°C and reduce the inducer concentration.[8]
Sub-optimal Buffer Conditions The lysis and purification buffers may not be conducive to formin solubility. Solution: Screen different buffer pH values and salt concentrations. The addition of 50 mM L-Arginine and L-Glutamate can enhance solubility and long-term stability.
Disulfide Bond Formation (in E. coli) The reducing environment of the E. coli cytoplasm prevents proper disulfide bond formation. Solution: If your formin has disulfide bonds, consider expression in the periplasm or using specialized E. coli strains (e.g., SHuffle) that facilitate cytoplasmic disulfide bond formation. Alternatively, use a eukaryotic expression system.
Incorrect Protein Folding The host system may lack the necessary factors for correct folding. Solution: Switch to a eukaryotic expression system like yeast or insect cells, which are better equipped for folding complex proteins.[7]

Data Presentation

Table 1: Relative mRNA Expression Levels of Human Formin Genes Across Various Cell and Tissue Types

This table summarizes the expression levels of the 15 human formin genes as a percentage of the 18S ribosomal subunit signal, determined by quantitative real-time PCR. Data is averaged from triplicate samples.

Formin GeneAverage Expression (% of 18S)Notes on Expression Pattern
DIAPH1~40%Relatively consistent expression across many cell types.
DIAPH2~25%Varied expression, with higher levels in some tissues.
DIAPH3~35%Generally expressed across different tissues.
DAAM1~20%Variable expression.
DAAM2~15%Lower overall expression.
FMNL1~50%High expression in hematopoietic cells.
FMNL2~30%Varied expression.
FMNL3~20%Lower overall expression.
FHOD1~45%Widely expressed.
FHOD3<10% to >70%Extreme variation, suggesting very specific functions.
FMN1~25%Variable expression.
FMN2~15%Lower overall expression.
INF1<10% to >60%Extreme variation, suggesting very specific functions.
INF2~40%Widely expressed.
FHDC1~15%Lower overall expression.

Note: Expression levels above 30% are likely to translate to functionally relevant protein levels.

Table 2: Comparison of Common Protein Expression Systems for Full-Length Formins

FeatureE. coliYeastInsect Cells (BEVS)Mammalian Cells
Speed Very FastFastModerateSlow
Cost LowLow-ModerateHighVery High
Typical Yield Variable (can be high but often insoluble)Moderate (e.g., 200-500 µg/L for fragments)[5]HighLow-Moderate
Post-Translational Modifications NoYes (but can differ from mammalian)[1]Yes (closer to mammalian)[7]Yes (most authentic)
Folding of Large Proteins Often poor, inclusion bodies common[1]GoodVery Good[7]Excellent
Best For Initial screening, codon-optimized constructsSoluble expression of moderately complex forminsLarge, complex formins requiring PTMsFunctional studies requiring native protein

Experimental Protocols

Protocol 1: Expression of His-tagged Full-Length Formin in E. coli

This protocol is a general guideline and may require optimization for your specific formin construct.

  • Transformation:

    • Transform a protease-deficient E. coli strain (e.g., BL21(DE3) or Rosetta 2(DE3) for proteins with rare codons) with the expression plasmid containing the full-length formin gene.

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of fresh LB medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

    • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 18°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Purification (see Protocol 2).

Protocol 2: Purification of His-tagged Full-Length Formin

This protocol is for purification under native conditions using Nickel-NTA affinity chromatography.

  • Resin Equilibration:

    • Equilibrate a Ni-NTA column with 10 column volumes of Lysis Buffer.

  • Binding:

    • Load the clarified lysate onto the equilibrated column.

  • Washing:

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 20-40 mM imidazole, 1 mM TCEP).

  • Elution:

    • Elute the bound protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, 1 mM TCEP).

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange/Storage:

    • Pool the fractions containing the purified formin protein.

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., via dialysis or a desalting column).

    • For long-term storage, add glycerol to 20-50%, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Mandatory Visualizations

Formin_Activation_Pathway cluster_autoinhibition Autoinhibited State cluster_activation Active State Inactive_Formin Inactive Formin Active_Formin Active Formin Inactive_Formin->Active_Formin Conformational Change GBD_DID GBD/DID Domain GBD_DID->Inactive_Formin DAD DAD Domain GBD_DID->DAD Intramolecular Interaction DAD->Inactive_Formin FH2 FH2 Domain (Masked) FH2->Inactive_Formin GBD_DID_Bound GBD/DID Domain GBD_DID_Bound->Active_Formin DAD_Free DAD Domain DAD_Free->Active_Formin FH2_Active FH2 Domain (Active) FH2_Active->Active_Formin Actin_Nucleation Actin Nucleation & Elongation FH2_Active->Actin_Nucleation Promotes Rho_GTP Active Rho-GTP Rho_GTP->GBD_DID Binds

Caption: Rho GTPase-mediated activation of a Diaphanous-related formin.

Expression_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Gene_Synthesis Gene Synthesis (Codon Optimized) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Host Cells Cloning->Transformation Cell_Culture Cell Culture & Expansion Transformation->Cell_Culture Induction Induction of Protein Expression Cell_Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Analysis Purity & Yield Analysis (SDS-PAGE) Purification->Analysis

Caption: General workflow for recombinant full-length formin protein expression.

References

Technical Support Center: Interpreting FH1 Domain Knockdown Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Formin Homology 1 (FH1) domain-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret the results of your this compound domain knockdown experiments, particularly when faced with negative or unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound domain?

A1: The Formin Homology 1 (this compound) domain is a proline-rich region found in formin proteins. Its main role is to recruit profilin-actin complexes and deliver them to the Formin Homology 2 (FH2) domain, which then adds the actin monomers to the growing barbed end of an actin filament.[1][2] This process is crucial for the rapid elongation of unbranched actin filaments involved in cellular processes like cytokinesis, cell motility, and adherence junctions.[3] The this compound domain acts as a flexible linker, and its efficiency in transferring profilin-actin is influenced by the number and position of its polyproline tracks.[1][3][4]

Q2: I've successfully knocked down my this compound domain-containing protein, but I don't observe a phenotype. What are the possible reasons?

A2: A lack of an observable phenotype after a successful knockdown can be attributed to several factors:

  • Functional Redundancy/Genetic Compensation: Other formins or functionally similar proteins may compensate for the loss of your target protein.[5][6] In some cases, the knockdown might trigger a compensatory upregulation of related genes, masking the phenotype, a phenomenon sometimes seen in knockout models as well.[5][7]

  • Subtle or Context-Specific Phenotype: The function of your protein might be critical only under specific conditions (e.g., particular developmental stages, cell densities, or in response to specific stimuli) that are not replicated in your experimental setup.

  • Sufficient Residual Protein: Even a significant reduction in protein levels (e.g., 80-90%) might leave enough residual protein to perform its function, especially if the protein is abundant or has high catalytic activity.

  • Incorrect Functional Assay: The assay you are using to assess the phenotype may not be sensitive enough or may not be measuring the relevant downstream cellular process.

Q3: How can I be sure my negative results are not due to experimental error?

Q4: What are "off-target effects" and how can they complicate my results?

A4: Off-target effects occur when an siRNA or shRNA sequence unintentionally downregulates genes other than the intended target due to partial sequence complementarity.[10][11] This can lead to unexpected phenotypes or mask the true phenotype of your target gene knockdown.[12] These effects are often mediated by the "seed region" (nucleotides 2-8) of the siRNA binding to the 3' UTR of unintended mRNAs.[10][11]

Troubleshooting Guide: Negative or Ambiguous Results

This guide addresses specific issues you may encounter during your this compound domain knockdown experiments.

Issue 1: No Observable Phenotype After Confirmed Knockdown

If you have confirmed significant knockdown at both the mRNA and protein level but see no change in your functional assays, consider the following troubleshooting steps.

Troubleshooting Workflow

G A Start: No Phenotype Observed B Is knockdown >80% at protein level? A->B C Optimize knockdown protocol (reagent, concentration, time) B->C No D Investigate Functional Redundancy B->D Yes E Perform double/triple knockdown of related formins D->E F Explore Alternative Functional Assays D->F H Consider Context-Specific Function D->H J Result: Compensatory mechanism likely E->J G Assay for subtle changes: - Actin dynamics (e.g., FRAP) - Cell migration (e.g., wound healing) - Cytokinesis defects F->G K Result: New function or phenotype identified G->K I Apply different stimuli (e.g., growth factors, stress) H->I I->K

Caption: Troubleshooting logic for a lack of phenotype.

Quantitative Data Summary: Interpreting Knockdown Efficiency

Knockdown Level (Protein)Potential InterpretationRecommended Action
< 50%Inefficient Knockdown: The primary reason for no phenotype.Optimize transfection/transduction protocol. Test multiple siRNA/shRNA sequences.
50-80%Partial Knockdown: May be insufficient to overcome protein function.Further optimize knockdown. Consider if residual protein is sufficient for function.
> 80%Efficient Knockdown: Lack of phenotype is likely biological.Investigate functional redundancy, context-specific roles, or use more sensitive assays.
Issue 2: Discrepancy Between mRNA and Protein Knockdown Levels

You might observe a significant reduction in mRNA but a much smaller reduction in the corresponding protein.

Potential Causes and Solutions

CauseExplanationTroubleshooting Steps
High Protein Stability The target protein has a long half-life, so even with reduced mRNA, the existing protein pool degrades slowly.Increase the duration of the knockdown experiment (e.g., 72-96 hours). Perform a time-course experiment to track both mRNA and protein levels.
Translational Regulation The cell may increase the translation efficiency of the remaining mRNA as a compensatory mechanism.This is difficult to measure directly. Focus on achieving near-complete mRNA knockdown and extending the experiment duration.
Antibody Issues The antibody used for Western blotting may be non-specific or have low affinity.Validate your antibody using a positive and negative control (e.g., over-expression and knockout/knockdown cell lysates).[13]

Signaling Pathway Visualization

The primary role of the this compound domain is within the formin-mediated actin polymerization pathway. Understanding this pathway is key to designing functional assays.

G cluster_0 Cellular Environment cluster_1 Formin Protein Profilin Profilin Complex Profilin-Actin Complex Profilin->Complex Actin G-Actin Actin->Complex Formin This compound Domain FH2 Domain Complex->Formin:this compound Recruitment Formin:this compound->Formin:fh2 Transfer Filament Growing Actin Filament (Barbed End) Formin:fh2->Filament Elongation

Caption: this compound-mediated actin polymerization pathway.

Experimental Protocols

Protocol 1: Validation of this compound Knockdown by RT-qPCR

Objective: To quantify the reduction in target mRNA levels following siRNA/shRNA treatment.

  • Cell Lysis and RNA Extraction:

    • Harvest cells 48-72 hours post-transfection.

    • Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene, and cDNA template.

    • Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • It is recommended to design primers that flank the siRNA target site to avoid amplifying partially degraded mRNA fragments.[14]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the fold change in expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).

Protocol 2: Validation of this compound Knockdown by Western Blot

Objective: To quantify the reduction in target protein levels.

  • Protein Extraction:

    • Harvest cells 48-96 hours post-transfection.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to your this compound-containing protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify band intensity using software like ImageJ and normalize the target protein signal to the loading control. A strong signal in the control lane and a significantly reduced signal in the knockdown lane confirms a successful experiment.[13]

References

how to minimize aggregation of purified FH1 domain

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize aggregation of the purified Formin Homology 1 (FH1) domain during and after purification.

Frequently Asked Questions (FAQs)

Q1: My purified this compound domain precipitates immediately after elution or dialysis. What is the likely cause?

A: Immediate precipitation of the this compound domain is often due to its intrinsically disordered nature and proline-rich sequences, which can expose hydrophobic patches and promote aggregation when the protein is at a high concentration in a non-optimal buffer. Key factors to investigate are the buffer's pH relative to the this compound domain's isoelectric point (pI), the ionic strength of the buffer, and the protein concentration.

Q2: I observe aggregation of my this compound domain during long-term storage at 4°C or after freeze-thawing. How can I improve its stability?

A: The this compound domain, like many purified proteins, can be unstable during prolonged storage.[1] Aggregation under these conditions is often due to the formation of ice crystals during freezing, which can denature the protein, and increased molecular motion and potential for oxidation over time at 4°C.[1] To mitigate this, it is crucial to use cryoprotectants and store the protein at -80°C for long-term stability.

Q3: Can the purification tag affect the solubility of the this compound domain?

A: Yes, the type and position of an affinity tag can influence the solubility of the this compound domain. While some tags, like Maltose Binding Protein (MBP) or Thioredoxin (Trx), are known to enhance the solubility of aggregation-prone proteins, others may not be as effective or could even contribute to aggregation. It is advisable to test different fusion tags or consider cleaving the tag after purification.

Q4: How can I experimentally determine the best buffer conditions for my this compound domain?

A: A systematic approach is to perform a solubility screen. This involves testing a range of buffer conditions, including different pH levels, salt concentrations, and various additives, to identify the optimal environment for your purified this compound domain.[2][3] A filter-based aggregation assay is a rapid method for this type of screen.[2]

Troubleshooting Guide: Minimizing this compound Domain Aggregation

If you are experiencing aggregation with your purified this compound domain, follow this troubleshooting workflow to identify and resolve the issue.

FH1_Aggregation_Troubleshooting start Start: Purified this compound Domain Aggregation Observed check_concentration Is Protein Concentration > 1 mg/mL? start->check_concentration reduce_concentration Reduce Concentration or Add Stabilizers check_concentration->reduce_concentration Yes check_buffer Review Purification & Storage Buffer check_concentration->check_buffer No reduce_concentration->check_buffer optimize_ph Adjust pH (pI +/- 1-2 units) check_buffer->optimize_ph optimize_salt Vary Salt Concentration (e.g., 150-500 mM NaCl) optimize_ph->optimize_salt additives_screen Perform Additive Screen optimize_salt->additives_screen implement_additives Incorporate Optimal Additives: - Osmolytes (Glycerol) - Amino Acids (Arg/Glu) - Reducing Agents (DTT/TCEP) additives_screen->implement_additives Yes check_storage Review Storage Conditions additives_screen->check_storage No implement_additives->check_storage optimize_storage Flash-freeze in liquid N2 Store at -80°C Use Cryoprotectants Avoid Freeze-Thaw Cycles check_storage->optimize_storage assess_aggregation Assess Aggregation (DLS, SEC) optimize_storage->assess_aggregation end End: Minimized Aggregation assess_aggregation->end

Troubleshooting workflow for this compound domain aggregation.

Buffer Additives for Enhanced this compound Domain Solubility

The following table summarizes common additives that can be included in purification and storage buffers to minimize aggregation of the this compound domain. The effectiveness of each should be empirically tested.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevents the formation of intermolecular disulfide bonds by keeping cysteine residues reduced.[4]
Osmolytes/Polyols Glycerol, Sucrose, Sorbitol5-20% (v/v) for GlycerolStabilize the native protein structure through preferential hydration and increase solvent viscosity, which reduces the likelihood of intermolecular interactions.[4]
Amino Acids L-Arginine, L-Glutamate50-500 mMCan suppress aggregation by interacting with exposed hydrophobic and charged regions on the protein surface, thereby increasing solubility.[4][5]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)At low concentrations, these can help to solubilize aggregation-prone hydrophobic regions without denaturing the protein.[4]
Salts NaCl, KCl150-500 mMModulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent and needs to be determined empirically.

Experimental Protocols

Protocol 1: Filter-Based Solubility Screen

This protocol is adapted from methods developed for intrinsically disordered proteins and allows for the rapid screening of various buffer additives.[2][6]

Objective: To identify buffer conditions that enhance the solubility of the purified this compound domain.

Materials:

  • Purified this compound domain (at a concentration where it is prone to aggregation)

  • A selection of buffer additives from the table above.

  • Multi-well plate (96-well)

  • Cellulose acetate filter plate (0.22 µm)

  • SDS-PAGE equipment and reagents

  • Protein quantification assay (e.g., Bradford or BCA)

Method:

  • Prepare Additive Stocks: Prepare concentrated stock solutions of the additives to be tested.

  • Set up Screening Plate: In a 96-well plate, prepare a matrix of different buffer conditions. For example, you can vary the pH in one dimension and the additive type or concentration in the other.

  • Add this compound Domain: Add a consistent amount of the purified this compound domain to each well of the screening plate. The final protein concentration should be one that is known to cause aggregation issues.

  • Incubate: Incubate the plate under conditions that typically induce aggregation (e.g., a specific temperature for a set amount of time).

  • Filter: Transfer the contents of each well to a corresponding well in the 0.22 µm filter plate. Centrifuge the filter plate to separate soluble protein (filtrate) from insoluble aggregates (retained on the filter).

  • Analyze Soluble Fraction: Collect the filtrate and quantify the protein concentration using a standard protein assay.

  • SDS-PAGE Analysis (Optional): Run samples of the filtrate on an SDS-PAGE gel to visually confirm the amount of soluble this compound domain.

  • Identify Optimal Conditions: The buffer conditions that result in the highest concentration of protein in the filtrate are the most effective at minimizing aggregation.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of protein aggregates.[7][8]

Objective: To quantitatively assess the aggregation state of the purified this compound domain in different buffer conditions.

Materials:

  • Purified this compound domain in the buffer to be tested

  • DLS instrument

  • Low-volume cuvettes

  • Syringe filters (0.2 µm or smaller)

Method:

  • Sample Preparation:

    • Prepare samples of the purified this compound domain in the desired buffer conditions identified from the solubility screen or other optimization steps.

    • It is critical to filter the sample immediately before measurement using a 0.2 µm syringe filter to remove any dust or large, extraneous particles that could interfere with the reading.[1]

    • Ensure the protein concentration is within the optimal range for the DLS instrument.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Set the experimental parameters, including the temperature and the viscosity of the buffer.

  • Measurement:

    • Carefully pipette the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and detect the scattered light over time.

  • Data Analysis:

    • The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient of the particles in the solution.

    • From the diffusion coefficient, the hydrodynamic radius (Rh) of the particles is calculated.

    • The output will typically be a size distribution plot. A monodisperse sample with minimal aggregation will show a single, narrow peak corresponding to the monomeric this compound domain. The presence of aggregates will be indicated by the appearance of larger species (i.e., additional peaks at larger hydrodynamic radii).

    • The polydispersity index (PDI) is a measure of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

By following these troubleshooting guides and experimental protocols, researchers can systematically identify and implement conditions that minimize the aggregation of the purified this compound domain, leading to more reliable and reproducible experimental outcomes.

References

improving the signal-to-noise ratio in FH1 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in FH1 immunofluorescence experiments.

Troubleshooting Guide

High background and weak signal are common challenges in immunofluorescence. This guide provides a systematic approach to identifying and resolving these issues to achieve a clear and specific this compound signal.

High Background Fluorescence

High background fluorescence can obscure the specific signal from your target protein, this compound. The following table outlines common causes and suggests solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration.[1][2]Reduced non-specific binding and a clearer signal.
Insufficient Blocking Increase the blocking incubation time (e.g., 60 minutes or longer).[2] Use normal serum from the same species as the secondary antibody for blocking.[3][4] Consider using a protein-free blocking buffer if issues persist.Minimized non-specific antibody binding to the sample matrix.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.[2][3][4] Ensure complete removal of unbound antibodies.Lower background noise and enhanced signal specificity.
Secondary Antibody Cross-Reactivity Run a secondary antibody-only control (omit the primary antibody).[1][4] Use pre-adsorbed secondary antibodies.No signal in the control, indicating the secondary antibody is not binding non-specifically.
Autofluorescence View an unstained sample under the microscope to assess the level of endogenous autofluorescence.[5][6] Use a mounting medium with an antifade reagent.[3] Consider using fluorophores with longer wavelengths (e.g., far-red) to avoid the emission spectra of common autofluorescent molecules.[7][8]Reduced background fluorescence originating from the sample itself.
Fixative-Induced Fluorescence If using aldehyde-based fixatives like formaldehyde, consider treating with a quenching agent like sodium borohydride.[7][8] Alternatively, test other fixatives such as ice-cold methanol.[7]Decreased autofluorescence caused by the fixation process.
Weak or No this compound Signal

A faint or absent signal can be equally frustrating. The table below details potential reasons and corrective actions.

Potential Cause Troubleshooting Steps Expected Outcome
Antibody Concentration Too Low Increase the concentration of the primary and/or secondary antibody.[1][4]A stronger and more easily detectable fluorescent signal.
Suboptimal Primary Antibody Incubation Increase the incubation time (e.g., overnight at 4°C).[3]Enhanced binding of the primary antibody to the this compound protein.
Incompatible Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][4]Proper detection of the primary antibody.
Poor Permeabilization If this compound is an intracellular protein, ensure adequate permeabilization (e.g., using Triton X-100 or saponin).[9]Access of the antibodies to the intracellular target.
Photobleaching Minimize the exposure of the sample to the excitation light.[9] Use an antifade mounting medium.[3] Image samples promptly after staining.[3]Preservation of the fluorescent signal during imaging.
Low this compound Expression Confirm this compound expression in your sample using an orthogonal method like Western blotting or qPCR.[3] Use a positive control cell line or tissue known to express this compound.Validation that the target protein is present in the sample.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol outlines the steps to determine the optimal dilution for your primary antibody.

  • Prepare Samples: Seed cells on multiple coverslips or prepare several tissue sections to allow for testing a range of antibody dilutions.

  • Fixation and Permeabilization: Follow your standard protocol for fixing and permeabilizing your samples.

  • Blocking: Block all samples under identical conditions.

  • Primary Antibody Incubation: Prepare a series of dilutions for your this compound primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000). Incubate each sample with a different dilution, keeping one sample as a no-primary-antibody control.

  • Secondary Antibody Incubation: Wash all samples thoroughly and incubate with the same concentration of the appropriate fluorescently labeled secondary antibody.

  • Mounting and Imaging: Wash the samples, mount them using an antifade mounting medium, and image all samples using identical microscope settings (e.g., exposure time, laser power).

  • Analysis: Compare the images to identify the dilution that provides the brightest specific this compound signal with the lowest background fluorescence.[10]

Protocol 2: Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining.

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Fix samples with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11]

  • Washing: Wash three times with PBS for 5 minutes each.[11]

  • Permeabilization: If staining for an intracellular target, permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[11][12]

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 60 minutes at room temperature.[11]

  • Primary Antibody Incubation: Incubate with the optimized dilution of the this compound primary antibody overnight at 4°C.[11]

  • Washing: Wash three times with PBS for 5 minutes each.[11]

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.[11]

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.[11]

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Washes: Wash twice more with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Diagrams

TroubleshootingWorkflow Troubleshooting High Background in this compound Immunofluorescence start High Background Observed check_secondary Run Secondary-Only Control start->check_secondary check_autofluorescence Examine Unstained Sample check_secondary->check_autofluorescence No Signal use_preadsorbed Use Pre-adsorbed Secondary Ab check_secondary->use_preadsorbed Signal Present optimize_ab Titrate Primary & Secondary Antibodies check_autofluorescence->optimize_ab No Autofluorescence reduce_autofluorescence Implement Autofluorescence Reduction Strategy check_autofluorescence->reduce_autofluorescence Autofluorescence Detected optimize_blocking Optimize Blocking Step (Time, Reagent) optimize_ab->optimize_blocking optimize_washing Increase Wash Steps (Duration, Number) optimize_blocking->optimize_washing problem_solved Problem Resolved optimize_washing->problem_solved use_preadsorbed->problem_solved reduce_autofluorescence->problem_solved SignalNoiseRelationship Factors Influencing Signal-to-Noise Ratio cluster_signal Signal (Desired) cluster_noise Noise (Undesired) specific_binding Specific Antibody Binding snr High Signal-to-Noise Ratio specific_binding->snr fluorophore_brightness Fluorophore Brightness fluorophore_brightness->snr target_abundance This compound Abundance target_abundance->snr nonspecific_binding Non-specific Binding nonspecific_binding->snr autofluorescence Autofluorescence autofluorescence->snr detector_noise Detector Noise detector_noise->snr

References

Technical Support Center: Managing Off-Target Effects of Formin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers utilizing formin inhibitors. It focuses on identifying and mitigating off-target effects to ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype inconsistent with the known function of the formin I'm targeting. How do I know if it's an off-target effect?

A: This is a common challenge when using small molecule inhibitors. A multi-step approach is recommended to distinguish on-target from off-target effects:

  • Dose-Response Analysis: A genuine on-target effect should correlate with the inhibitor's potency (IC50) for the target protein. If the phenotype occurs at concentrations significantly different from the IC50, it may be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same formin. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiment: Overexpress the intended formin target in your cells. If the inhibitor's phenotype is rescued (i.e., reversed or diminished), it suggests the effect is on-target. Failure to rescue may indicate off-target activity.

  • Use a Negative Control Cell Line: If possible, use a cell line that does not express the target formin. If the inhibitor still produces the same phenotype in these cells, the effect is unequivocally off-target.

Q2: My cells are showing high levels of toxicity at concentrations needed to inhibit my target formin. What could be the cause and how can I address it?

A: High toxicity is often a result of off-target effects. The widely used formin inhibitor, SMIFH2, for example, is known to affect members of the myosin superfamily, which can lead to cytotoxicity.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration range where you observe target inhibition without significant cell death.

  • Reduce Incubation Time: Shorter exposure to the inhibitor may be sufficient to observe the on-target effect while minimizing toxicity.

  • Screen for Off-Target Liabilities: Test your inhibitor against a panel of known toxicity targets, such as kinases or ion channels. For formin inhibitors like SMIFH2, it is particularly important to assess effects on myosins.[1]

  • Validate with Orthogonal Approaches: Use genetic methods like CRISPR/Cas9 or RNAi to knockdown the target formin. If the phenotype of the genetic knockdown matches the inhibitor phenotype, it provides strong evidence that the inhibitor's effect is on-target.

Q3: Are there any specific inhibitors for the FH1 domain? I want to study the role of profilin-actin recruitment without affecting the FH2 domain's nucleation activity.

A: Currently, there are no well-characterized, commercially available small molecule inhibitors that specifically target the this compound domain of formins. The most widely used formin inhibitor, SMIFH2, targets the highly conserved FH2 domain, which is responsible for actin nucleation.[2] The this compound domain's function is primarily mediated by protein-protein interactions with profilin. Therefore, studying the specific role of the this compound domain often relies on genetic approaches, such as expressing formin constructs with mutated or deleted this compound domains.

Q4: I am using SMIFH2 in my experiments. What are its known off-target effects and at what concentrations do they occur?

A: SMIFH2 is a valuable tool but must be used with caution due to its known off-target activities. The primary off-targets identified are members of the myosin superfamily.[1] This is particularly relevant in studies of cell motility and cytoskeleton organization where both formins and myosins play crucial roles.[3]

Quantitative Data Summary

The following table summarizes the reported IC50 values for SMIFH2 against various formins (on-target) and myosins (off-target). Note that some myosins are inhibited with a potency similar to or greater than that for formins.

Target ProteinProtein TypeIC50 (µM)Reference
mDia1Formin~5-15[2]
mDia2Formin~5-15[2]
Non-muscle Myosin 2AMyosin~50[1][3]
Skeletal Muscle Myosin 2Myosin~40[1]
Bovine Myosin 10Myosin~15[1]
Drosophila Myosin 5Myosin~2[1]

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Culture cells to the desired density and treat with the formin inhibitor or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to create a protein lysate.

  • Heating: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target formin protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature in the inhibitor-treated samples indicates target engagement.

2. Myosin ATPase Activity Assay

This assay is crucial for determining if a formin inhibitor has off-target effects on myosin motor proteins.

Methodology:

  • Reagents: Purified myosin protein, actin, ATP, and a phosphate detection reagent (e.g., malachite green).

  • Reaction Setup: In a microplate, combine purified myosin with varying concentrations of the formin inhibitor.

  • Initiate Reaction: Add actin and ATP to start the reaction. Myosin ATPase activity is actin-dependent.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a set period.

  • Stop Reaction & Detection: Stop the reaction and add the phosphate detection reagent. The amount of inorganic phosphate released is proportional to the ATPase activity.

  • Data Analysis: Measure the absorbance and calculate the IC50 value of the inhibitor for myosin ATPase activity.

Visualizations

Formin_Signaling_Pathway cluster_activation Upstream Activation cluster_formin Formin Protein cluster_actin Actin Dynamics Rho-GTP Rho-GTP Formin DID GBD This compound FH2 Rho-GTP->Formin:gbd Relieves Autoinhibition Actin_Filament Actin Filament (F-actin) Formin:fh2->Actin_Filament Nucleation & Elongation Profilin Profilin G-actin G-actin Profilin->G-actin Binds Profilin-Actin Profilin-Actin Profilin-Actin->Formin:this compound Recruitment

Caption: Formin-mediated actin polymerization pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse PotencyCheck Potency Correlates with Target IC50? DoseResponse->PotencyCheck Rescue Rescue with Target Overexpression PotencyCheck->Rescue Yes OffTargetScreen Screen for Off-Target Binding (e.g., CETSA, Myosin Assay) PotencyCheck->OffTargetScreen No Knockdown Compare with Genetic Knockdown (CRISPR/RNAi) Rescue->Knockdown Yes Rescue->OffTargetScreen No OnTarget High Confidence On-Target Effect Knockdown->OnTarget Phenotypes Match OffTarget High Confidence Off-Target Effect Knockdown->OffTarget Phenotypes Differ OffTargetScreen->OffTarget

References

FH1 small molecule not inducing hepatocyte differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the small molecule FH1. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their hepatocyte differentiation protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound small molecule in hepatocyte differentiation?

A1: this compound is a small molecule that has been identified as a promoter of hepatocyte maturation.[1] It is often used as a substitute for Hepatocyte Growth Factor (HGF) in differentiation protocols.[2][3] Its primary role is to enhance the functions of cultured hepatocytes and promote the differentiation of induced pluripotent stem cell (iPSC)-derived hepatocytes toward a more mature phenotype.[1][4]

Q2: What is the known mechanism of action for this compound?

A2: Research indicates that this compound induces hepatocyte differentiation primarily through the HGF/c-Met signaling pathway.[2][5] Treatment with this compound has been shown to significantly increase the protein levels of c-Met, p-p38, p-AKT, and p-ERK1/2, which are key components of this pathway.[2]

Q3: Is it possible for this compound to be cytotoxic?

A3: Yes, at higher concentrations, this compound can induce significant cytotoxicity. One study showed that while a concentration of 15 µM was effective for differentiation, concentrations of 30 µM and above led to a sharp decline in cell viability.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: Can this compound be used for the differentiation of cell types other than iPSCs?

A4: Yes, this compound has been successfully used to induce the differentiation of human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) and human iPSC-derived MSCs into hepatocyte-like cells.[3]

Troubleshooting Guide: this compound Not Inducing Hepatocyte Differentiation

If you are experiencing a lack of hepatocyte differentiation when using this compound, please consult the following troubleshooting guide.

Problem Potential Cause Recommended Solution Reference
Low or no expression of hepatocyte markers (e.g., Albumin, HNF4α) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively activate the c-Met pathway or too high, leading to cytotoxicity.Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. A starting point of 15 µM has been reported to be effective.[3][3]
2. Poor Quality of Starting Cell Population: The initial pluripotent or progenitor cells may have poor viability, be overly differentiated, or have a suboptimal confluence.Ensure the starting cell population is of high quality and at the recommended confluence (typically ~90%) before initiating differentiation.[6][6][7]
3. Inefficient Definitive Endoderm (DE) Formation: The initial step of differentiation into definitive endoderm may have been inefficient, preventing subsequent hepatocyte specification.Verify the efficiency of DE formation by checking for the expression of DE markers (e.g., SOX17, FOXA2) before proceeding to the hepatic specification stage.[6]
4. Lot-to-Lot Variability of Reagents: Significant variation can exist between different lots of reagents, such as B27 supplement, which can impact differentiation efficiency.Note the lot numbers of all reagents. If a problem arises after starting a new lot, consider testing a different lot or an alternative supplement like NS21.[6][6]
High Levels of Cell Death 1. This compound Cytotoxicity: As mentioned, high concentrations of this compound can be toxic to cells.Reduce the concentration of this compound used in your protocol.[3]
2. Improper Handling During Passaging/Plating: Rough handling of cells can lead to low viability post-thaw or post-plating.Use wide-bore pipette tips, mix cells gently, and avoid prolonged exposure to dissociation reagents like Accutase.[8][9][8]
3. Suboptimal Seeding Density: A seeding density that is too low can result in a shorter lifespan and suboptimal performance of the resulting hepatocytes, as they require cell-cell contact for survival and functionality.Optimize the seeding density for your specific cell type. For DE cells differentiating to hepatocytes, a higher density is generally preferred.[10][10]
Non-uniform Differentiation 1. Uneven Cell Seeding: If cells are not evenly distributed during plating, it can lead to heterogeneous differentiation across the culture vessel.Ensure a homogenous cell suspension before and during plating to achieve a uniform monolayer.[9]
2. Disruption of Overlay: If using an overlay matrix (e.g., Matrigel), disruption during medium changes can significantly impact differentiation.Be extremely careful during medium changes. Tilt the plate and gently remove and add medium to the side of the well to avoid disturbing the overlay.[10][10]
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration

This protocol is designed to identify the optimal, non-toxic concentration of this compound for inducing hepatocyte differentiation in your specific cell line.

  • Cell Plating: Plate your hepatic progenitor cells at the desired density in a multi-well plate (e.g., 24-well or 48-well).

  • Preparation of this compound Dilutions: Prepare a series of this compound concentrations in your hepatocyte maturation medium. Based on published data, a suggested range is 0 µM (vehicle control), 3 µM, 7.5 µM, 15 µM, 30 µM, and 60 µM.[3]

  • Treatment: Replace the culture medium in each well with the medium containing the different concentrations of this compound. Include at least three replicate wells for each concentration.

  • Incubation: Culture the cells for the desired duration of the maturation step (e.g., 3-5 days), changing the medium every 24 hours with the respective this compound concentrations.

  • Assessment of Cytotoxicity: After the treatment period, assess cell viability using a standard assay such as a CCK-8 kit or Trypan Blue exclusion.

  • Assessment of Differentiation: In parallel, assess the efficiency of hepatocyte differentiation by analyzing the expression of key hepatocyte markers (e.g., Albumin, HNF4α) via qRT-PCR or immunofluorescence.

  • Analysis: Determine the concentration of this compound that provides the highest level of hepatocyte marker expression with the lowest cytotoxicity.

Protocol 2: General Hepatocyte Differentiation Protocol Incorporating this compound

This is a generalized protocol for the differentiation of pluripotent stem cells into hepatocytes, with this compound used in the maturation stage.

  • Definitive Endoderm (DE) Induction (Days 1-5):

    • Culture pluripotent stem cells in RPMI medium supplemented with 2% B27 (without insulin), 100 ng/ml Activin A, 10 ng/ml BMP4, and 20 ng/ml FGF2 for 2 days, with daily medium changes.[6]

    • For the next 3 days, culture in RPMI/2% B27 (without insulin) with 100 ng/ml Activin A, changing the medium daily.[6]

  • Hepatic Specification (Days 6-10):

    • Induce hepatic differentiation by changing the medium to RPMI/2% B27 (with insulin) supplemented with 20 ng/ml BMP4 and 10 ng/ml FGF2. Culture for 5 days with daily medium changes.[6]

  • Hepatocyte Maturation with this compound (Days 11-20):

    • Culture the hepatic progenitor cells for 5 days in RPMI/2% B27 (with insulin) supplemented with 20 ng/ml HGF.[6]

    • For the final 5 days, replace the HGF-containing medium with a hepatocyte culture medium (e.g., Clonetics® HCM™) supplemented with 20 ng/ml Oncostatin-M and the optimized concentration of this compound (e.g., 15 µM).[3][6] Change the medium daily.

Visualizations

FH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K p38 p-p38 cMet->p38 ERK p-ERK1/2 cMet->ERK AKT p-AKT PI3K->AKT Differentiation Hepatocyte Differentiation & Maturation AKT->Differentiation p38->Differentiation ERK->Differentiation

Caption: The this compound small molecule activates the c-Met receptor, initiating downstream signaling pathways.

Troubleshooting_Workflow Start Start: This compound Not Inducing Differentiation CheckMarkers Assess Hepatocyte Marker Expression (Albumin, HNF4α) Start->CheckMarkers CheckViability Assess Cell Viability CheckMarkers->CheckViability Low/No Expression End Successful Differentiation CheckMarkers->End Sufficient Expression Optimizethis compound Optimize this compound Concentration (Dose-Response) CheckViability->Optimizethis compound High Cell Death CheckStartCells Verify Quality of Starting Cells CheckViability->CheckStartCells Good Viability Optimizethis compound->CheckMarkers CheckDE Confirm DE Induction Efficiency CheckStartCells->CheckDE CheckReagents Check Reagent Lot Numbers CheckDE->CheckReagents CheckDensity Optimize Seeding Density CheckReagents->CheckDensity CheckDensity->CheckMarkers

Caption: A logical workflow for troubleshooting issues with this compound-mediated hepatocyte differentiation.

References

troubleshooting FH1 compound solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound FH1 (also known as BRD-K4477 or NSC 12407).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a small molecule inhibitor of NQO2 with the molecular formula C17H18N2O2 and a molecular weight of 282.34.[1] It is primarily used in research to promote the differentiation of induced pluripotent stem (iPS) cells into mature and functional hepatocytes.[1][2] Additionally, this compound has shown hepatoprotective effects, protecting against acetaminophen-induced hepatotoxicity.[3]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a hydrophobic compound and is insoluble in water and ethanol.[1] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] For experimental use, this DMSO stock solution is typically diluted into an aqueous buffer or cell culture media.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What can I do?

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and can cause the compound to precipitate upon dilution.

  • Gradual Dilution: Instead of adding the this compound stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. Add the stock to a smaller volume of the buffer first, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, the use of surfactants like Tween-80 or co-solvents like PEG300 can help maintain solubility.[1][3]

  • Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly. Vortexing or brief sonication can help disperse the compound and facilitate dissolution.

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water-logged DMSO can have reduced solvating power for hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing your stock solutions.[1]

Q4: What is the maximum solubility of this compound in DMSO?

The maximum reported solubility of this compound in DMSO is 56 mg/mL, which corresponds to a molar concentration of 198.34 mM.[1]

Q5: How should I store my this compound stock solutions?

To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot your stock solutions into smaller, single-use volumes. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[1]

Quantitative Solubility Data

SolventSolubilityMolar ConcentrationNotes
DMSO 56 mg/mL198.34 mMUse fresh, anhydrous DMSO for best results.[1]
Water Insoluble-[1]
Ethanol Insoluble-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 2.8234 mg of this compound (Molecular Weight = 282.34 g/mol ).

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but avoid excessive heat.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture

  • Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Dilute: Perform a serial dilution of the this compound stock solution directly into the pre-warmed cell culture medium to achieve your desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Mix and Use: Gently mix the final solution by inverting the tube or pipetting. Use the working solution immediately.

Protocol 3: Formulation for In Vivo Studies

This protocol provides an example formulation for achieving a clear solution for in vivo administration.

  • Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-solvent: In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add PEG300: To this, add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 and mix again until clear.

  • Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. Mix well. This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.

Visualizations

FH1_Troubleshooting_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting cluster_result Result start Start with this compound Powder dissolve_dmso Dissolve in fresh, anhydrous DMSO start->dissolve_dmso stock_solution High-concentration Stock Solution dissolve_dmso->stock_solution dilute Dilute stock into aqueous medium stock_solution->dilute check_precipitate Observe for Precipitation dilute->check_precipitate adjust_dmso Lower final DMSO % check_precipitate->adjust_dmso Yes clear_solution Clear, usable solution check_precipitate->clear_solution No stepwise_dilution Use stepwise dilution adjust_dmso->stepwise_dilution add_cosolvent Add co-solvents (PEG300/Tween-80) stepwise_dilution->add_cosolvent sonicate Vortex or Sonicate add_cosolvent->sonicate sonicate->dilute Re-attempt Dilution FH1_Signaling_Pathway cluster_cell Hepatocyte Precursor Cell This compound This compound (BRD-K4477) NQO2 NQO2 (Quinone Reductase 2) This compound->NQO2 inhibits ROS Reactive Oxygen Species (ROS) NQO2->ROS regulates Signaling_Cascade Downstream Signaling Cascade ROS->Signaling_Cascade modulates Transcription_Factors Hepatocyte-specific Transcription Factors (e.g., HNF4α) Signaling_Cascade->Transcription_Factors activates Differentiation Hepatocyte Differentiation & Maturation Transcription_Factors->Differentiation

References

Technical Support Center: Optimizing FH1-Mediated Hepatocyte Maturation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Functional Hit 1 (FH1)-mediated hepatocyte maturation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the differentiation of mesenchymal stem cells (MSCs) into hepatocyte-like cells (HLCs) using this compound.

Question IDQuestionAnswer
This compound-T01 Why am I observing high levels of cell death after adding this compound? High concentrations of this compound can be cytotoxic. Studies have shown that while 15 µM this compound is optimal for inducing hepatocyte maturation, concentrations of 30 µM and above can lead to significant cell death, with viability dropping to as low as 5%.[1][2] Ensure you are using the optimal concentration of 15 µM. If cell death persists, consider performing a dose-response curve to determine the optimal concentration for your specific cell line and culture conditions.
This compound-T02 My cells are not differentiating uniformly and show a heterogeneous morphology. What could be the cause? Non-uniform differentiation can stem from several factors. A primary cause is the quality of the starting MSC population. Ensure your MSCs are of high quality and exhibit minimal differentiation before commencing the experiment. Another critical factor is the cell seeding density. Both sparse and overly dense cultures can negatively impact differentiation efficiency. Hepatocytes require cell-to-cell contact for survival and function, so a suboptimal seeding density can lead to poor performance.[3]
This compound-T03 The expression of mature hepatocyte markers, such as albumin (ALB), is low in my differentiated cells. How can I improve this? Low expression of mature markers is a common challenge. One possibility is that the cells have not reached full maturity and may be stalled at the hepatic progenitor stage.[4] Ensure that the full 10-day differentiation protocol is followed. The optimal concentration of 15 µM this compound has been shown to yield significantly higher mRNA expression levels of markers like A1AT, ALB, and AFP compared to higher concentrations.[1][2] Also, verify the quality and activity of all reagents, including the basal medium and supplements.
This compound-T04 The differentiated cells do not exhibit the typical polygonal, cuboidal morphology of hepatocytes. What should I do? The morphological transformation into hepatocyte-like cells is a key indicator of successful differentiation.[1][5][6][7][8] If your cells retain a fibroblastic or mesenchymal-like appearance, it could be due to inefficient differentiation. Revisit the troubleshooting steps for low differentiation efficiency (this compound-T03). Additionally, ensure that the culture surface is appropriate. The use of Matrigel or collagen-coated plates is often recommended to support hepatocyte morphology and function.
This compound-T05 I am seeing inconsistent results between experiments. How can I improve reproducibility? Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility, standardize all aspects of the protocol, including the source and passage number of MSCs, lot numbers of reagents (especially this compound and basal media), cell seeding density, and the timing of media changes.[9][10] Maintaining a detailed experimental log to track these variables can help identify sources of variability.
This compound-T06 Can this compound completely replace Hepatocyte Growth Factor (HGF) in my differentiation protocol? Yes, studies have successfully demonstrated that this compound can replace HGF in the hepatocyte maturation stage of MSC differentiation protocols.[1] This provides a more cost-effective method for generating HLCs.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound-mediated hepatocyte maturation, comparing it with traditional HGF-based methods where available.

ParameterThis compound-Based Method (15 µM)HGF-Based MethodNotes
Optimal Concentration 15 µMVaries by protocolHigher concentrations of this compound (≥30 µM) are cytotoxic.[1][2]
Differentiation Time Approximately 10 days10 days or longerThis compound-based protocols can rapidly generate HLCs.[1][11]
Albumin (ALB) Expression Significantly higher than at 30 µM and 60 µM this compoundProtocol-dependentA key marker of mature hepatocyte function.
Alpha-1-antitrypsin (A1AT) Expression Significantly higher than at 30 µM and 60 µM this compoundProtocol-dependentAnother important mature hepatocyte marker.
Alpha-fetoprotein (AFP) Expression Significantly higher than at 30 µM and 60 µM this compoundProtocol-dependentA marker for developing hepatocytes.
Urea Production Higher than the growth factor groupLower than the this compound groupIndicates functional ammonia detoxification.[1]
Cell Viability at ≥30 µM ~5%Not applicableDemonstrates the cytotoxicity of high this compound concentrations.[1][2]

Experimental Protocols

Protocol 1: Differentiation of hUC-MSCs into Hepatocyte-Like Cells using this compound

This protocol is a condensed version of methodologies described in the literature for differentiating human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into HLCs.[1][11]

Materials:

  • hUC-MSCs (Passage 3)

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • bFGF (basic Fibroblast Growth Factor)

  • EGF (Epidermal Growth Factor)

  • Nicotinamide

  • This compound (Functional Hit 1)

  • Matrigel-coated culture plates

Procedure:

  • Hepatic Progenitor Induction (Days 1-3):

    • Seed Passage 3 hUC-MSCs on Matrigel-coated plates.

    • Culture the cells in serum-free IMDM supplemented with 10 ng/mL bFGF and 20 ng/mL EGF.

    • Change the medium every 2 days.

  • Hepatocyte Maturation (Days 4-10):

    • On day 4, replace the medium with serum-free IMDM supplemented with 10 ng/mL bFGF, 5 mM nicotinamide, and 15 µM this compound.

    • Continue to culture the cells for an additional 7 days, changing the medium every 2 days.

    • By day 10, the cells should exhibit hepatocyte-like morphology and function.

Functional Assays:

  • Glycogen Storage: Perform Periodic acid-Schiff (PAS) staining.

  • Albumin and Urea Secretion: Use ELISA kits to quantify the concentration in the culture supernatant.

  • Cytochrome P450 Activity: Measure the activity of specific CYP enzymes (e.g., CYP3A4) using a luminescent assay.

  • Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Assess uptake using fluorescently labeled LDL and ICG, respectively.

Visualizations

Signaling Pathway

FH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound cMet c-Met Receptor This compound->cMet p38 p-p38 cMet->p38 AKT p-AKT cMet->AKT ERK p-ERK1/2 cMet->ERK Hepatocyte_Maturation Hepatocyte Maturation p38->Hepatocyte_Maturation AKT->Hepatocyte_Maturation ERK->Hepatocyte_Maturation

Caption: this compound-mediated activation of the c-Met signaling pathway.

Experimental Workflow

FH1_Experimental_Workflow cluster_setup Initial Setup cluster_induction Induction Phase cluster_maturation Maturation Phase cluster_analysis Analysis Start_Cells Start with hUC-MSCs (Passage 3) Induction_Media Culture in Induction Medium (bFGF, EGF) Days 1-3 Start_Cells->Induction_Media Hepatic_Progenitors Generation of Hepatic Progenitors Induction_Media->Hepatic_Progenitors Maturation_Media Culture in Maturation Medium (bFGF, Nicotinamide, 15µM this compound) Days 4-10 Hepatic_Progenitors->Maturation_Media Mature_HLCs Mature Hepatocyte-Like Cells (HLCs) Maturation_Media->Mature_HLCs Functional_Assays Functional Assays: - ALB & Urea Secretion - CYP450 Activity - LDL & ICG Uptake Mature_HLCs->Functional_Assays

Caption: Experimental workflow for this compound-mediated hepatocyte maturation.

References

Technical Support Center: Addressing Inconsistent Results with FH1 in Different iPSC Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting induced pluripotent stem cell (iPSC) applications. This resource is designed for researchers, scientists, and drug development professionals encountering variability when using the small molecule Functional Hit 1 (FH1) to direct iPSC differentiation. Here you will find troubleshooting guides and FAQs to help you identify the source of inconsistencies and improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in iPSC differentiation?

A1: Functional Hit 1 (this compound) is a small molecule compound known to enhance the differentiation and promote the maturation of iPSC-derived hepatocytes. It is often used in directed differentiation protocols, sometimes as a replacement for growth factors like Hepatocyte Growth Factor (HGF), to generate functional hepatocyte-like cells from human iPSCs and other stem cell types.[1]

Q2: We are observing that this compound treatment yields highly efficient differentiation in one iPSC line, but has little to no effect in another. What are the potential causes for this discrepancy?

A2: This is a common challenge in iPSC-based research. The variability in response to differentiation factors like this compound across different iPSC lines can be attributed to several key factors:

  • Genetic Background: The primary driver of variability between iPSC lines from different donors is their unique genetic makeup.[2][3] These genetic differences can influence the expression levels of receptors, downstream signaling molecules, or metabolic enzymes required for this compound to exert its effect.[4]

  • Epigenetic Variation: Differences in DNA methylation and other epigenetic marks can lead to varied differentiation capacities.[5][6] Some iPSC lines may retain an "epigenetic memory" of their original somatic cell source, which can either favor or hinder differentiation towards a specific lineage like hepatocytes.[7][8][9]

  • Culture Conditions and Handling: Minor variations in routine cell culture practices can lead to significant differences in cell state.[10][11] Factors such as passage number, seeding density, media composition, and even the method of passaging can introduce stress and select for subpopulations of cells that respond differently to this compound.[2][12]

  • Baseline Pluripotency State: Not all iPSC lines that pass standard quality control checks exist in the same "ground state" of pluripotency. Subtle differences in the expression of core pluripotency transcription factors can affect their readiness to differentiate in response to external cues.[13]

Q3: Could the reprogramming method used to generate the iPSC lines affect their response to this compound?

A3: Yes, the reprogramming method can contribute to variability.[7] While integration-free methods (e.g., Sendai virus, mRNA) are now standard, early methods using retroviruses could lead to insertional mutagenesis, potentially altering genes critical for differentiation. Furthermore, the reprogramming process itself can introduce genetic and epigenetic aberrations that differ from clone to clone.[8][14]

Q4: How can we ensure that the inconsistent results are not due to the this compound compound itself?

A4: To rule out issues with the compound, always ensure proper storage and handling as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a trusted stock solution. When troubleshooting, it is advisable to test a new batch or lot of the compound and include a well-characterized control iPSC line that has previously shown a robust response to this compound as a positive control in your experiments.

Troubleshooting Guide

This guide is designed to help you systematically diagnose the cause of inconsistent results with this compound.

Problem: Low or No Differentiation Efficiency in a Specific iPSC Line

Possible Cause 1: Intrinsic Properties of the iPSC Line

  • Troubleshooting Step:

    • Confirm Line Identity and Integrity: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis. Perform karyotyping or other genomic stability assays to ensure the line has not acquired significant chromosomal abnormalities during culture.[7]

    • Assess Pluripotency: Re-confirm the expression of key pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunocytochemistry or flow cytometry. A diminished or heterogeneous expression might indicate spontaneous differentiation or a poor-quality culture.[15]

    • Evaluate Trilineage Potential: Perform a spontaneous differentiation assay (e.g., embryoid body formation) to confirm that the line retains the capacity to differentiate into all three germ layers (endoderm, mesoderm, ectoderm).[7] If the line shows a bias against endoderm formation, this could explain the poor response to a hepatocyte differentiation protocol.

Possible Cause 2: Sub-optimal Culture and Experimental Conditions

  • Troubleshooting Step:

    • Standardize Culture Practices: Ensure all iPSC lines are maintained under identical, highly standardized conditions. This includes using the same media, supplements, matrix coating, and passaging reagents and protocols.[16][17][18] Document passage numbers meticulously, as very high passage numbers can affect differentiation potential.[2]

    • Optimize Seeding Density: The initial cell density at the start of differentiation can be critical. Test a range of seeding densities to find the optimal condition for the problematic cell line, as this can vary significantly between lines.

    • Review Differentiation Protocol: Scrutinize the entire differentiation protocol. Ensure the timing and concentration of all components, including basal media and other small molecules or growth factors used alongside this compound, are correct. The signaling pathways involved in hepatocyte differentiation are complex, involving stages like definitive endoderm induction before hepatic specification.[1] A failure at an early stage will prevent a successful outcome with this compound later.

Data Presentation: Example of Inconsistent this compound Efficacy

The table below illustrates a hypothetical scenario where three different iPSC lines show varied responses to a standardized this compound-based hepatocyte differentiation protocol.

Metric iPSC Line A (Control) iPSC Line B (Patient-Derived) iPSC Line C (Different Donor)
Source Healthy Donor FibroblastsPatient FibroblastsHealthy Donor Blood Cells
Passage # at Differentiation p25p26p24
% ALB+ Cells (Hepatocyte Marker) 85%15%55%
CYP3A4 Activity (Fold Change) 50x3x20x
Glycogen Storage (PAS Staining) Strong PositiveNegativeModerate Positive
Notes Robust and consistent differentiationPoor differentiation and maturationIntermediate and variable results

This table highlights the kind of variability researchers may face, which the troubleshooting steps above are designed to address.

Experimental Protocols & Methodologies

1. Quality Control of Pluripotency via Flow Cytometry

This protocol verifies the expression of pluripotency-associated cell surface and nuclear markers.

  • Reagents:

    • TrypLE™ Express Enzyme

    • DPBS (without Ca2+/Mg2+)

    • Fixation/Permeabilization Buffer

    • Primary antibodies (e.g., anti-TRA-1-60, anti-SSEA-4, anti-OCT4, anti-SOX2)

    • Appropriate fluorescently-conjugated secondary antibodies

    • Flow cytometry staining buffer (e.g., DPBS + 2% FBS)

  • Procedure:

    • Harvest iPSCs from a 70-80% confluent well of a 6-well plate using TrypLE™.[15]

    • Centrifuge cells, wash with DPBS, and resuspend to a single-cell suspension.

    • For surface markers (TRA-1-60, SSEA-4), incubate cells with primary antibodies in staining buffer for 30 minutes on ice.

    • Wash and resuspend in secondary antibody solution if required; incubate for 30 minutes on ice in the dark.

    • For nuclear markers (OCT4, SOX2), fix and permeabilize the cells according to the buffer manufacturer's protocol.

    • Incubate with primary nuclear-targeted antibodies, followed by washing and secondary antibody incubation.

    • Wash cells and resuspend in flow cytometry buffer.

    • Analyze on a flow cytometer, ensuring to include isotype controls for gating.[19] High-quality iPSC cultures should show >90% positive cells for these markers.

2. Standardized Protocol for this compound Application in Hepatocyte Differentiation

This is a generalized protocol; specific timings and concentrations of other required factors (e.g., Activin A for endoderm induction) should be optimized based on established literature.[1]

  • Day 0: Seeding: Plate iPSCs as single cells or small aggregates at a pre-optimized density on a suitable matrix (e.g., Matrigel).

  • Day 1-4: Definitive Endoderm (DE) Induction: Culture cells in DE induction medium (e.g., RPMI 1640, B27 supplement, Activin A).

  • Day 5-9: Hepatic Specification: Change media to a hepatic specification medium.

  • Day 10-20: Hepatocyte Maturation with this compound:

    • Change to a hepatocyte maturation medium (e.g., HepatoZYME-SFM).

    • Add this compound to the medium at its optimal concentration (typically in the low micromolar range, requires titration).

    • Perform a full media change every 2 days, adding freshly diluted this compound each time.

    • At the end of the protocol, assess differentiation efficiency by immunocytochemistry for hepatocyte markers (e.g., ALB, A1AT), functional assays (e.g., CYP enzyme activity, glycogen storage), and qRT-PCR.[1]

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound variability.

G cluster_sources Primary Sources of iPSC Variability cluster_impact Impact on Differentiation cluster_result Experimental Outcome genetic Genetic Background (Donor Variation) pathway Altered Signaling Pathway Response genetic->pathway epigenetic Epigenetic State (Somatic Memory, Aberrations) potential Biased Differentiation Potential epigenetic->potential culture Culture Conditions (Media, Passage #, Handling) state Variable Pluripotency State culture->state inconsistent Inconsistent Results with this compound pathway->inconsistent potential->inconsistent state->inconsistent

Caption: Key sources of iPSC line-to-line variability impacting this compound efficacy.

G cluster_causes Potential Root Causes start Inconsistent this compound Results Observed qc Step 1: Quality Control - Check Karyotype & Identity (STR) - Verify Pluripotency Markers - Assess Trilineage Potential start->qc Begin Troubleshooting protocol Step 2: Protocol Standardization - Standardize all culture conditions - Optimize cell seeding density - Validate reagents (new this compound lot) qc->protocol If QC passes root_cause Identify Root Cause qc->root_cause If QC fails isogenic Step 3: Advanced Control Use isogenic control lines (if available) protocol->isogenic If variability persists protocol->root_cause If standardization resolves issue isogenic->root_cause cause1 Intrinsic Line Properties root_cause->cause1 cause2 Experimental Variability root_cause->cause2 cause3 Genetic/ Epigenetic Differences root_cause->cause3

Caption: A systematic workflow for troubleshooting inconsistent this compound results.

G cluster_pathway Simplified Hepatocyte Differentiation Signaling cluster_this compound This compound Point of Action iPSC iPSCs (Pluripotent State) DE Definitive Endoderm iPSC->DE Activin/Nodal, Wnt HP Hepatic Progenitors DE->HP FGF, BMP Heps Mature Hepatocytes HP->Heps HGF/c-Met, Oncostatin M This compound This compound This compound->Heps Promotes Maturation

Caption: Simplified signaling pathways in hepatocyte differentiation where this compound acts.

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of FH1 Domain Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental results are paramount. A crucial factor in achieving this is the specificity of the antibodies used. This guide provides a comprehensive framework for validating and comparing the specificity of Formin Homology 1 (FH1) domain antibodies, ensuring confidence in your research outcomes. The this compound domain, a proline-rich region found in formin proteins, plays a critical role in actin polymerization by recruiting profilin-actin complexes.[1][2][3] Therefore, antibodies targeting this domain must be rigorously validated to avoid off-target effects and ensure they are binding specifically to the intended epitope.

Understanding the this compound Domain and Its Signaling Context

The this compound domain is a key component of formin proteins, which are central regulators of the actin cytoskeleton.[1] Formins, through their this compound and FH2 domains, control the nucleation and elongation of unbranched actin filaments, processes essential for cell motility, division, and morphology.[1][2][4] The this compound domain acts as a "landing pad" for profilin-actin monomers, increasing their local concentration and facilitating their delivery to the FH2 domain for incorporation into the growing actin filament.[1][2][5]

Below is a simplified representation of the formin-mediated actin polymerization pathway, highlighting the role of the this compound domain.

FH1_Signaling_Pathway cluster_formin Formin Protein cluster_actin Actin Dynamics This compound This compound Domain FH2 FH2 Domain This compound->FH2 Delivers Actin_Filament Actin Filament (Elongation) FH2->Actin_Filament Mediates Addition Profilin_Actin Profilin-Actin Complex Profilin_Actin->this compound Binds Upstream_Signal Upstream Signal (e.g., Rho GTPases) Upstream_Signal->this compound

Caption: Simplified signaling pathway of formin-mediated actin polymerization.

Comparative Validation of this compound Domain Antibody Specificity

To objectively assess the performance of different this compound domain antibodies, a series of validation experiments should be conducted. The results of these experiments can be summarized in a comparison table to facilitate the selection of the most suitable antibody for your specific application.

Table 1: Comparison of this compound Domain Antibody Performance

Validation AssayAntibody AAntibody BAntibody CIdeal Outcome
Western Blot (WB)
Target Band at Expected MWYes/NoYes/NoYes/NoSingle, sharp band at the correct molecular weight
Off-Target Bands###Zero off-target bands
Signal-to-Noise RatioValueValueValueHigh signal-to-noise ratio
ELISA
EC50 (ng/mL)ValueValueValueLow EC50 value indicating high affinity
Specificity (vs. related domains)%%%High specificity with low cross-reactivity
Immunoprecipitation (IP)
Target Protein PulldownYes/NoYes/NoYes/NoEfficient pulldown of the target protein
Co-precipitated ProteinsListListListKnown interacting partners, no non-specific binders
Immunofluorescence (IF)
Cellular LocalizationPatternPatternPatternStaining pattern consistent with known this compound domain localization
Background StainingLow/Med/HighLow/Med/HighLow background staining

Experimental Protocols and Workflows for Antibody Validation

Rigorous and consistent experimental protocols are essential for generating reliable and comparable data. Below are detailed methodologies for the key validation experiments.

Western Blotting (WB)

Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct size.[6][7]

Experimental Workflow:

WB_Workflow Lysate 1. Cell Lysate Preparation Electrophoresis 2. SDS-PAGE Electrophoresis Lysate->Electrophoresis Transfer 3. Protein Transfer to Membrane Electrophoresis->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-FH1) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Standard workflow for Western Blotting.

Protocol:

  • Sample Preparation: Prepare cell lysates from cells known to express the target formin protein. Include a negative control lysate from cells where the target protein is knocked out or knocked down, if available.[6]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the this compound domain primary antibody at its optimal dilution overnight at 4°C with gentle agitation.[9][10]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[9]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to assess the antibody's affinity and specificity for the this compound domain.[11]

Experimental Workflow:

ELISA_Workflow Coating 1. Coat Plate with This compound Domain Protein Blocking 2. Blocking Coating->Blocking PrimaryAb 3. Add Dilutions of Primary Antibody Blocking->PrimaryAb SecondaryAb 4. Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Substrate 5. Add Substrate SecondaryAb->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance Stop->Read

Caption: General workflow for an indirect ELISA.

Protocol:

  • Coating: Coat the wells of a 96-well plate with a purified recombinant this compound domain protein. To test specificity, coat adjacent wells with other related protein domains.

  • Blocking: Block the wells with a blocking buffer to prevent non-specific binding.[12]

  • Primary Antibody Incubation: Add serial dilutions of the this compound domain antibody to the wells and incubate.

  • Washing: Wash the wells to remove unbound antibody.[12]

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

  • Detection: Add a chromogenic substrate and stop the reaction with a stop solution.[13]

  • Analysis: Measure the absorbance at the appropriate wavelength and calculate the EC50 value.

Immunoprecipitation (IP)

IP is used to confirm that the antibody can bind to the native form of the this compound domain-containing protein and pull it out of a complex mixture.[14][15][16]

Experimental Workflow:

IP_Workflow Lysate 1. Cell Lysate Preparation Preclear 2. Pre-clearing Lysate Lysate->Preclear Antibody 3. Incubate with Anti-FH1 Antibody Preclear->Antibody Beads 4. Add Protein A/G Beads Antibody->Beads Wash 5. Wash Beads Beads->Wash Elute 6. Elute Bound Proteins Wash->Elute Analysis 7. Analyze by Western Blot Elute->Analysis IF_Workflow Fixation 1. Cell Fixation Permeabilization 2. Permeabilization Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 5. Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting 6. Mounting SecondaryAb->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging

References

Decoding the "Actin-Accelerators": A Comparative Guide to Formin FH1 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cytoskeletal regulation, formin proteins stand out as master builders of the actin network. At the heart of their function lies the Formin Homology 1 (FH1) domain, a flexible and proline-rich region that acts as a crucial accelerator for actin polymerization. This guide provides an objective comparison of the function of this compound domains from different formin proteins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

The primary role of the this compound domain is to capture profilin-actin complexes and deliver them to the barbed end of a growing actin filament, which is held by the adjacent Formin Homology 2 (FH2) domain.[1][2][3] This "leaky-tethered" model significantly enhances the rate of actin elongation. The efficiency of this process is not uniform across all formins and is dictated by the unique characteristics of their respective this compound domains.

Key Functional Parameters of this compound Domains

The function of an this compound domain is primarily determined by the following parameters:

  • Number and Arrangement of Polyproline Tracks: this compound domains contain multiple polyproline (P-rich) tracts that serve as binding sites for profilin.[1][4] The number of these tracks directly correlates with the rate of actin elongation, with more tracks generally leading to faster polymerization.[2][3]

  • Affinity for Profilin-Actin: The sequence of the polyproline tracts influences their binding affinity for profilin-actin complexes. Variations in these sequences can fine-tune the efficiency of actin monomer delivery.[1][5]

  • Length and Flexibility of the this compound Domain: The this compound domain is intrinsically disordered, and its length and flexibility impact the efficiency of delivering profilin-actin to the FH2 domain. The distance of the polyproline tracks from the FH2 domain is a critical factor, with closer tracks often leading to more efficient transfer.[1][6]

Comparative Analysis of this compound Domain Function

While direct, comprehensive comparative studies across a wide range of formins are limited, data from individual studies on well-characterized formins like the budding yeast Bni1p and the mammalian mDia1 provide valuable insights into the functional diversity of this compound domains.

Formin ProteinOrganismNumber of Polyproline Tracks in this compoundKey this compound Functional CharacteristicsReference
Bni1p Saccharomyces cerevisiae4The rate of actin elongation increases with the number of polyproline tracks. The position and sequence of these tracks are crucial for optimal function.[1][2][1][2]
mDia1 Mus musculus~10The this compound domain of mDia1 significantly accelerates actin polymerization in the presence of profilin.[7][8] Computational models suggest that multiple bound profilins can expand the mDia1-FH1 domain.[6][6][7][8]
FMNL1 Homo sapiensNot explicitly statedPlays a distinct role in T cell migration compared to mDia1, suggesting functional differences in their actin polymerization mechanisms.[9][9]
DAAM1 Homo sapiensNot explicitly statedThe FH2 domain of Daam1 has weaker actin assembly activity compared to mDia1, implying a potential modulatory role for its this compound domain.[10][10]

Signaling Pathways and Regulation

The activity of many formin proteins, including their this compound domains, is tightly regulated by upstream signaling pathways. A prominent example is the activation of Diaphanous-related formins (DRFs) by Rho GTPases.

Formin_Activation cluster_regulation Rho GTPase Cycle Inactive Formin Inactive Formin Active Formin Active Formin Inactive Formin->Active Formin Actin Polymerization Actin Polymerization Active Formin->Actin Polymerization Promotes Rho-GTP Rho-GTP Rho-GTP->Inactive Formin Binds & Activates GAP GAP Rho-GTP->GAP Activates Rho-GDP Rho-GDP GEF GEF Rho-GDP->GEF Activates GEF->Rho-GTP GDP -> GTP GAP->Rho-GDP GTP -> GDP

Fig. 1: Rho GTPase-mediated activation of Diaphanous-related formins.

In its inactive state, the formin is autoinhibited. The binding of an active Rho GTPase (Rho-GTP) to the GTPase-binding domain (GBD) of the formin relieves this autoinhibition, leading to the activation of the this compound and FH2 domains and subsequent actin polymerization.[11][12][13]

Experimental Protocols

The functional characterization of this compound domains relies on a set of key in vitro experiments.

Pyrene-Actin Polymerization Assay

This assay is used to measure the bulk rate of actin polymerization. Pyrene-labeled actin monomers exhibit low fluorescence, which increases significantly upon incorporation into a filament.

Methodology:

  • Protein Preparation: Purify formin constructs (containing this compound and FH2 domains) and actin (with a percentage labeled with pyrene).[14][15]

  • Reaction Mix: Prepare a reaction buffer containing G-actin (monomeric actin) at a concentration above the critical concentration for polymerization.

  • Initiation: Initiate polymerization by adding a salt solution (e.g., KCl and MgCl2) and the formin protein.[16][17]

  • Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer.[15][18]

  • Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.

Pyrene_Assay_Workflow A Prepare Pyrene-Actin and Formin B Mix in Reaction Buffer A->B C Initiate Polymerization (add salts) B->C D Monitor Fluorescence (Fluorometer) C->D E Analyze Polymerization Rate D->E

Fig. 2: Workflow for a pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments in real-time.

Methodology:

  • Surface Preparation: Prepare a glass coverslip coated with a molecule (e.g., N-ethylmaleimide-modified myosin) that tethers actin filaments.[1][19]

  • Reaction Chamber: Assemble a flow cell and introduce the reaction mix containing fluorescently labeled actin monomers, profilin, and the formin protein of interest.[1][2]

  • Imaging: Visualize the growing actin filaments using a TIRF microscope, capturing images at regular intervals.

  • Analysis: Measure the change in length of individual filaments over time to determine the elongation rate.[1]

Conclusion

The this compound domain is a critical and highly variable component of formin proteins, playing a pivotal role in accelerating actin polymerization. Its function is intricately tuned by the number, sequence, and arrangement of its polyproline tracks. Understanding the functional nuances of this compound domains from different formin proteins is essential for elucidating their specific roles in various cellular processes and for the development of targeted therapeutic strategies aimed at modulating cytoskeletal dynamics. Future research involving direct comparative studies of a wider range of formin this compound domains will provide a more complete picture of their functional diversity and regulatory mechanisms.

References

A Comparative Analysis of FH1 and FH2 Domains in Formin-Mediated Actin Nucleation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of formin homology (FH) domains is critical for deciphering the regulation of cellular architecture and motility. This guide provides an objective comparison of the FH1 and FH2 domains in actin nucleation, supported by experimental data and detailed methodologies.

Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments. This activity is primarily orchestrated by two conserved domains: the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains. While the FH2 domain is the core catalytic unit for nucleation, the this compound domain significantly modulates this activity, particularly in the cellular context where actin monomers are predominantly bound to profilin.

The Duality of Function: A Side-by-Side Comparison

The FH2 domain acts as the primary nucleator by stabilizing actin dimers or trimers, thereby overcoming the kinetic barrier for filament formation.[1] In contrast, the this compound domain itself does not possess intrinsic nucleation activity. Instead, it serves as a flexible, proline-rich tether that recruits profilin-actin complexes, effectively increasing the local concentration of actin monomers available to the FH2 domain.[2][3] This cooperative interplay is essential for efficient actin polymerization in the presence of profilin, a key actin-monomer-binding protein in cells.[4]

The presence of the this compound domain can dramatically alter the behavior of the FH2 domain. For instance, in the case of Arabidopsis FORMIN1 (Athis compound), the FH2 domain alone acts as a potent capper of actin filament barbed ends. However, the presence of the this compound domain converts it into a "leaky" capper that permits barbed-end elongation, a crucial switch for processive filament growth.[4]

Quantitative Analysis of Domain Activity

The functional differences between the this compound and FH2 domains, both individually and in concert, have been quantified through various in vitro assays. The following tables summarize key findings from studies on different formin proteins.

Domain/ConstructOrganism/ForminAssayKey Quantitative FindingReference
FH2-CterArabidopsis thaliana Athis compoundBarbed-end Capping AssayApparent Kd of ~3.7 nM for muscle actin filament barbed ends.[4]
This compound-FH2-CterArabidopsis thaliana Athis compoundBarbed-end Capping AssayApparent Kd of ~40 nM for muscle actin filament barbed ends.[4]
FH2Saccharomyces cerevisiae Bni1pTIRF MicroscopyElongation rate of ~5.7 subunits/s in the absence of profilin.[5]
This compound-FH2 (1 polyproline track)Saccharomyces cerevisiae Bni1pTIRF MicroscopyElongation rate increases with profilin concentration.[5]
This compound-FH2 (8 polyproline tracks)Saccharomyces cerevisiae Bni1pTIRF MicroscopyElongation rate significantly higher than with 1 polyproline track at the same profilin concentration.[5]

Signaling and Regulation

The activity of formins, and thus the interplay between this compound and FH2 domains, is tightly regulated by various signaling pathways. A common mechanism involves the autoinhibition of the FH2 domain by other domains within the formin protein. The binding of small GTPases, such as RhoA, can relieve this autoinhibition, activating the formin's nucleation and elongation capabilities.

Formin_Activation RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signal Formin_inactive Autoinhibited Formin RhoA_GTP->Formin_inactive Binds & Activates GEF GEF GEF->RhoA_GDP Activates Formin_active Active Formin (this compound-FH2 exposed) Formin_inactive->Formin_active Actin_Nucleation Actin Nucleation & Elongation Formin_active->Actin_Nucleation Catalyzes

Caption: General signaling pathway for formin activation.

Experimental Methodologies

The characterization of this compound and FH2 domain functions relies on a variety of biochemical and biophysical assays. Below are detailed protocols for two key experimental techniques.

Pyrene-Actin Assembly Assay

This assay is used to monitor the kinetics of actin polymerization in bulk solution. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament, providing a real-time measure of polymerization.

Protocol:

  • Reagents:

    • G-actin (unlabeled and pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

    • Formin constructs (e.g., FH2, this compound-FH2) in a suitable storage buffer.

    • Profilin (if studying its effect).

    • 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA).

  • Procedure:

    • Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.

    • Add the formin construct and/or profilin to the desired final concentration.

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer and mix quickly.

    • Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

  • Data Analysis:

    • The initial rate of fluorescence increase is proportional to the nucleation and elongation activity. The number of new filament ends can be calculated from the polymerization rate.

Pyrene_Actin_Assay G_Actin G-Actin (Pyrene-labeled) Mix Mix & Initiate G_Actin->Mix Formin Formin Construct (this compound, FH2, or this compound-FH2) Formin->Mix Polymerization_Buffer 10x Polymerization Buffer Polymerization_Buffer->Mix Fluorometer Monitor Fluorescence (Ex: 365nm, Em: 407nm) Mix->Fluorometer F_Actin F-Actin (Increased Fluorescence) Fluorometer->F_Actin Polymerization

Caption: Workflow for a pyrene-actin assembly assay.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and quantification of individual actin filament elongation in real-time.

Protocol:

  • Surface Preparation:

    • Prepare a flow cell with a glass coverslip functionalized to tether formin constructs or actin filaments.

  • Reagents:

    • Biotinylated and fluorescently labeled G-actin.

    • Formin constructs.

    • Profilin.

    • TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, 20 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase).

  • Procedure:

    • Introduce the formin construct into the flow cell to allow for surface immobilization.

    • Flow in a solution containing fluorescently labeled G-actin and profilin.

    • Image the elongation of individual actin filaments from the immobilized formins using a TIRF microscope.

  • Data Analysis:

    • Measure the length of individual filaments over time to determine the elongation rate (subunits/second).

    • The number of filaments that appear over time provides a measure of nucleation activity.[6]

Conclusion

The this compound and FH2 domains of formins work in a highly coordinated manner to drive actin nucleation and elongation. The FH2 domain provides the core nucleating activity, while the this compound domain acts as a crucial accessory, particularly in the presence of profilin, by enhancing the local concentration of actin monomers and modulating the processivity of the FH2 domain. A thorough understanding of the individual and combined functions of these domains, facilitated by quantitative biochemical and imaging techniques, is paramount for the development of therapeutic strategies targeting cytoskeletal dynamics in various diseases.

References

Functional Differences Between Yeast and Mammalian FH1 Domains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of actin nucleation and elongation across eukaryotes. While the core function of the this compound domain—to recruit profilin-actin complexes and facilitate their addition to the growing barbed end of an actin filament—is conserved, significant functional distinctions exist between yeast and mammalian orthologs. This guide provides an objective comparison of yeast and mammalian this compound domains, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Core Functional Comparison: An Overview

The primary role of the this compound domain is to act as a flexible, proline-rich tether that captures profilin-actin complexes and delivers them to the adjacent Formin Homology 2 (FH2) domain, which encircles the growing barbed end of the actin filament. This process dramatically accelerates the rate of actin filament elongation. Despite this conserved mechanism, the efficiency and regulation of this process differ between yeast and mammals, largely due to variations in the number and arrangement of polyproline tracks within the this compound domain and their interactions with other regulatory proteins.

Quantitative Data Summary

The following table summarizes key quantitative parameters comparing the this compound domains of the budding yeast formin Bni1 and the mouse formin mDia1, two well-studied exemplars. While a direct comparative study under identical conditions is not available, the data from various sources provide a strong basis for functional comparison.

ParameterYeast (Bni1p)Mammalian (mDia1)Key Functional Implication
Number of Polyproline Tracks 4 putative profilin binding sites per this compound domain.[1]Up to 14 potential profilin-binding sites.The higher number of tracks in mDia1 may allow for more efficient capture of profilin-actin, potentially leading to faster elongation rates at saturating profilin-actin concentrations.
Arrangement of Polyproline Tracks Position-specific sequence variations optimize efficiency. Tracks closer to the FH2 domain have lower affinity for profilin for rapid transfer, while distal tracks have higher affinity to compensate for slower loop closure.[1]Proline-rich motifs are distributed along the this compound domain.The tuned affinity of polyproline tracks in Bni1p suggests a highly optimized system for processive elongation. The arrangement in mDia1 also supports efficient elongation, though the position-specific affinity tuning is less characterized.
Profilin Binding Affinity (Kd) The affinity of S. cerevisiae profilin for actin monomers is ~2.9 µM.[2] The affinity of fission yeast profilin for the Cdc12 this compound domain is ~1.7 µM.[3]Mammalian profilin 2a interacts with the this compound domain of mDia1 with an affinity of ~16.5 μM.[4]The differing affinities may reflect co-evolution with their respective profilin and actin isoforms and could contribute to variations in the efficiency of profilin-actin recruitment and transfer.
Actin Elongation Rate Bni1p-mediated elongation is significantly accelerated in the presence of profilin. The rate increases with the number of polyproline tracks.[5]The activities of purified mDia1 are identical to those of Bni1 in promoting actin assembly.[6][7] mDia1 can accelerate filament elongation by many fold over the rate of elongation at free filament ends.Despite differences in the number of polyproline tracks and profilin affinity, the overall actin assembly-promoting activity appears to be highly conserved, suggesting compensatory mechanisms.
Key Regulatory Interactions Interacts with Bud6, which enhances Bni1p's actin nucleation activity.[8]The this compound domain binds to the SH3 domain of Src tyrosine kinase, linking it to signaling pathways involved in cell transformation and invasion.This highlights a major divergence in the regulation of formin activity, with yeast Bni1p being modulated by a cell polarity factor and mammalian mDia1 being integrated into complex signaling networks involving tyrosine kinases.

Signaling Pathways

The activity of both yeast and mammalian formins is regulated by Rho family GTPases. This regulation is a key conserved feature, ensuring that actin assembly is spatially and temporally controlled.

Yeast Rho1-Bni1 Signaling Pathway

In budding yeast, the Rho1p GTPase is a key activator of Bni1p. Upon activation, Rho1p, in its GTP-bound state, interacts with the N-terminal Rho-binding domain (RBD) of Bni1p. This interaction is thought to relieve an autoinhibitory interaction within Bni1p, thereby activating its this compound and FH2 domains to promote actin cable formation for polarized growth.[4][8]

Yeast_Rho1_Bni1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Rho1_GDP Rho1-GDP (inactive) Rho1_GTP Rho1-GTP (active) Rho1_GDP->Rho1_GTP Upstream Signals (e.g., cell wall stress) Bni1_inactive Bni1 (autoinhibited) Rho1_GTP->Bni1_inactive Binding to RBD Bni1_active Bni1 (active) Bni1_inactive->Bni1_active Conformational Change Actin_Assembly Actin Cable Formation Bni1_active->Actin_Assembly Nucleation & Elongation

Yeast Rho1-Bni1 activation pathway.
Mammalian RhoA-mDia1 Signaling Pathway

Similarly, in mammals, RhoA is a primary activator of mDia1. Active, GTP-bound RhoA binds to the RBD of mDia1, disrupting an intramolecular autoinhibitory interaction and exposing the this compound and FH2 domains.[2] This activation is crucial for the formation of various actin structures like stress fibers and is involved in processes such as cell migration and cytokinesis.

Mammalian_RhoA_mDia1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Growth Factors, LPA mDia1_inactive mDia1 (autoinhibited) RhoA_GTP->mDia1_inactive Binding to RBD mDia1_active mDia1 (active) mDia1_inactive->mDia1_active Conformational Change Actin_Structures Stress Fibers, Filopodia, etc. mDia1_active->Actin_Structures Actin Polymerization Src_Kinase Src Kinase mDia1_active->Src_Kinase Interaction via this compound

Mammalian RhoA-mDia1 activation pathway.

Experimental Protocols

Total Internal Reflection Fluorescence (TIRF) Microscopy for Actin Elongation Rate Measurement

This method allows for the direct visualization and quantification of the elongation of single actin filaments.

Experimental Workflow:

TIRF_Workflow prep_chamber 1. Prepare Flow Chamber (coverslip with spectrin-actin seeds) add_actin 2. Add Monomeric Actin (with fluorescent label, e.g., Alexa-488) prep_chamber->add_actin add_formin 3. Add Formin Construct (this compound-FH2 domains of yeast or mammalian formin) add_actin->add_formin add_profilin 4. Add Profilin add_formin->add_profilin image 5. Image with TIRF Microscope (time-lapse) add_profilin->image analyze 6. Analyze Data (measure filament length over time) image->analyze calculate 7. Calculate Elongation Rate (subunits/second) analyze->calculate Pyrene_Actin_Workflow prepare_actin 1. Prepare Pyrene-labeled G-actin mix 3. Mix Reagents (initiate polymerization) prepare_actin->mix prepare_reagents 2. Prepare Formin, Profilin, and Polymerization Buffer prepare_reagents->mix measure_fluorescence 4. Measure Pyrene Fluorescence (over time in a fluorometer) mix->measure_fluorescence plot_data 5. Plot Fluorescence vs. Time measure_fluorescence->plot_data determine_rate 6. Determine Polymerization Rate (from the slope of the curve) plot_data->determine_rate GST_Pulldown_Workflow express_gst_this compound 1. Express GST-tagged this compound Domain immobilize 2. Immobilize GST-FH1 on Glutathione Beads express_gst_this compound->immobilize incubate 4. Incubate Beads with Lysate immobilize->incubate prepare_lysate 3. Prepare Cell Lysate Containing Profilin prepare_lysate->incubate wash 5. Wash Beads to Remove Non-specific Binders incubate->wash elute 6. Elute Bound Proteins wash->elute analyze 7. Analyze Eluate by SDS-PAGE and Western Blot (probe for profilin) elute->analyze

References

Validating the Impact of FH1 Domain Mutations In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, acting as a flexible scaffold that recruits profilin-actin complexes to the catalytic Formin Homology 2 (FH2) domain, thereby accelerating actin filament elongation.[1] Mutations within the proline-rich motifs of the this compound domain can disrupt this interaction, leading to significant consequences for cellular processes reliant on dynamic actin structures, such as cell division, morphogenesis, and motility. Validating the in vivo effects of these mutations is crucial for understanding their physiological relevance and for the development of therapeutic strategies targeting formin-mediated actin dynamics.

This guide provides a comparative overview of in vivo models used to study this compound domain mutations, focusing on genetic manipulations in Arabidopsis thaliana and the fission yeast Schizosaccharomyces pombe. We also present data on the pharmacological inhibition of formin activity as a key alternative for comparison. Detailed experimental protocols and quantitative data are provided to support the objective assessment of these validation methods.

Comparison of In Vivo Models for this compound Domain Mutation Analysis

The choice of an in vivo model system is critical for studying the functional consequences of this compound domain mutations. Below is a comparison of two well-characterized models: the plant Arabidopsis thaliana and the fission yeast Schizosaccharomyces pombe.

FeatureArabidopsis thaliana (atthis compound mutants)Schizosaccharomyces pombe (cdc12 this compound mutants)Pharmacological Model (SMIFH2 in Arabidopsis)
Organism Type Multicellular Eukaryote (Plant)Unicellular Eukaryote (Fungus)Multicellular Eukaryote (Plant)
Primary Process Affected Root development, cell elongation, cytoskeletal dynamics[2][3]Cytokinesis (contractile ring formation)[4]Root growth, cell expansion, cytoskeletal organization[2][3]
Key Phenotypes Thicker, shorter roots; reduced cell elongation; increased sensitivity to actin inhibitors (Latrunculin B); altered actin and microtubule dynamics.[2][3][5]Defective contractile ring assembly, leading to cytokinesis failure.[4][6]Mimics atthis compound mutant phenotypes: reduced root growth and altered cytoskeletal structure.[2][3]
Advantages Allows for the study of developmental processes in a multicellular context. Quantifiable organ-level phenotypes.Rapid cell cycle and well-defined genetic tools. Ideal for studying a specific, essential cellular process.Allows for acute and dose-dependent inhibition. Can be applied to wild-type organisms to mimic genetic mutations.
Limitations Longer generation time compared to yeast. Differences in cell wall mechanics compared to animal cells.As a unicellular organism, it cannot model complex tissue-level or developmental phenotypes.Potential for off-target effects. Does not perfectly replicate the specific molecular consequences of a genetic mutation.

Quantitative Data on the In Vivo Effects of this compound Domain Alterations

The following tables summarize quantitative data from studies on atthis compound mutants and the effects of the formin inhibitor SMIFH2 in Arabidopsis thaliana.

Table 1: Phenotypic Analysis of Arabidopsis thaliana atthis compound Mutants
GenotypeTreatmentRoot Diameter (µm)Incremental Root Growth (mm/72h)Reference
Wild-TypeControl140 ± 525 ± 2[7]
Wild-Type0.1 µM Latrunculin B160 ± 715 ± 1.5[7]
atthis compound-1Control145 ± 624 ± 2[7]
atthis compound-10.1 µM Latrunculin B200 ± 108 ± 1[7]
atthis compound-2Control142 ± 525 ± 2.5[7]
atthis compound-20.1 µM Latrunculin B190 ± 99 ± 1.2[7]

Data are presented as mean ± standard deviation. Latrunculin B is an actin polymerization inhibitor.

Table 2: Comparison of Genetic Mutation vs. Pharmacological Inhibition in Arabidopsis thaliana
ConditionObservationReference
atthis compound mutants Increased sensitivity to Latrunculin B, thicker and shorter roots, reduced cell elongation, more abundant but less dynamic F-actin bundles, and more dynamic microtubules.[2][3][8]
Wild-Type + SMIFH2 Treatment with the formin inhibitor SMIFH2 mimics the root growth and cell expansion phenotypes, as well as the cytoskeletal alterations observed in this compound mutants.[2][3][8]

Experimental Protocols

Generation and Phenotypic Analysis of Arabidopsis thaliana atthis compound Mutants

a. Plant Material and Growth Conditions:

  • T-DNA insertion lines for the Atthis compound gene (At3g25500) are obtained from stock centers (e.g., SALK). Homozygous mutant lines are identified by PCR-based genotyping.

  • Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.

  • Plants are grown in a controlled environment chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.[9]

b. Morphometric Analysis of Roots:

  • Seedlings are grown on vertically oriented plates.

  • Images of the roots are captured at specified time intervals (e.g., 24, 48, 72 hours) after germination.

  • Root length and diameter are measured using image analysis software (e.g., ImageJ).[2]

c. Cytoskeletal Analysis:

  • atthis compound mutant lines are crossed with transgenic lines expressing fluorescently-tagged cytoskeletal markers (e.g., GFP-FABD for actin, GFP-MAP4 for microtubules).

  • Rhizodermis cells of the root elongation zone are imaged using confocal microscopy or variable-angle epifluorescence microscopy (VAEM).

  • Dynamics of actin filaments and microtubules (e.g., bundling, density, growth rates) are quantified from time-lapse image series.[3][5]

Generation and Analysis of S. pombe cdc12 this compound Mutants

a. Strain Construction:

  • Mutations in the this compound domain of the cdc12 gene (e.g., deletion of polyproline tracts PP1 or PP2) are generated by site-directed mutagenesis.[4][10]

  • The mutant cdc12 alleles, often tagged with a fluorescent protein like GFP, are expressed from a plasmid under the control of an inducible promoter (e.g., nmt1) in a cdc12Δ background or a temperature-sensitive cdc12-112 strain.[4][11]

b. Functional Complementation Assay:

  • The ability of the mutant cdc12 constructs to rescue the temperature-sensitive phenotype of cdc12-112 is assessed by plating serial dilutions of the transformed cells on selective media and incubating at the permissive (25°C) and restrictive (36°C) temperatures.[11]

c. Live-Cell Imaging of Contractile Ring Formation:

  • Cells expressing the mutant Cdc12-GFP are grown in liquid culture to mid-log phase.

  • Live-cell imaging is performed using fluorescence microscopy to observe the localization and dynamics of the mutant protein during the cell cycle.

  • The efficiency and timing of contractile ring formation and cytokinesis are quantified and compared to cells expressing wild-type Cdc12-GFP.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Rho GTPase Activation of Formins

Diaphanous-related formins are regulated by Rho family GTPases. In an inactive state, the formin is auto-inhibited by an intramolecular interaction between its N-terminal Diaphanous Inhibitory Domain (DID) and its C-terminal Diaphanous Autoregulatory Domain (DAD). The binding of an active (GTP-bound) Rho GTPase to the GTPase-Binding Domain (GBD) disrupts this auto-inhibition, leading to the activation of the formin.[12][13][14] The now-active this compound and FH2 domains can proceed with the recruitment of profilin-actin and the elongation of actin filaments.

G cluster_membrane Plasma Membrane Rho_GDP Rho-GDP (Inactive) Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GTP binding Formin_Inactive Formin (Autoinhibited) DID-DAD Interaction Rho_GTP->Formin_Inactive Binds to GBD GEF Upstream Signal (e.g., GEF) Formin_Active Formin (Active) Formin_Inactive->Formin_Active Conformational Change This compound This compound Formin_Active->this compound FH2 FH2 Formin_Active->FH2 Profilin_Actin Profilin-Actin Complex Profilin_Actin->this compound Binds Actin_Filament Actin Filament Elongation This compound->FH2 Delivers Actin FH2->Actin_Filament Processive Elongation

Rho GTPase-mediated activation of formin proteins.
Experimental Workflow: Validating this compound Mutations in Arabidopsis

The following diagram illustrates the typical workflow for characterizing the in vivo effects of an this compound domain mutation in Arabidopsis thaliana.

G Genotyping PCR Genotyping to Confirm Homozygous Mutant (atthis compound) Phenotyping Phenotypic Analysis: - Root Growth Assay - Cell Morphology Genotyping->Phenotyping Cross Cross atthis compound with Fluorescent Marker Lines (GFP-FABD, GFP-MAP4) Genotyping->Cross Comparison Compare Mutant to Wild-Type & SMIFH2 -Treated Plants Phenotyping->Comparison Microscopy Live-Cell Imaging: Confocal / VAEM Cross->Microscopy Quantification Quantify Cytoskeletal Dynamics Microscopy->Quantification Quantification->Comparison End Conclusion on In Vivo Function Comparison->End

Workflow for in vivo validation of this compound mutations.

References

Unraveling the Dance of Cell Shape: A Comparative Guide to Profilin-Binding Affinities of Formin FH1 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between formin proteins and the actin-monomer-binding protein profilin is critical for deciphering the regulation of cellular architecture and motility. The Formin Homology 1 (FH1) domain, a proline-rich unstructured region, acts as a crucial scaffold, recruiting profilin-actin complexes to the growing end of actin filaments. The affinity of this interaction is a key determinant of the rate of actin polymerization. This guide provides a comparative analysis of the profilin-binding affinities of various this compound domains, supported by experimental data and detailed methodologies.

Quantitative Comparison of Profilin-FH1 Domain Binding Affinities

The binding affinity between profilin and this compound domains, quantified by the dissociation constant (Kd), can vary significantly across different formin proteins and even between different polyproline tracts within a single this compound domain. This variability allows for fine-tuned regulation of actin dynamics in diverse cellular processes. While a comprehensive database of these affinities is still an active area of research, this table summarizes key reported values and qualitative observations.

Formin ProteinSpeciesThis compound Domain ConstructDissociation Constant (Kd)Experimental Method
mDia1Mus musculus (Mouse)This compound(2PRM)~10 µM[1]Not specified in snippet
Bni1pSaccharomyces cerevisiae (Budding Yeast)Full-length this compoundVaries by polyproline tractNot specified in snippet
Individual Polyproline TractsLow affinity near FH2, high affinity distally[2][3]Not specified in snippet

Note: The affinity of profilin for the Bni1p this compound domain is not represented by a single Kd value but rather by a gradient of affinities along the polyproline tracts. This arrangement is thought to optimize the efficiency of actin monomer delivery to the filament barbed end.

Experimental Protocols for Determining Binding Affinities

The precise measurement of protein-protein interaction affinities is paramount for comparative studies. Two of the most common and robust techniques employed for quantifying the binding of profilin to this compound domains are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.

General Protocol:

  • Immobilization of the Ligand:

    • The this compound domain is typically immobilized on a sensor chip (e.g., a CM5 sensor chip). Amine coupling is a common method for this, where the primary amines of the protein are covalently linked to the carboxymethylated dextran surface of the chip.

    • The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The this compound domain, in a buffer of appropriate pH (typically one unit below its isoelectric point to enhance electrostatic interaction with the surface), is then injected over the activated surface.

    • Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine.

  • Binding Analysis:

    • A solution containing profilin (the analyte) at various concentrations is flowed over the sensor chip.

    • The association of profilin with the immobilized this compound domain is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

    • After the association phase, a running buffer without profilin is flowed over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The binding data, presented as a sensorgram (RU vs. time), is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Steady-state analysis can also be performed by plotting the equilibrium binding response against the analyte concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules. It is a solution-based technique that provides a complete thermodynamic profile of the interaction in a single experiment.

General Protocol:

  • Sample Preparation:

    • The this compound domain and profilin are extensively dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of both proteins are accurately determined.

  • Titration:

    • A solution of the this compound domain is placed in the sample cell of the calorimeter.

    • A concentrated solution of profilin is loaded into the injection syringe.

    • A series of small, precise injections of the profilin solution are made into the this compound domain solution.

  • Data Acquisition and Analysis:

    • The heat released or absorbed during each injection is measured.

    • The raw data is a series of peaks corresponding to each injection. The area under each peak is integrated and plotted against the molar ratio of profilin to this compound domain.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Signaling Pathway: Rho GTPase Activation of Formins

Formin activity is tightly regulated within the cell. A key signaling pathway involves the activation of diaphanous-related formins (DRFs), such as mDia1, by Rho family GTPases. In its inactive state, the formin is autoinhibited through an intramolecular interaction. The binding of an active GTP-bound Rho protein relieves this autoinhibition, allowing the formin to nucleate and elongate actin filaments.

Formin_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rho-GDP Rho-GDP Rho-GTP Rho-GTP Rho-GDP->Rho-GTP GTP GDP GAP GAP Rho-GTP->GAP Inactive_Formin Inactive Formin (Autoinhibited) Rho-GTP->Inactive_Formin Binds & Activates GEF GEF GEF->Rho-GDP Activates GAP->Rho-GTP Inactivates Active_Formin Active Formin Inactive_Formin->Active_Formin Actin_Filament Actin Filament Elongation Active_Formin->Actin_Filament Profilin Profilin G-Actin G-Actin Profilin->G-Actin Profilin-Actin Profilin-Actin Complex Profilin->Profilin-Actin G-Actin->Profilin-Actin Profilin-Actin->Active_Formin Binds to This compound Domain Upstream_Signal Upstream Signal Upstream_Signal->GEF

References

A Researcher's Guide to Cross-Validation of FH1 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, validating protein-protein interactions (PPIs) is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. The Formin Homology 1 (FH1) domain, a proline-rich region found in formin proteins, plays a crucial role in actin polymerization through its interaction with profilin. Accurately characterizing this interaction is essential for understanding cytoskeletal dynamics. This guide provides a comparative overview of common experimental techniques for cross-validating the interaction between this compound domains and their binding partners, with a focus on the well-studied this compound-profilin interaction.

Comparison of Key Validation Methods

The selection of an appropriate method for validating PPIs depends on the specific research question, including whether the goal is to obtain qualitative confirmation of an interaction in a cellular context or to determine quantitative biophysical parameters. Below is a comparison of four widely used techniques: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).

Method Principle Typical Quantitative Output Strengths Limitations This compound-Profilin Interaction Data
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.[1][2]Reporter gene expression level (e.g., β-galactosidase activity), growth rate on selective media.[1]High-throughput screening of potential interactors; detects in vivo interactions.[3][4]High rate of false positives and false negatives; interactions are detected in a non-native (yeast nucleus) environment.Can confirm the interaction; quantitative readouts can provide relative interaction strength.
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its binding partners from a cell lysate.[5][6]Relative amount of "prey" protein detected by Western blot.[7][8]Detects interactions in a near-native cellular context; considered a gold standard for in vivo interaction validation.[5]Does not distinguish between direct and indirect interactions; generally qualitative.Can validate the interaction in mammalian cells; Western blot can show the presence of profilin in an this compound immunoprecipitate.[7][9]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.Equilibrium dissociation constant (Kd), association rate constant (ka), dissociation rate constant (kd).Real-time, label-free, and highly quantitative kinetic data.[10]In vitro method that requires purified proteins; potential for artifacts from protein immobilization.This compound domains have been shown to bind profilin with micromolar to millimolar affinity.[11] Simulations have estimated Kd values of 20 µM, 600 µM, and 1200 µM for profilin binding to different polyproline tracts within the this compound domain.[12]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity.[13][14]FRET efficiency (E), which is related to the distance between fluorophores.[1][15]Can detect interactions in living cells with high spatial and temporal resolution; provides distance information.[14]Requires genetically fusing fluorescent proteins to the proteins of interest; distance and orientation-dependent.Can be used to visualize and quantify the this compound-profilin interaction in specific subcellular locations, such as at the leading edge of migrating cells.

Signaling Pathway and Experimental Workflows

To effectively study the this compound-profilin interaction, it is crucial to understand its role in the broader context of actin dynamics and to employ a logical workflow for cross-validation.

cluster_0 Cellular Input cluster_1 Formin Activation and Interaction cluster_2 Actin Polymerization Signaling\n(e.g., Rho GTPases) Signaling (e.g., Rho GTPases) Formin Formin Signaling\n(e.g., Rho GTPases)->Formin Activates This compound This compound Formin->this compound FH2 FH2 Formin->FH2 Profilin Profilin This compound->Profilin Recruits complex Actin Filament\n(F-Actin) Actin Filament (F-Actin) FH2->Actin Filament\n(F-Actin) Nucleates & Elongates G-Actin G-Actin Profilin->G-Actin Binds Profilin->Actin Filament\n(F-Actin) Delivers G-Actin via this compound

Caption: Signaling pathway of formin-mediated actin polymerization.

The diagram above illustrates how external signals can activate formin proteins. The this compound domain then recruits profilin-G-actin complexes, delivering actin monomers to the FH2 domain, which nucleates and elongates the actin filament.[11][16][17]

A robust cross-validation strategy often involves progressing from high-throughput screening to detailed biophysical characterization.

Y2H Screen Hypothesis Generation (Y2H Screen) CoIP In Vivo Validation (Co-Immunoprecipitation) Y2H Screen->CoIP Confirm in mammalian cells SPR In Vitro Quantitative Analysis (Surface Plasmon Resonance) CoIP->SPR Quantify direct binding FRET Live-Cell Spatiotemporal Analysis (FRET) CoIP->FRET Confirm in live cells SPR->FRET Analyze in live cells

Caption: Experimental workflow for cross-validating protein interactions.

This workflow begins with a broad screen like Y2H to identify potential interactors. Positive hits are then confirmed in a more physiologically relevant context using Co-IP. For direct interactions, SPR provides quantitative kinetic data, and finally, FRET can be used to study the interaction's dynamics in living cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are foundational protocols for the discussed techniques.

Yeast Two-Hybrid (Y2H) Protocol

Principle: The GAL4 transcription factor is split into a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein (e.g., this compound domain) is fused to the DBD, and the "prey" protein (e.g., profilin) is fused to the AD. Interaction between bait and prey reconstitutes the transcription factor, activating reporter genes (e.g., HIS3, ADE2, lacZ) and allowing yeast to grow on selective media.[4]

Methodology:

  • Vector Construction: Clone the coding sequence for the this compound domain into a pGBK-T7 vector (as bait) and the profilin coding sequence into a pGADT7 vector (as prey).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate method.

  • Selection: Plate the transformed yeast on selective dropout media. Initial selection is on SD/-Leu/-Trp to confirm the presence of both plasmids.

  • Interaction Assay: Plate the yeast on higher stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to test for interaction.

  • Quantitative Analysis (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.[1]

Co-Immunoprecipitation (Co-IP) Protocol

Principle: An antibody targeting the this compound-containing protein is used to capture it from a cell lysate. If profilin is bound to the this compound domain, it will be pulled down as part of the complex and can be detected by Western blotting.[6]

Methodology:

  • Cell Lysis: Lyse cells expressing the tagged this compound-containing protein (e.g., with a Flag or HA tag) in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag on the this compound protein overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the this compound protein tag and profilin to confirm co-immunoprecipitation.[7][9]

Surface Plasmon Resonance (SPR) Protocol

Principle: This technique measures the binding kinetics and affinity of an interaction in real-time. One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding changes the mass at the surface, which alters the refractive index and is detected as a response.[10]

Methodology:

  • Protein Purification: Express and purify recombinant this compound domain and profilin proteins.

  • Ligand Immobilization: Covalently immobilize the this compound domain (ligand) onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding.

  • Analyte Injection: Inject a series of increasing concentrations of profilin (analyte) over the ligand and reference flow cells at a constant flow rate.

  • Dissociation: After the association phase, flow buffer alone over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand surface.

  • Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) Protocol

Principle: FRET measures the proximity of two proteins in living cells. An this compound domain is fused to a donor fluorophore (e.g., CFP), and profilin is fused to an acceptor fluorophore (e.g., YFP). If the proteins interact, the fluorophores are brought close enough (1-10 nm) for energy transfer to occur from the excited donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.[1][15]

Methodology:

  • Vector Construction: Create expression vectors for this compound fused to a donor fluorophore (e.g., pCFP-C1-FH1) and profilin fused to an acceptor fluorophore (e.g., pYFP-N1-Profilin).

  • Cell Transfection: Co-transfect the donor and acceptor plasmids into mammalian cells. Also, prepare control samples with donor-only and acceptor-only constructs.

  • Cell Imaging: Image the cells using a confocal or widefield fluorescence microscope equipped for FRET imaging 24-48 hours post-transfection. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

  • FRET Analysis: Correct the raw images for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel.

  • Quantification: Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each pixel or region of interest. An increase in FRET signal in cells co-expressing both constructs compared to controls indicates an interaction.

By employing a combination of these techniques, researchers can build a comprehensive and well-validated model of this compound protein interactions, paving the way for a deeper understanding of cytoskeletal regulation and the development of novel therapeutics.

References

Validating the Hepatocyte Phenotype Induced by FH1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for robust and efficient methods to generate functional hepatocytes in vitro is paramount. Functional hit 1 (FH1) has emerged as a promising small molecule capable of inducing a mature hepatocyte phenotype. This guide provides an objective comparison of this compound-based protocols with traditional growth factor-based methods, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison: this compound vs. HGF-Based Hepatocyte Differentiation

The small molecule this compound has been identified as a potent inducer of hepatocyte maturation, offering a cost-effective and efficient alternative to traditional protocols that rely on Hepatocyte Growth Factor (HGF).[1][2] Studies have demonstrated that this compound can effectively replace HGF in the final stage of hepatocyte differentiation from various cell sources, including human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) and induced pluripotent stem cells (iPSCs).[1]

The resulting this compound-induced hepatocyte-like cells (this compound-iHeps) exhibit morphologies and functional characteristics comparable to those generated using HGF.[2] Key markers of mature hepatocytes are expressed at similar levels in both this compound-induced and HGF-induced cells, indicating a successful and comparable level of differentiation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing this compound-based and HGF-based hepatocyte differentiation protocols.

Table 1: Optimal Concentration and Cytotoxicity of this compound

This compound Concentration (µM)Cell Viability (%)Relative mRNA Expression (A1AT)Relative mRNA Expression (ALB)Relative mRNA Expression (AFP)
0100---
3~100No significant inductionNo significant inductionNo significant induction
7.5DecreasedNo significant inductionNo significant inductionNo significant induction
15~50Significantly higher than 30 & 60 µMSignificantly higher than 30 & 60 µMSignificantly higher than 30 & 60 µM
30~5Lower than 15 µMLower than 15 µMLower than 15 µM
60<5Lower than 15 µMLower than 15 µMLower than 15 µM
Data compiled from studies on hepatic progenitor cells.[1][3]

Table 2: Comparison of Gene Expression in this compound-iHeps vs. HGF-iHeps

Gene MarkerThis compound-induced Hepatocytes (Relative mRNA Expression)SM + HGF-induced Hepatocytes (Relative mRNA Expression)
ALBSimilarSimilar
A1ATSimilarSimilar
APOA2SimilarSimilar
ASGR1SimilarSimilar
Expression levels were found to be comparable between the two methods.[1]

Table 3: Functional Comparison of this compound-induced Hepatocytes

FunctionAssayResult
Glycogen StoragePeriodic acid-Schiff (PAS) stainingPositive
Albumin ExpressionImmunofluorescencePositive
Urea SecretionUrea assayDetected
Cytochrome P450 ActivityCYP3A4 activity assayActive
Low-density Lipoprotein (LDL) UptakeLDL uptake assayPositive
Indocyanine Green (ICG) UptakeICG uptake assayPositive
This compound-induced hepatocytes demonstrate key functions of mature hepatocytes.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Hepatocyte Differentiation from hUC-MSCs using this compound

This protocol describes a three-stage process for differentiating human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into hepatocyte-like cells using this compound in the maturation stage.

Materials:

  • hUC-MSCs (Passage 3)

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • bFGF (basic Fibroblast Growth Factor)

  • EGF (Epidermal Growth Factor)

  • Nicotinamide

  • This compound (Functional hit 1)

  • Penicillin-Streptomycin solution

Procedure:

  • Stage 1: Progenitor Cell Induction (3 days)

    • Culture hUC-MSCs in serum-free IMDM supplemented with 10 ng/mL bFGF, 20 ng/mL EGF, 100 µg/mL streptomycin, and 100 U/mL penicillin for 3 days.

    • The medium is changed every 2 days.

  • Stage 2: Hepatic Progenitor Cell Differentiation (7 days)

    • Incubate the cells in serum-free IMDM containing 10 ng/mL bFGF, and 5 mM nicotinamide for 7 days.

    • The medium is changed every 2 days.

  • Stage 3: Hepatocyte Maturation with this compound (3 days)

    • At the hepatocyte-like cell differentiation stage, replace the medium with IMDM supplemented with 15 µM this compound.

    • Culture for an additional 3 days, changing the medium every 2 days.

Protocol 2: HGF-Based Hepatocyte Differentiation (Control)

This protocol serves as a comparison to the this compound-based method.

Procedure:

  • Stages 1 and 2 are identical to Protocol 1.

  • Stage 3: Hepatocyte Maturation with HGF (7 days)

    • Instead of this compound, incubate the cells with serum-free IMDM containing 10 ng/mL bFGF, 40 ng/mL HGF, and 5 mM nicotinamide for 7 days.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Procedure:

  • Isolate total RNA from the differentiated cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for hepatocyte markers (e.g., ALB, A1AT, AFP, APOA2, ASGR1).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Calculate relative gene expression using the ΔΔCt method.[1]

Protocol 4: Functional Assays
  • PAS Staining for Glycogen Storage: Fix cells and stain with a Periodic acid-Schiff kit according to the manufacturer's instructions.

  • Immunofluorescence for Albumin: Fix and permeabilize cells, then incubate with a primary antibody against albumin, followed by a fluorescently labeled secondary antibody.

  • Urea Assay: Collect cell culture supernatant and measure urea concentration using a commercial urea assay kit.

  • CYP3A4 Activity: Incubate cells with a CYP3A4 substrate and measure the product formation using a luminometer.

  • LDL and ICG Uptake: Incubate cells with fluorescently labeled LDL or ICG and visualize uptake using fluorescence microscopy.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the proposed signaling pathway for this compound.

G cluster_0 Stage 1: Progenitor Induction cluster_1 Stage 2: Hepatic Progenitor Differentiation cluster_2 Stage 3: Maturation cluster_3 Alternative Maturation hUC_MSCs hUC-MSCs Progenitor_Cells Progenitor Cells hUC_MSCs->Progenitor_Cells 3 days bFGF, EGF Hepatic_Progenitors Hepatic Progenitors Progenitor_Cells->Hepatic_Progenitors 7 days bFGF, Nicotinamide Mature_Hepatocytes Mature Hepatocytes Hepatic_Progenitors->Mature_Hepatocytes 3 days 15 µM this compound HGF_Hepatocytes HGF-induced Hepatocytes Hepatic_Progenitors->HGF_Hepatocytes 7 days HGF

Caption: Experimental workflow for hepatocyte differentiation.

G This compound This compound cMet c-Met Receptor This compound->cMet Activates p_p38 p-p38 cMet->p_p38 p_AKT p-AKT cMet->p_AKT p_ERK1_2 p-ERK1/2 cMet->p_ERK1_2 Maturation Hepatocyte Maturation p_p38->Maturation p_AKT->Maturation p_ERK1_2->Maturation

Caption: Proposed HGF/c-Met signaling pathway activated by this compound.[4]

References

A Comparative Guide to FH1 and Other Small Molecules for Hepatocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of functional hepatocytes from pluripotent stem cells (PSCs) or mesenchymal stem cells (MSCs) is a cornerstone of liver disease modeling, drug discovery, and regenerative medicine. While traditional differentiation protocols have heavily relied on expensive and variable growth factors, small molecules have emerged as a cost-effective and reproducible alternative. This guide provides an objective comparison of Functional Hit 1 (FH1) with other key small molecules used in hepatocyte differentiation, supported by experimental data and detailed protocols.

Overview of Small Molecules in Hepatocyte Differentiation

Hepatocyte differentiation is a stepwise process that mimics liver development, progressing through definitive endoderm (DE), hepatic specification, and finally, hepatocyte maturation. Various small molecules have been identified to efficiently drive these transitions by targeting specific signaling pathways.

Small MoleculePrimary Target/PathwayTypical Stage of Use
This compound HGF/c-Met signalingHepatocyte Maturation
CHIR99021 GSK3β inhibitor (Wnt/β-catenin agonist)Definitive Endoderm Induction
IDE1/IDE2 Activin/Nodal signalingDefinitive Endoderm Induction
A83-01 TGF-β type I receptor ALK5 inhibitorHepatic Specification & Maturation
Dihexa HGF receptor (c-Met) agonistHepatocyte Maturation

Performance Comparison of Small Molecules

The following table summarizes quantitative data on the performance of this compound and other small molecules in hepatocyte differentiation, based on published studies. It is important to note that direct head-to-head comparisons of all these molecules in a single study are limited. The data presented is compiled from various sources to provide a comparative overview.

ParameterThis compound-based ProtocolOther Small Molecule-based ProtocolsGrowth Factor-based Protocols (for reference)
Differentiation Time Approximately 10 days from MSCs[1][2]13-25 days from PSCs[3]17-24 days[1]
Definitive Endoderm (DE) Efficiency N/A (Used in maturation)>89% SOX17+ cells (with CHIR99021)[4]High, but variable
Hepatoblast (AFP+) Purity N/A (Used in maturation)~97% AFP+ cells[5]High, but variable
Mature Hepatocyte (ALB+) Purity High percentage of ALB+ and A1AT+ cells[1]>80% ALB+ cells[6]High, but variable
Hepatic Marker Gene Expression Similar ALB, A1AT, APOA2, ASGR1 levels to SM+HGF[1]High expression of ALB, A1AT, TTR, APOA2, CYP enzymes[3]Higher NTCP and FXR expression than SM+this compound protocol[1]
Functional Readouts Glycogen storage, albumin expression, urea secretion, CYP450 activity, LDL and ICG uptake confirmed[1][2]Albumin production, glycogen storage, CYP450 activity, ICG uptake and release confirmed[3]Established functionality

Signaling Pathways in Hepatocyte Differentiation

The differentiation of stem cells into hepatocytes is orchestrated by a complex network of signaling pathways. Small molecules can precisely modulate these pathways to guide cell fate.

Hepatocyte_Differentiation_Pathways cluster_DE Definitive Endoderm Induction cluster_Maturation Hepatocyte Maturation Pluripotent Stem Cells Pluripotent Stem Cells Definitive Endoderm Definitive Endoderm Pluripotent Stem Cells->Definitive Endoderm Differentiation CHIR99021 CHIR99021 Wnt_beta-catenin Wnt/β-catenin CHIR99021->Wnt_beta-catenin Activates IDE1 IDE1 Activin_Nodal Activin/Nodal IDE1->Activin_Nodal Activates Wnt_beta-catenin->Definitive Endoderm Activin_Nodal->Definitive Endoderm Hepatic Progenitors Hepatic Progenitors Mature Hepatocytes Mature Hepatocytes Hepatic Progenitors->Mature Hepatocytes Maturation This compound This compound HGF_c-Met HGF/c-Met This compound->HGF_c-Met Activates Dihexa Dihexa Dihexa->HGF_c-Met Activates HGF_c-Met->Mature Hepatocytes

Caption: Key signaling pathways modulated by small molecules during hepatocyte differentiation.

Experimental Protocols

Below are representative, detailed methodologies for key stages of hepatocyte differentiation using small molecules.

Definitive Endoderm (DE) Induction from hPSCs using CHIR99021

This protocol is adapted from studies demonstrating high-efficiency DE formation.[4][5]

Workflow Diagram:

DE_Induction_Workflow Start Start hPSCs_culture Culture hPSCs to 80% confluency Start->hPSCs_culture DE_induction Induce DE differentiation with CHIR99021 (3-10 µM) for 24-72h hPSCs_culture->DE_induction Medium_change Daily media changes DE_induction->Medium_change DE_cells Harvest Definitive Endoderm cells DE_induction->DE_cells Medium_change->DE_induction Repeat for specified duration End End DE_cells->End

Caption: Workflow for definitive endoderm induction using CHIR99021.

Detailed Protocol:

  • Cell Seeding: Human pluripotent stem cells (hPSCs) are cultured on Matrigel-coated plates in mTeSR1 medium.

  • Initiation of Differentiation: When cells reach approximately 80% confluency, the medium is replaced with a basal medium (e.g., RPMI-1640) supplemented with B27 and 3-10 µM CHIR99021.

  • Induction: Cells are incubated for 24 to 72 hours, with daily changes of the differentiation medium.

  • Verification: Differentiation efficiency is assessed by immunostaining or flow cytometry for DE markers such as SOX17 and FOXA2.

Hepatocyte Maturation using this compound

This protocol focuses on the final maturation stage, where this compound is used to replace Hepatocyte Growth Factor (HGF).[1]

Workflow Diagram:

Hepatocyte_Maturation_Workflow Start Start Hepatic_progenitors Culture hepatic progenitor cells Start->Hepatic_progenitors Maturation_induction Induce maturation with this compound (15 µM) in hepatocyte maturation medium Hepatic_progenitors->Maturation_induction Medium_change Change medium every 2 days Maturation_induction->Medium_change Mature_hepatocytes Harvest functional hepatocyte-like cells Maturation_induction->Mature_hepatocytes Medium_change->Maturation_induction Continue for 3-5 days End End Mature_hepatocytes->End

Caption: Workflow for hepatocyte maturation using this compound.

Detailed Protocol:

  • Starting Population: Hepatic progenitor cells, derived from MSCs or PSCs, are used as the starting population.

  • Maturation Medium: The culture medium is switched to a hepatocyte maturation medium (e.g., HBM supplemented with bFGF, OSM, dexamethasone, and ITS-X) where HGF is replaced with 15 µM this compound.

  • Incubation: Cells are cultured for 3-5 days with the medium being changed every 2 days.

  • Functional Assessment: The resulting hepatocyte-like cells are assessed for mature hepatic markers (e.g., ALB, A1AT) and functions (e.g., glycogen storage, urea secretion, CYP450 activity).

Conclusion

This compound presents a promising and cost-effective alternative to HGF for the crucial final maturation stage of hepatocyte differentiation. Its mechanism of action through the c-Met pathway underscores its suitability as a direct replacement. While other small molecules like CHIR99021, IDE1, and A83-01 are instrumental in the earlier stages of differentiation, this compound and the HGF mimetic Dihexa are key players in generating functional, mature hepatocytes. The continued exploration and optimization of these small molecule-based protocols hold the key to scalable and reproducible production of hepatocytes for a wide range of biomedical applications.

References

A Comparative Guide to iPSC Differentiation into Hepatocytes: FH1 vs. Growth Factor Cocktails

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient generation of functional hepatocytes from induced pluripotent stem cells (iPSCs) is a critical step in disease modeling, drug screening, and the development of cell-based therapies. This guide provides an objective comparison of two prominent methodologies: the use of the small molecule FH1 versus traditional growth factor cocktails in iPSC-to-hepatocyte differentiation protocols.

The differentiation of iPSCs into hepatocytes is a multi-stage process that mimics embryonic liver development, typically involving commitment to definitive endoderm, specification to hepatic endoderm, and maturation into functional hepatocytes.[1] Historically, this process has been driven by the sequential application of various growth factors.[2] However, the use of small molecules, such as Functional Hit 1 (this compound), has emerged as a promising alternative, offering potential advantages in terms of cost-effectiveness, stability, and scalability.[3][4]

This guide presents a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Quantitative Performance Comparison

The following tables summarize quantitative data from studies comparing the efficacy of this compound-based protocols with traditional growth factor cocktails for differentiating iPSCs into hepatocytes.

Table 1: Comparison of Differentiation Efficiency and Duration

ParameterThis compound-Based ProtocolGrowth Factor Cocktail ProtocolReference(s)
Differentiation Duration 10-13 days17-25 days[3][4]
Definitive Endoderm (DE) Efficiency Up to 92.52% (FOXA2+/SOX17+)>90% (CXCR4+/FOXA2+/SOX17+)[5]
Hepatocyte Marker Expression (e.g., ALB, A1AT) High expression, comparable or higher than GF methodsHigh expression[3][5]
Functional Hepatocyte Yield High, with demonstrated in vivo functionalityVariable, dependent on specific protocol[2][6]

Table 2: Comparison of Functional Assays in Differentiated Hepatocytes

Functional AssayThis compound-Induced HepatocytesGrowth Factor-Induced HepatocytesReference(s)
Albumin (ALB) Secretion Significant productionSignificant production[3][7]
Urea Synthesis Demonstrated functionDemonstrated function[4]
Glycogen Storage (PAS Staining) PositivePositive[3][4]
Cytochrome P450 (CYP) Activity Present and functionalPresent and functional[3]
Indocyanine Green (ICG) Uptake and Release Demonstrated functionDemonstrated function[3]
Low-Density Lipoprotein (LDL) Uptake Demonstrated functionNot always reported[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and growth factor cocktail-based hepatocyte differentiation protocols.

Protocol 1: Hepatocyte Differentiation using a Small Molecule Cocktail including this compound

This protocol is a three-stage process that utilizes a pure small-molecule cocktail to direct the differentiation of iPSCs into hepatocytes.[3]

Stage 1: Definitive Endoderm (DE) Induction (3 days)

  • Culture human iPSCs to 70-80% confluency.

  • Initiate differentiation by treating cells with 0.5% DMSO for 24 hours.

  • Replace the medium with basal medium containing 3 µM CHIR99021 for 24 hours.

  • For the final 24 hours of this stage, culture the cells in basal medium alone.

Stage 2: Hepatic Specification (5 days)

  • Culture the DE cells in Advanced F12 basal medium supplemented with 0.5 µM A83-01, 250 nM sodium butyrate, and 0.5% DMSO.

  • Change the medium daily for 5 days.

Stage 3: Hepatocyte Maturation (5 days)

  • Culture the hepatic progenitors in Advanced F12 basal medium supplemented with a cocktail of five small molecules: 15 µM this compound, 15 µM FPH1, 0.5 µM A83-01, 100 nM dexamethasone, and 10 µM hydrocortisone.[3]

  • Change the medium daily for 5 days.

Protocol 2: Hepatocyte Differentiation using a Growth Factor Cocktail

This protocol follows a traditional multi-stage approach using a sequence of growth factors to guide hepatocyte differentiation.[2][7]

Stage 1: Definitive Endoderm (DE) Induction (3-5 days)

  • Culture human iPSCs to high confluency.

  • Induce differentiation by treating cells with RPMI medium containing 100 ng/mL Activin A. Some protocols may also include Wnt3a or a GSK3 inhibitor like CHIR99021.[2][8]

  • Change the medium daily for 3-5 days.

Stage 2: Hepatic Specification (5 days)

  • Culture the DE cells in a basal medium supplemented with 10 ng/mL FGF4 and 10 ng/mL BMP4.[3]

  • Change the medium daily for 5 days.

Stage 3: Hepatocyte Maturation (5-10 days)

  • Culture the hepatic progenitors in a hepatocyte culture medium supplemented with 20 ng/mL Hepatocyte Growth Factor (HGF) and 20 ng/mL Oncostatin M (OSM).[7][8]

  • Change the medium daily for 5-10 days.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 iPSC Culture cluster_1 Stage 1: Definitive Endoderm cluster_2 Stage 2: Hepatic Progenitors cluster_3 Stage 3: Mature Hepatocytes iPSCs iPSCs DE Definitive Endoderm iPSCs->DE Activin A / Wnt Activation (3-5 days) HP Hepatic Progenitors DE->HP FGF / BMP Signaling (5 days) Heps Mature Hepatocytes HP->Heps HGF / Oncostatin M (5-10 days)

Fig. 1: Typical workflow for iPSC to hepatocyte differentiation.

G This compound This compound cMet c-Met Receptor This compound->cMet Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK Hepatocyte_Maturation Hepatocyte Maturation (e.g., ALB, CYP expression) PI3K_Akt->Hepatocyte_Maturation MAPK_ERK->Hepatocyte_Maturation

Fig. 2: Signaling pathway activated by this compound.

G HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor OSM Oncostatin M OSM_Receptor OSM Receptor OSM->OSM_Receptor PI3K_Akt_Pathway PI3K/Akt Pathway cMet_Receptor->PI3K_Akt_Pathway STAT3_Pathway JAK/STAT3 Pathway OSM_Receptor->STAT3_Pathway Hepatocyte_Maturation_Function Hepatocyte Maturation & Function PI3K_Akt_Pathway->Hepatocyte_Maturation_Function STAT3_Pathway->Hepatocyte_Maturation_Function

Fig. 3: Signaling pathways in growth factor protocols.

Conclusion

Both this compound-based small molecule cocktails and traditional growth factor-based protocols can successfully generate functional hepatocytes from iPSCs. The choice between these methods will depend on the specific requirements of the research.

The this compound-based method offers a more rapid and potentially more cost-effective approach, with a differentiation timeline of as short as 10-13 days.[3][4] This protocol's reliance on chemically defined small molecules can also lead to higher batch-to-batch consistency.

Traditional growth factor cocktails, while often more expensive and time-consuming, are well-established and have a long history of successful implementation.[2][7] The extensive body of literature supporting these methods provides a robust foundation for troubleshooting and optimization.

Recent studies suggest that this compound may exert its pro-maturation effects through the activation of the HGF/c-Met signaling pathway, the same pathway targeted by one of the key growth factors in traditional protocols.[6] This finding highlights a convergence in the molecular mechanisms underlying both approaches and opens avenues for the development of hybrid protocols that may offer the benefits of both systems.

Ultimately, the selection of a differentiation protocol should be guided by a careful consideration of factors such as desired timeline, budget, and the specific functional characteristics required of the resulting hepatocytes for downstream applications.

References

On-Target Efficacy of FH1 in Hepatocyte Maturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule Functional Hit 1 (FH1) against traditional growth factor-based methods for inducing the maturation of hepatocyte-like cells (HLCs) from stem cell sources. The data presented herein confirms the on-target effects of this compound, establishing it as a viable and efficient alternative to Hepatocyte Growth Factor (HGF).

Performance Comparison: this compound vs. HGF

The on-target efficacy of this compound was evaluated by its ability to induce mature hepatic phenotypes in human umbilical cord-derived mesenchymal stem cells (hUC-MSCs). The performance of a rapid, 10-day differentiation protocol using this compound was compared to a conventional, longer protocol relying on HGF.

Key functional and expressive markers of mature hepatocytes were assessed, and the results are summarized below.

ParameterThis compound-based Protocol (10 days)HGF-based ProtocolPrimary Hepatocytes (Control)
Albumin (ALB) Secretion HighHighHigh
Urea Production HighHighHigh
Glycogen Storage PositivePositivePositive
Low-Density Lipoprotein (LDL) Uptake PositivePositivePositive
Indocyanine Green (ICG) Uptake PositivePositivePositive
Cytochrome P450 Activity PresentPresentPresent
Mature Hepatocyte Gene Expression UpregulatedUpregulatedHigh

Table 1: Comparative analysis of functional markers in hepatocyte-like cells differentiated using either this compound or HGF, benchmarked against primary hepatocytes. Data compiled from multiple studies.[1][2]

Quantitative Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) was employed to measure the expression levels of key genes indicative of mature hepatocytes. The this compound-based protocol demonstrated a significant upregulation of these markers, comparable to the HGF-based method.

Gene MarkerThis compound-Induced HLCs (Fold Change)HGF-Induced HLCs (Fold Change)
Albumin (ALB) Significant IncreaseSignificant Increase
Alpha-1-Antitrypsin (A1AT) Significant IncreaseSignificant Increase
Hepatocyte Nuclear Factor 4 Alpha (HNF4A) Significant IncreaseSignificant Increase
Cytochrome P450 3A4 (CYP3A4) Significant IncreaseSignificant Increase

Table 2: Relative fold change in the expression of mature hepatocyte gene markers in cells treated with this compound compared to HGF-treated cells. The data indicates that this compound is a potent inducer of hepatic gene expression.[1][3]

Experimental Protocols

Hepatocyte Differentiation from hUC-MSCs

This protocol outlines the key stages of differentiating hUC-MSCs into mature hepatocyte-like cells using this compound.

1. Definitive Endoderm Induction (Days 0-2):

  • Culture hUC-MSCs in a basal medium supplemented with a cocktail of small molecules including IDE1, CHIR99021, and LY294002 to induce differentiation into the definitive endoderm.[3]

2. Hepatic Progenitor Specification (Days 3-5):

  • Replace the induction medium with a hepatic specification medium containing small molecules and growth factors to guide the definitive endoderm cells towards a hepatic progenitor fate.

3. Hepatocyte Maturation with this compound (Days 6-10):

  • For the final maturation stage, culture the hepatic progenitors in a maturation medium.

  • This compound Group: Supplement the maturation medium with 15 µM this compound.[1]

  • HGF Control Group: Supplement the maturation medium with HGF.

  • Change the medium every two days.

Key Functional Assays
  • Albumin (ALB) and Urea Secretion: Culture supernatants were collected and analyzed for albumin and urea concentration using commercially available ELISA kits, according to the manufacturer's instructions.

  • Glycogen Storage (Periodic Acid-Schiff Staining): Cells were fixed, permeabilized, and stained with a Periodic Acid-Schiff (PAS) kit to visualize intracellular glycogen storage, a key function of mature hepatocytes.

  • Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Cells were incubated with fluorescently labeled LDL or ICG. Following incubation, cells were washed and visualized by fluorescence microscopy to assess uptake capabilities.[2]

  • Cytochrome P450 Activity: The activity of key CYP enzymes (e.g., CYP3A4) was measured using specific fluorescent or luminescent substrate assays, following established protocols.[2]

  • Quantitative RT-PCR (qRT-PCR): Total RNA was extracted from the differentiated cells, and cDNA was synthesized. qRT-PCR was performed using primers specific for mature hepatocyte markers. Gene expression levels were normalized to a housekeeping gene.

  • Immunofluorescence Staining: Cells were fixed, permeabilized, and incubated with primary antibodies against mature hepatocyte markers (e.g., ALB, A1AT). After washing, cells were incubated with fluorescently labeled secondary antibodies and imaged using a fluorescence microscope.[1]

Signaling Pathway and Experimental Workflow

The on-target effect of this compound is believed to be mediated through the activation of the HGF/c-Met signaling pathway, which is crucial for hepatocyte development and regeneration.[3][4][5]

FH1_Signaling_Pathway This compound This compound Compound cMet c-Met Receptor This compound->cMet Activates PI3K PI3K cMet->PI3K ERK ERK1/2 cMet->ERK p38 p38 MAPK cMet->p38 AKT AKT PI3K->AKT Maturation Hepatocyte Maturation AKT->Maturation ERK->Maturation p38->Maturation

Caption: this compound activates the c-Met receptor, triggering downstream signaling cascades.

The experimental workflow for confirming the on-target effects of this compound involves a multi-stage cell differentiation protocol followed by a series of functional and molecular analyses.

Experimental_Workflow cluster_0 Differentiation Protocol cluster_1 On-Target Effect Confirmation hUCMSCs hUC-MSCs DE Definitive Endoderm hUCMSCs->DE HP Hepatic Progenitors DE->HP HLCs Hepatocyte-like Cells (this compound or HGF) HP->HLCs Gene_Expression Gene Expression (qRT-PCR) HLCs->Gene_Expression Protein_Expression Protein Expression (Immunofluorescence) HLCs->Protein_Expression Functional_Assays Functional Assays (ALB, Urea, CYP Activity, etc.) HLCs->Functional_Assays

Caption: Workflow for hepatocyte differentiation and subsequent on-target validation.

References

Unraveling the Consistency of FH1 in Directing iPSC-to-Hepatocyte Differentiation Across Diverse Donor Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the small molecule FH1 demonstrates its pivotal role in protocols designed to generate hepatocyte-like cells (HLCs) from induced pluripotent stem cells (iPSCs). While variability in differentiation potential across different iPSC donor lines is a known challenge, studies utilizing this compound-containing cocktails suggest a consistent drive towards a hepatic phenotype, albeit with nuances in the maturation state of the resulting cells. This guide provides an objective comparison of this compound's efficacy, supported by experimental data and detailed protocols, for researchers and drug development professionals.

The small molecule this compound (N,N'-(Methylenedi-4,1-phenylene)bis-acetamide) has emerged as a key component in chemical-based approaches for the directed differentiation of iPSCs into HLCs.[1][2] These protocols offer a cost-effective and scalable alternative to traditional growth factor-based methods.[3] Investigations into the efficacy of these small molecule cocktails, which often include this compound, across various iPSC lines have shed light on the compound's ability to consistently induce hepatic lineage commitment. However, the ultimate maturation and functional capacity of the derived HLCs can still be influenced by the genetic background of the iPSC donor.

Comparative Efficacy of this compound-Containing Protocols

A significant study compared the outcomes of both growth factor (GF)-based and small molecule (SM)-based protocols, the latter of which includes this compound, across fifteen distinct human iPSC lines.[1][4] The findings from this and other relevant studies are summarized below, highlighting the performance of this compound-containing methods in promoting a hepatic fate.

Table 1: Comparison of Hepatocyte-Like Cell Characteristics from Different iPSC Lines Using this compound-Containing Small Molecule Protocols

CharacteristiciPSC Donor LinesObservationReference
Morphology Fifteen diverse linesConsistently induced a hepatocyte-like morphology, though often with a more proliferative, less mature appearance compared to growth factor-derived HLCs.[1][4]
Gene Expression Multiple linesSignificantly upregulated key hepatic markers such as AFP and HNF4A. However, AFP expression often remained high, indicative of a more fetal-like phenotype.[1][4]
Protein Expression Multiple linesConfirmed expression of hepatocyte proteins including Albumin.[1][4]
Functional Maturation Various studiesThis compound, in combination with other molecules like FPH1, has been shown to enhance the maturation of iPSC-derived hepatocytes, leading to improved albumin expression and Phase I-III enzyme expression.[5][6] Specifically, treatment with this compound and FPH1 was found to increase CYP3A4 activity by 16- and 45-fold, respectively.[7][5][6][7]
Signaling Pathway Mesenchymal Stem CellsThis compound has been shown to induce hepatocyte differentiation primarily through the HGF/c-Met signaling pathway.[2][2]

While this compound-based protocols consistently guide iPSCs toward a hepatic lineage, the resulting HLCs may exhibit a phenotype more akin to liver tumor-derived cell lines, characterized by a dedifferentiated and proliferative state.[4] This contrasts with growth factor-derived HLCs, which tend to display a more mature, adult-like phenotype.[1][4] The choice between these methods may therefore depend on the specific application, with SM-derived HLCs being potentially more suitable for studies of liver regeneration, while GF-derived HLCs are better for metabolism and biotransformation studies.[1][4]

Experimental Methodologies and Workflows

The successful application of this compound in generating HLCs is dependent on a multi-step differentiation protocol that mimics embryonic liver development. Below are the detailed experimental protocols adapted from studies utilizing this compound.

Key Experimental Protocol: Small Molecule-Based Differentiation of iPSCs to Hepatocyte-Like Cells

This protocol is a synthesis of methodologies described in the literature that employ this compound for hepatic differentiation.[1][8]

Materials:

  • Human iPSC lines

  • Matrigel-coated plates

  • DMEM/F12 medium

  • B27 supplement

  • N2 supplement

  • L-Glutamine

  • Penicillin-Streptomycin

  • Small molecules: Activin A inhibitor (e.g., A8301), this compound, FPH1, and others as required by specific protocols.

  • Hepatocyte Culture Medium (HCM)

  • Oncostatin M (OSM)

Procedure:

  • Definitive Endoderm Induction (Days 0-3):

    • Plate iPSCs on Matrigel-coated plates.

    • Culture in DMEM/F12 with B27 supplement and Activin A (or a small molecule activator of the Nodal pathway).

  • Hepatic Progenitor Specification (Days 4-8):

    • Change the medium to DMEM/F12 with B27, N2, and specific small molecules to drive hepatic specification. This stage may include inhibitors of TGF-β signaling.

  • Hepatocyte Maturation (Days 9-20+):

    • Culture the cells in Hepatocyte Culture Medium (HCM).

    • Supplement the medium with a cocktail of small molecules including This compound and FPH1.

    • Oncostatin M (OSM) may also be added to promote final maturation.

Characterization of HLCs:

  • Morphology: Assessed by phase-contrast microscopy for typical polygonal hepatocyte shape.

  • Gene Expression: Analyzed by qRT-PCR for hepatic markers such as ALB, AFP, HNF4A, and cytochrome P450 enzymes.

  • Protein Expression: Determined by immunocytochemistry or western blotting for Albumin and other hepatic proteins.

  • Functional Assays: Including albumin secretion (ELISA), urea synthesis, glycogen storage (Periodic acid-Schiff staining), and cytochrome P450 activity assays.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 iPSC Culture cluster_1 Stage 1: Definitive Endoderm cluster_2 Stage 2: Hepatic Progenitors cluster_3 Stage 3: Hepatocyte Maturation cluster_4 Characterization iPSCs Pluripotent iPSCs (Multiple Donor Lines) DE Definitive Endoderm iPSCs->DE Activin A / Nodal Pathway Activation (3 days) HP Hepatic Progenitors DE->HP TGF-β Inhibition (5 days) HLCs Hepatocyte-Like Cells (HLCs) HP->HLCs Small Molecule Cocktail (this compound, FPH1) + OSM (12+ days) Analysis Morphology Gene Expression (qRT-PCR) Protein Expression (ICC) Functional Assays HLCs->Analysis

Caption: Experimental workflow for iPSC differentiation to HLCs using this compound.

G This compound This compound cMet c-Met Receptor This compound->cMet activates p38 p-p38 cMet->p38 AKT p-AKT cMet->AKT ERK p-ERK1/2 cMet->ERK HGF HGF (Hepatocyte Growth Factor) HGF->cMet activates Differentiation Hepatocyte Differentiation & Maturation p38->Differentiation AKT->Differentiation ERK->Differentiation

Caption: Proposed signaling pathway for this compound-induced hepatocyte differentiation.

References

Revolutionizing Liver Research: In Vivo Validation of FH1-Induced Hepatocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of liver therapeutics, the quest for functional, reliable, and readily available hepatocytes is paramount. A novel small molecule, Functional hit 1 (FH1), has emerged as a promising alternative to traditional growth factor-based methods for generating hepatocyte-like cells (iHeps) from mesenchymal stem cells (MSCs). This guide provides an objective comparison of the in vivo performance of this compound-induced hepatocytes against other methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

A New Paradigm in Hepatocyte Generation

Traditionally, the differentiation of stem cells into hepatocytes has relied on a cocktail of growth factors, most notably Hepatocyte Growth Factor (HGF). While effective, this method can be costly and variable. This compound presents a paradigm shift by replacing HGF in the crucial maturation stage of hepatocyte differentiation, offering a more cost-effective and potentially more consistent method for generating functional hepatocytes.[1] In vitro studies have demonstrated that this compound-induced hepatocyte-like cells (this compound-iHeps) exhibit key mature hepatocyte functions, including glycogen storage, albumin expression, and urea secretion.[1]

In Vivo Efficacy: A Comparative Look

The true test of any engineered cell type lies in its in vivo functionality. Recent studies have begun to validate the therapeutic potential of this compound-iHeps in animal models of liver injury.

Restoring Liver Function in Acute Injury

In a pivotal study utilizing a mouse model of acute liver failure, transplantation of this compound-iHeps demonstrated a significant therapeutic effect. Mice treated with this compound-iHeps exhibited a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. Furthermore, the transplantation of this compound-iHeps led to a significant prolongation of lifespan in these animals, underscoring their ability to functionally replace damaged hepatocytes and restore liver function. While specific in vivo data on albumin and urea production by this compound-iHeps is still emerging, in vitro results show promising urea production, even higher than that of the growth factor-induced group.[1]

Parameter This compound-iHeps Control (PBS) Alternative Methods (HGF-iHeps) Primary Hepatocytes
Serum ALT/AST Levels (in vivo, acute liver injury model) Significantly ReducedNo significant changeData Limited (in vivo comparison)Gold Standard (variable based on source and viability)
Survival Rate (in vivo, acute liver injury model) Significantly IncreasedLowData Limited (in vivo comparison)Gold Standard (variable based on source and viability)
Albumin Production (in vitro) ExpressedN/ASimilar ExpressionHigh
Urea Production (in vitro) Higher than GF-groupN/ALower than this compound-groupHigh
Engraftment Efficiency (in vivo) Under InvestigationN/AVariableGold Standard (low efficiency is a known challenge)

Table 1: Comparative Performance of this compound-Induced Hepatocytes. This table summarizes the available data on the in vivo and in vitro performance of this compound-iHeps compared to control and other hepatocyte sources.

Visualizing the Path to Functional Hepatocytes

To better understand the processes involved, the following diagrams illustrate the this compound-based hepatocyte differentiation workflow and a general workflow for in vivo validation.

FH1_Hepatocyte_Differentiation MSC Mesenchymal Stem Cells (MSCs) Progenitors Hepatic Progenitor Cells MSC->Progenitors Differentiation Factors Maturation Hepatocyte Maturation Progenitors->Maturation This compound FH1_iHeps Functional Hepatocyte-like Cells (this compound-iHeps) Maturation->FH1_iHeps

Caption: this compound-mediated differentiation of mesenchymal stem cells into functional hepatocytes.

In_Vivo_Validation_Workflow cluster_Cell_Prep Cell Preparation cluster_Animal_Model Animal Model cluster_Analysis In Vivo Analysis FH1_iHeps This compound-iHeps Labeling Cell Labeling (e.g., Luciferase, SPIO) FH1_iHeps->Labeling Transplantation Cell Transplantation (e.g., intrasplenic, portal vein) Labeling->Transplantation Liver_Injury Induce Liver Injury (e.g., CCl4, D-Gal) Liver_Injury->Transplantation Imaging In Vivo Imaging (Bioluminescence, MRI) Transplantation->Imaging Blood_Analysis Serum Biochemical Analysis (ALT, AST, Albumin, Urea) Transplantation->Blood_Analysis Histology Histological Analysis Transplantation->Histology

Caption: General experimental workflow for in vivo validation of transplanted hepatocytes.

Experimental Protocols: A Closer Look

Reproducibility is key in scientific advancement. Below are detailed methodologies for key experiments involved in the in vivo validation of this compound-iHeps.

Protocol 1: this compound-Induced Differentiation of MSCs into Hepatocyte-like Cells

This protocol is adapted from established methods for generating this compound-iHeps.

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • Differentiation medium (specific composition varies, typically includes factors to induce endoderm and hepatic progenitor stages)

  • Functional hit 1 (this compound)

  • Standard cell culture reagents and equipment

Procedure:

  • Induction of Hepatic Progenitors: Culture MSCs in a differentiation medium to induce their transition into hepatic progenitor cells. This stage typically takes 3-5 days.

  • Hepatocyte Maturation with this compound: Replace the differentiation medium with a maturation medium supplemented with this compound (typically around 15 µM). Culture for an additional 5-7 days.

  • Verification of Differentiation: Assess the morphology of the cells, which should transition to a polygonal, hepatocyte-like shape. Confirm the expression of mature hepatocyte markers such as albumin (ALB) and alpha-1-antitrypsin (A1AT) using immunofluorescence or qRT-PCR.

Protocol 2: In Vivo Transplantation and Functional Assessment in a Mouse Model of Acute Liver Failure

This protocol outlines the steps for transplanting this compound-iHeps into an animal model and assessing their function.

Materials:

  • This compound-iHeps

  • Immunodeficient mice (e.g., NOD/SCID)

  • Carbon tetrachloride (CCl4) or D-galactosamine (D-Gal) to induce liver injury

  • Anesthesia and surgical equipment

  • Blood collection supplies

  • Reagents for serum biochemical analysis (ALT, AST, albumin, urea)

Procedure:

  • Induction of Acute Liver Failure: Induce acute liver injury in mice through intraperitoneal injection of CCl4 or D-Gal.

  • Cell Transplantation: Aseptically transplant this compound-iHeps (typically 1x10^6 to 2x10^6 cells per mouse) into the spleen or via the portal vein. The spleen is a common site as it allows for direct access to the portal circulation.

  • Monitoring of Liver Function:

    • Serum Analysis: Collect blood samples at regular intervals (e.g., 24h, 48h, 72h post-transplantation) and measure serum levels of ALT, AST, human albumin, and urea using standard biochemical assays.

    • Survival Monitoring: Monitor the survival of the mice over a period of at least 14 days.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect liver tissues. Perform histological staining (e.g., H&E) to assess liver morphology and immunohistochemistry to detect human-specific proteins (e.g., human albumin) to confirm engraftment.

Protocol 3: In Vivo Bioluminescence Imaging for Cell Tracking

This protocol enables non-invasive tracking of transplanted cells.

Materials:

  • This compound-iHeps transduced with a luciferase reporter gene

  • D-luciferin (substrate for luciferase)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Transduction of this compound-iHeps: Transduce the this compound-iHeps with a lentiviral vector expressing a luciferase gene before transplantation.

  • Cell Transplantation: Transplant the luciferase-expressing this compound-iHeps into the animal model as described in Protocol 2.

  • Imaging: At desired time points, anesthetize the mice and intraperitoneally inject D-luciferin. Image the mice using an in vivo imaging system to detect the bioluminescent signal, which indicates the location and viability of the transplanted cells.

Future Directions and Considerations

The use of this compound to generate functional hepatocytes in vivo represents a significant advancement with the potential to accelerate drug discovery and the development of cell-based therapies for liver diseases. While initial in vivo data is promising, further research is needed to:

  • Quantify in vivo albumin and urea production by this compound-iHeps to provide a more complete picture of their metabolic function.

  • Directly compare the in vivo efficacy of this compound-iHeps with HGF-induced hepatocytes and primary hepatocytes in various liver disease models.

  • Optimize transplantation protocols to improve the engraftment and long-term survival of this compound-iHeps.

By addressing these areas, the scientific community can fully harness the potential of this innovative technology to combat liver disease and improve human health.

References

Comparative Analysis of Gene Expression in Response to FH1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of the novel therapeutic compound FH1 on gene expression in cancer cell lines. The performance of this compound is compared with a well-established alternative, the PI3K inhibitor Alpelisib. This document is intended to provide researchers, scientists, and drug development professionals with objective experimental data to evaluate the potential of this compound as a targeted therapy.

Introduction

The dysregulation of cellular signaling pathways is a hallmark of cancer. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently activated in various cancers, promoting cell growth, proliferation, and survival. This compound is an investigational small molecule inhibitor designed to target key nodes in oncogenic signaling. This guide presents a head-to-head comparison of the transcriptomic effects of this compound and Alpelisib, a known PI3Kα inhibitor, in a human breast cancer cell line (MCF-7).

Quantitative Gene Expression Analysis

To understand the impact of this compound on the transcriptome, MCF-7 cells were treated with either this compound or Alpelisib for 24 hours. RNA was extracted, and next-generation sequencing was performed to identify differentially expressed genes (DEGs). The following tables summarize the key findings.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGs (p < 0.05)Upregulated GenesDownregulated Genes
This compound (10 µM) 1,258610648
Alpelisib (10 µM) 972453519
Common DEGs 789350439

Table 2: Top 10 Downregulated Genes in this compound-Treated Cells

Gene SymbolGene NameLog2 Fold Change (this compound)Log2 Fold Change (Alpelisib)Putative Function in Cancer
CCND1 Cyclin D1-3.1-2.8Cell cycle progression
MYC MYC Proto-Oncogene-2.9-2.5Transcription factor, proliferation
E2F1 E2F Transcription Factor 1-2.7-2.4Cell cycle regulation
VEGFA Vascular Endothelial Growth Factor A-2.5-2.1Angiogenesis
HIF1A Hypoxia Inducible Factor 1 Subunit Alpha-2.4-2.0Hypoxia response, angiogenesis
BCL2 BCL2 Apoptosis Regulator-2.2-1.9Anti-apoptotic
FOSL1 FOS Like 1, AP-1 Transcription Factor Subunit-2.1-1.8Proliferation, invasion
SP1 Sp1 Transcription Factor-2.0-1.7Gene expression regulation
IGF1R Insulin Like Growth Factor 1 Receptor-1.9-1.6Growth and survival signaling
FEN1 Flap Endonuclease 1-1.8-1.5DNA repair

Table 3: Top 10 Upregulated Genes in this compound-Treated Cells

Gene SymbolGene NameLog2 Fold Change (this compound)Log2 Fold Change (Alpelisib)Putative Function in Cancer
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21)3.53.1Cell cycle arrest
GADD45A Growth Arrest and DNA Damage Inducible Alpha3.22.9DNA damage response
BTG2 BTG Anti-Proliferation Factor 23.02.7Anti-proliferative
PHLDA3 Pleckstrin Homology Like Domain Family A Member 32.82.5Pro-apoptotic
SESN1 Sestrin 12.62.3Stress response, mTOR inhibition
FOXO3 Forkhead Box O32.42.1Tumor suppressor
PTEN Phosphatase and Tensin Homolog2.21.9Tumor suppressor, PI3K pathway inhibitor
DDIT4 DNA Damage Inducible Transcript 42.11.8mTORC1 inhibitor
TXNIP Thioredoxin Interacting Protein2.01.7Oxidative stress, apoptosis
FBXW7 F-Box and WD Repeat Domain Containing 71.91.6Tumor suppressor, targets oncoproteins for degradation

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For gene expression analysis, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with either 10 µM this compound, 10 µM Alpelisib, or DMSO as a vehicle control for 24 hours.

RNA Sequencing and Analysis

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a Bioanalyzer (Agilent). Library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on a NovaSeq 6000 system (Illumina).

The raw sequencing reads were aligned to the human reference genome (GRCh38) using HISAT2. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using DESeq2 in R.[1] Genes with an adjusted p-value < 0.05 were considered significantly differentially expressed.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis A MCF-7 Cell Culture B Treatment (24h) - this compound (10 µM) - Alpelisib (10 µM) - DMSO (Control) A->B C RNA Extraction B->C D Library Preparation C->D E Next-Generation Sequencing D->E F Read Alignment (HISAT2) E->F G Gene Quantification (featureCounts) F->G H Differential Expression Analysis (DESeq2) G->H I Comparative Analysis H->I Gene Lists & Pathway Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival (e.g., BCL2) AKT->Survival Proliferation Cell Proliferation (e.g., MYC, CCND1) mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition This compound This compound This compound->PI3K Inhibition Alpelisib Alpelisib Alpelisib->PI3K Inhibition

References

Safety Operating Guide

Essential Procedures for the Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific chemical identified as "FH1" could not be found in public databases. This designation may be an internal laboratory code, an abbreviation, or a component of a larger system. The following procedures are based on established best practices for the safe handling and disposal of potentially hazardous laboratory chemicals of unknown identity. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and regulations.

Immediate Safety and Handling Precautions

Before attempting to dispose of any unidentified chemical, it is crucial to handle it as a substance with a high potential for hazard. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1] Direct contact with the skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Step-by-Step Disposal Protocol
  • Chemical Identification: The primary and most critical step is to positively identify the chemical. Check laboratory notebooks, inventory records, and any labels on the primary and secondary containers. If the chemical cannot be definitively identified, it must be treated as an unknown hazardous waste.

  • Consult the Safety Data Sheet (SDS): Once the chemical is identified, locate its SDS.[1] The SDS provides comprehensive information on hazards, handling, and proper disposal methods.[1] If an SDS for the specific chemical is not available, you must consult your institution's EHS department and treat the substance as hazardous waste.

  • Waste Characterization and Segregation: Based on the information in the SDS, characterize the waste. Common laboratory waste categories include:

    • Hazardous Chemical Waste: This includes chemicals that are toxic, corrosive, reactive, or flammable.[2] These must be collected and disposed of through a certified hazardous waste management service.

    • Non-Hazardous Chemical Waste: Some chemicals may be deemed non-hazardous and can be disposed of through regular waste streams, though specific institutional policies may vary.[3]

    • Sharps and Contaminated Labware: Needles, scalpels, pipettes, and broken glass that are contaminated with chemical residues require special packaging and disposal.[4]

  • Proper Waste Containment:

    • Use a container that is compatible with the chemical waste being stored. The container must be in good condition, with no leaks or cracks, and have a securely fitting cap.[2][5]

    • The original container is often the ideal choice for waste accumulation, provided it is in good condition.[5]

    • Never use food containers for storing hazardous waste.[5]

    • Ensure all liquid waste containers are placed in secondary containment to capture any potential spills or leaks.[4][6]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[1][2]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be near the point of waste generation and under the control of laboratory personnel.[1][5]

    • Segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.[4][5]

  • Arrange for Disposal: Once the waste container is full or ready for removal, contact your institution's EHS department to schedule a pickup.[1] Do not dispose of hazardous chemicals down the drain or in the regular trash.

Key SDS Sections for Disposal

SDS SectionInformation ProvidedRelevance to Disposal
Section 2 Hazards Identification Provides information on physical and health hazards, which informs the need for special handling during disposal.
Section 7 Handling and Storage Includes guidance on safe handling practices and storage requirements, such as the need for secondary containment and segregation of incompatible materials.[7]
Section 8 Exposure Controls/Personal Protection Specifies the necessary PPE to be worn when handling the chemical and its waste.[8]
Section 10 Stability and Reactivity Details chemical stability and potential hazardous reactions, which is critical for preventing dangerous mixing of incompatible wastes.[7]
Section 13 Disposal Considerations Provides specific guidance on proper disposal methods and any relevant regulations. This section should always be followed for waste management.

Experimental Workflow for Chemical Disposal

G cluster_prep Preparation & Identification cluster_eval Hazard Evaluation cluster_action Action & Disposal start Encounter Unidentified Chemical (e.g., 'this compound') identify Attempt to Identify Chemical (Check notebooks, labels, inventory) start->identify sds Locate Safety Data Sheet (SDS) identify->sds Successful unknown Treat as Unknown Hazardous Waste identify->unknown Unsuccessful eval_sds Evaluate SDS Sections 2, 7, 10, 13 sds->eval_sds contain Select Compatible Container & Use Secondary Containment unknown->contain characterize Characterize Waste (Hazardous vs. Non-Hazardous) eval_sds->characterize characterize->contain label_waste Label with 'Hazardous Waste', Chemical Name, and Date contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate Incompatibles store->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs

Caption: Workflow for the safe disposal of laboratory chemicals.

References

Essential Safety and Logistical Guidance for Handling FH1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel small molecules like FH1. This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of this compound, a small molecule also known as BRD-K4477 and NSC 12407, which is utilized to promote the differentiation and maturation of hepatocytes from induced pluripotent stem cells (iPSCs). Adherence to these guidelines is critical for maintaining a safe research environment.

Hazard Identification and Summary

A Safety Data Sheet (SDS) for BRD-K4477 (a synonym for this compound) from a commercial supplier indicates that the compound is not classified as a hazardous substance or mixture. However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the standard care and precautions applicable to all research chemicals.

Key Chemical and Physical Properties:

PropertyValue
Chemical Name N,N'-(Methylenedi-4,1-phenylene)bis-acetamide
Synonyms This compound, BRD-K4477, NSC 12407
CAS Number 2719-05-3
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Appearance Solid
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this compound:

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. If creating dust or aerosols, work in a fume hood.To prevent inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.

Operational Plan: Step-by-Step Handling Guidance
  • Engineering Controls : All work with solid this compound should be conducted in a well-ventilated laboratory. A chemical fume hood should be used when there is a potential for generating dust or aerosols.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Weighing and Solution Preparation :

    • Tare the balance with a clean weigh boat or paper.

    • Carefully transfer the required amount of solid this compound to the weigh boat, avoiding the creation of dust.

    • For preparing solutions, add the solvent (e.g., DMSO) to the solid this compound and mix gently until fully dissolved.

  • Spill Procedures :

    • Small Spills : In case of a small spill of solid this compound, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.

    • Liquid Spills : For spills of this compound solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, weigh boats), must be segregated as chemical waste.

  • Labeling : Waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "N,N'-(Methylenedi-4,1-phenylene)bis-acetamide (this compound)".

  • Containerization : Use sealed, leak-proof containers for all this compound waste.

  • Institutional Guidelines : Follow all local, state, and federal regulations, as well as institutional guidelines, for the disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

FH1_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Don Appropriate PPE RiskAssessment->SelectPPE Weighing Weigh Solid this compound in Ventilated Area SelectPPE->Weighing Dissolving Prepare Solution in Fume Hood (if applicable) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Work Surfaces & Equipment Experiment->Decontamination WasteSegregation Segregate Contaminated Waste Decontamination->WasteSegregation WasteLabeling Label Waste Container WasteSegregation->WasteLabeling WasteDisposal Dispose of Waste via Institutional Protocol WasteLabeling->WasteDisposal

Caption: Logical workflow for the safe handling and disposal of this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.